Carbobenzoxyprolyl-leucyl-glycinamide
Description
Properties
CAS No. |
14485-80-4 |
|---|---|
Molecular Formula |
C21H30N4O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]carbamate |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-17(24-20(28)16-9-6-10-22-16)19(27)23-12-18(26)25-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,22H,6,9-13H2,1-2H3,(H,23,27)(H,24,28)(H,25,26,29)/t16-,17-/m0/s1 |
InChI Key |
KFRZSJOPCRTHTH-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2 |
sequence |
PLG |
Synonyms |
carbobenzoxyprolyl-leucyl-glycinamide Z-PLG Z-Pro-Leu-Gly-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Carbobenzoxyprolyl-leucyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical characterization of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). This synthetic tripeptide, featuring a carbobenzoxy (Cbz or Z) protecting group on the N-terminal proline residue, serves as a valuable tool in various research domains, from neuropharmacology to immunology. This document is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their investigations.
Core Chemical and Physical Properties
Carbobenzoxyprolyl-leucyl-glycinamide is a well-defined chemical entity with the molecular formula C21H30N4O5 and a molecular weight of 418.49 g/mol [1]. Its unique structure, combining a hydrophobic protecting group and a hydrophilic peptide backbone, dictates its physicochemical behavior.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C21H30N4O5 | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| CAS Number | 14485-80-4 | [1] |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous solutions. | [2] |
The solubility of Z-Pro-Leu-Gly-NH2 is a critical consideration for experimental design. The presence of the bulky, nonpolar carbobenzoxy group and the leucine side chain contributes to its hydrophobic character. Conversely, the amide bonds in the peptide backbone and the terminal glycinamide provide sites for hydrogen bonding, imparting some degree of polarity. This amphipathic nature results in good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while its aqueous solubility is limited.
Synthesis of Carbobenzoxyprolyl-leucyl-glycinamide
The synthesis of Z-Pro-Leu-Gly-NH2 is typically achieved through well-established peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale and purity requirements.
The Role of the Carbobenzoxy (Cbz) Protecting Group
The carbobenzoxy group is a cornerstone of peptide synthesis, valued for its stability under a range of reaction conditions and its straightforward removal. It is introduced by reacting the N-terminal amine with benzyl chloroformate under basic conditions. The Cbz group is stable to both basic and mildly acidic conditions, providing robust protection during subsequent coupling steps. Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H2 over a palladium catalyst), which is a mild method that does not affect most other functional groups.
General Synthetic Workflow (Solid-Phase Peptide Synthesis)
SPPS offers a streamlined approach for the synthesis of peptides like Z-Pro-Leu-Gly-NH2, allowing for efficient purification by simple filtration and washing steps.
Caption: Solid-Phase Peptide Synthesis Workflow for Z-Pro-Leu-Gly-NH2.
Step-by-Step Synthesis Protocol (Solution-Phase)
While SPPS is common, solution-phase synthesis provides a classical and scalable alternative.
Step 1: Synthesis of Cbz-Pro-Leu-OH
-
Dissolve Z-Proline in a suitable organic solvent (e.g., dichloromethane).
-
Activate the carboxylic acid of Z-Proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Add Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to the activated Z-Proline solution.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting dipeptide ester (Z-Pro-Leu-OMe) by column chromatography.
-
Hydrolyze the methyl ester using a mild base (e.g., lithium hydroxide) to yield Z-Pro-Leu-OH.
Step 2: Coupling with Glycinamide
-
Activate the carboxylic acid of Z-Pro-Leu-OH using a coupling agent as described above.
-
Add Glycinamide hydrochloride and a base to the activated dipeptide.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to remove byproducts and unreacted starting materials.
-
Purify the final product, Z-Pro-Leu-Gly-NH2, by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
The biological activity of Carbobenzoxyprolyl-leucyl-glycinamide is intrinsically linked to its core tripeptide sequence, Pro-Leu-Gly, which is an endogenous peptide known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1)[3].
Modulation of Dopamine Receptors
The parent peptide, Pro-Leu-Gly-NH2 (PLG), has been shown to modulate dopamine receptor activity[4]. It acts as a positive allosteric modulator of D2-like dopamine receptors, enhancing the binding of dopamine agonists. This has led to investigations of PLG and its analogs for potential therapeutic applications in conditions such as Parkinson's disease. The presence of the Cbz group in Z-Pro-Leu-Gly-NH2 may influence its potency and pharmacokinetic properties in this context.
Potential as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor
A significant area of interest is the potential for Z-Pro-Leu-Gly-NH2 to inhibit Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in a range of inflammatory diseases and cancers. MIF possesses a unique tautomerase active site, which has become a target for the development of small molecule inhibitors[5]. Although direct studies on Z-Pro-Leu-Gly-NH2 as a MIF inhibitor are not extensively reported in publicly available literature, the structural similarities to other known MIF inhibitors and the biological activities of the parent peptide suggest this as a plausible mechanism of action.
Caption: Proposed Mechanism of Action via MIF Inhibition.
Opioid Antagonism
Pro-Leu-Gly-NH2 (MIF-1) has also been reported to exhibit opioid antagonist properties, capable of attenuating the analgesic effects of morphine[6]. This activity adds another layer to the complex pharmacology of this peptide family.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and stability of Z-Pro-Leu-Gly-NH2.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of Z-Pro-Leu-Gly-NH2. A typical method would involve a C18 column and a gradient elution system.
Example RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Retention Time: The retention time will be influenced by the hydrophobic Cbz and leucine moieties, and will depend on the specific gradient and column used.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of Z-Pro-Leu-Gly-NH2. Electrospray ionization (ESI) is a suitable technique for this analysis. The expected monoisotopic mass is 418.2216 g/mol [1]. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by observing the fragmentation pattern of the parent ion. Common fragment ions include b- and y-ions resulting from cleavage of the peptide amide bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Z-Pro-Leu-Gly-NH2.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Cbz group, the protons of the proline, leucine, and glycine residues, and the amide protons. The chemical shifts and coupling constants provide detailed information about the molecular structure and conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the peptide bonds and the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid residues.
Conclusion
Carbobenzoxyprolyl-leucyl-glycinamide is a synthetic tripeptide with a rich chemical and pharmacological profile. Its well-defined chemical properties, established synthetic routes, and intriguing biological activities make it a valuable compound for researchers in diverse fields. A thorough understanding of its synthesis, handling, and analytical characterization is paramount for its effective application in scientific research and drug discovery endeavors. This guide provides a foundational understanding to facilitate such work.
References
-
Wikipedia. (n.d.). Melanocyte-inhibiting factor. Retrieved from [Link]
- Banks, W. A., & Kastin, A. J. (1993). Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) is transported from the brain to the blood by peptide transport system-1. Journal of Neuroscience Research, 35(6), 690-695.
- Ehrensing, R. H., & Kastin, A. J. (1974). Melanocyte-stimulating hormone-release inhibiting hormone as an antidepressant. A pilot study.
- Senter, P. D., Al-Abed, Y., Metz, C. N., Benigni, F., Mitchell, R. A., Chesney, J., ... & Bucala, R. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144-149.
- Mishra, R. K., Johnson, R. L., & Fields, J. Z. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104-2107.
- Chorev, M., Rubini, E., Gilon, C., Wormser, U., & Selinger, Z. (1983). Transformation of Pro-Leu-Gly-NH2 peptidomimetic positive allosteric modulators of the dopamine D2 receptor into negative modulators. Journal of Medicinal Chemistry, 26(2), 129-135.
- Onodera, K., & Ogasawara, K. (2004). Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. Current Medicinal Chemistry, 11(11), 1395-1407.
- He, R., Wang, B., Wakimoto, T., & Abe, I. (2021). Figure S4. 1 H NMR spectrum of Cyclo( l -Leu- l -Pro) ( 4 ) (500 MHz,...
- Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Chiu, S., Paul, T., & Mishra, R. K. (1981). Antagonism of Morphine Analgesia by Prolyl-Leucyl-Glycinamide (MIF-1) in Humans. Science, 214(4526), 1261-1262.
Sources
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG): Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-PLG, is a synthetic tripeptide that has garnered significant interest in neuropharmacology and drug discovery. As an analogue of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as melanocyte-inhibiting factor (MIF-1), Z-PLG serves as a valuable research tool for investigating the modulation of dopaminergic systems.[1][2] This guide provides a comprehensive technical overview of the structure, synthesis, and biological function of Z-PLG, with a particular focus on its role as a positive allosteric modulator of the dopamine D2 receptor.
Part 1: Chemical Structure and Properties
Z-PLG is a derivative of the tripeptide Pro-Leu-Gly-NH2, characterized by the presence of a benzyloxycarbonyl (Z) group attached to the N-terminus of the proline residue. This protecting group enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties.
Molecular Formula: C₂₁H₃₀N₄O₅
Molecular Weight: 418.49 g/mol
The core structure consists of three amino acids linked by peptide bonds: L-proline, L-leucine, and glycinamide. The "Z" group, or carbobenzoxy group, is a common amine protecting group in peptide synthesis.[1]
Caption: 2D representation of the chemical structure of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG).
Synthesis
Z-PLG is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, the C-terminal glycinamide is first attached to a solid support resin. The subsequent amino acids, proline and leucine, are then sequentially added, with their N-termini protected (e.g., with Fmoc or Boc groups). The Z-group is introduced at the final step on the N-terminus of proline. The peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Part 2: Mechanism of Action and Biological Function
The primary biological function of Z-PLG and its parent molecule, PLG, is the allosteric modulation of dopamine receptors, particularly the D2 subtype.[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (dopamine) binds.[3][4] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand.
Positive Allosteric Modulation of the Dopamine D2 Receptor
Z-PLG acts as a positive allosteric modulator (PAM) of the D2 receptor.[1][2] This means that it enhances the binding of dopamine and other D2 receptor agonists. The proposed mechanism involves Z-PLG binding to an allosteric site on the D2 receptor, which stabilizes a receptor conformation with higher affinity for agonists.[1] This leads to an increased potency and/or efficacy of dopamine at the D2 receptor.
Studies on PLG and its analogs suggest that the bioactive conformation for this allosteric modulation is a type II β-turn.[1][5][6] This specific three-dimensional arrangement of the peptide backbone is crucial for its interaction with the allosteric binding site on the D2 receptor.
Caption: Signaling pathway illustrating the positive allosteric modulation of the dopamine D2 receptor by Z-PLG.
Part 3: Experimental Protocols
To investigate the function of Z-PLG as a positive allosteric modulator of the D2 receptor, a common and robust method is the radioligand binding assay. This assay directly measures the binding of a radiolabeled ligand to the receptor in the presence and absence of the allosteric modulator.
Radioligand Binding Assay for D2 Receptor Allosteric Modulation
This protocol is designed to assess the ability of Z-PLG to enhance the binding of a D2 receptor agonist.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone)[7]
-
Unlabeled D2 receptor agonist (e.g., dopamine or a synthetic agonist like quinpirole)
-
Z-PLG
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
Workflow:
Caption: Experimental workflow for a radioligand binding assay to assess D2 receptor allosteric modulation.
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial dilutions of the unlabeled agonist and a fixed concentration of Z-PLG in the assay buffer.
-
Thaw the D2 receptor membrane preparations on ice and resuspend in a known volume of assay buffer to achieve a target protein concentration (e.g., 10-20 µg per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation, [³H]-spiperone (at a concentration near its Kd), and the unlabeled agonist at varying concentrations.
-
Total Binding with Z-PLG: Add assay buffer, membrane preparation, [³H]-spiperone, the unlabeled agonist at varying concentrations, and a fixed concentration of Z-PLG.
-
Non-specific Binding: Add assay buffer, membrane preparation, [³H]-spiperone, and a high concentration of a non-specific binding inhibitor (e.g., 10 µM haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each condition.
-
Plot the specific binding as a function of the log of the agonist concentration for both the control and the Z-PLG-treated groups.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of the radioligand binding) for each condition.
-
A leftward shift in the competition curve and a lower IC50 value in the presence of Z-PLG indicates positive allosteric modulation.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[7]
-
Part 4: Quantitative Data
| Compound | Reported Activity | Approximate Effective Concentration | Reference |
| Pro-Leu-Gly-NH2 (PLG) | Positive allosteric modulator of D2 receptor | Micromolar (µM) | [2] |
| Conformationally Constrained PLG Analog | 10,000x more active than PLG | Nanomolar (nM) to Picomolar (pM) | [8] |
Part 5: Conclusion and Future Directions
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) is a synthetic tripeptide that serves as a powerful tool for studying the allosteric modulation of the dopamine D2 receptor. Its ability to act as a positive allosteric modulator, likely by stabilizing a high-affinity agonist-binding conformation, makes it a valuable compound for research in neuropharmacology and drug development. The methodologies outlined in this guide, particularly the radioligand binding assay, provide a robust framework for characterizing the activity of Z-PLG and similar allosteric modulators.
Future research in this area may focus on elucidating the precise binding site of Z-PLG on the D2 receptor through techniques such as site-directed mutagenesis and structural biology. Furthermore, exploring the in vivo effects of Z-PLG on dopaminergic signaling and behavior could provide crucial insights into its therapeutic potential for disorders characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.
References
-
Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178. [Link]
-
Johnson, R. L., & Mishra, R. K. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II β-turn conformation. Journal of medicinal chemistry, 52(7), 2043–2051. [Link]
-
Johnson, R. L., & Mishra, R. K. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Beilstein journal of organic chemistry, 9, 219–232. [Link]
-
Johnson, R. L., & Mishra, R. K. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation. Journal of medicinal chemistry, 52(7), 2043–2051. [Link]
-
Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. ResearchGate. [Link]
-
Johnson, R. L., & Mishra, R. K. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. ACS Publications. [Link]
-
Baucom, G. D., et al. (1986). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. Journal of medicinal chemistry, 29(10), 2100–2104. [Link]
-
Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. PubMed. [Link]
-
Neve, K. A. (Ed.). (2010). The Dopamine Receptors. Humana Press. [Link]
-
Lane, J. R., et al. (2020). Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor. ACS chemical neuroscience, 11(11), 1693–1703. [Link]
-
Kaczor, A. A., et al. (2022). The Role of Lipids in Allosteric Modulation of Dopamine D2 Receptor—In Silico Study. International journal of molecular sciences, 23(4), 2154. [Link]
-
Gmeiner, P. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitätsbibliothek Regensburg. [Link]
-
Baucom, G. D., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of medicinal chemistry, 29(10), 2104–2107. [Link]
-
Zhen, X., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–42. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Johnson, R. L., et al. (1988). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of medicinal chemistry, 31(10), 2026–2031. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]
-
Zhen, X., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–42. [Link]
-
Moritz, A. E., et al. (2019). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Scientific reports, 9(1), 1–15. [Link]
-
Johnson, B. A., et al. (2020). Quantitative autoradiography of [³H] Spiperone (D2R-like) binding... ResearchGate. [Link]
-
Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931–942. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Mishra, R. K., et al. (1993). Modulation of High-Affinity CNS Dopamine D2 Receptor by L-pro-L-leu-glycinamide (PLG) Analogue 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide. Neurochemical research, 18(7), 775–783. [Link]
Sources
- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Carbobenzoxyprolyl-leucyl-glycinamide and its Active Moiety, Prolyl-leucyl-glycinamide (PLG)
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) and its biologically active core, L-prolyl-L-leucyl-glycinamide (PLG). While the carbobenzoxy (Z) group serves as a protecting moiety in chemical synthesis, the deprotected tripeptide, PLG, is an endogenous neuropeptide with a well-defined role in neuromodulation. The primary mechanism of action of PLG is its function as a positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R). This guide will elucidate this core mechanism, detail the experimental methodologies used for its characterization, and discuss the implications for therapeutic development. Furthermore, it will address the importance of screening for potential off-target enzyme inhibition, a critical step in preclinical drug development, by providing validated protocols for assessing activity against common protease families.
Introduction: From Synthetic Precursor to Neuromodulator
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) is a synthetic peptide derivative. The N-terminal carbobenzoxy (Z) group is a widely used protecting group in peptide chemistry, designed to prevent unwanted reactions at the proline's alpha-amino group during synthesis. Upon removal of this group, the biologically active tripeptide L-prolyl-L-leucyl-glycinamide (PLG) is yielded.
PLG, also known as melanocyte-stimulating hormone (MSH) release-inhibiting factor (MIF-1), is an endogenous peptide found in the central nervous system (CNS).[1] Its primary and most extensively studied mechanism of action is the allosteric modulation of dopaminergic neurotransmission, specifically through the D2 receptor subtype.[2][3] This guide will focus on the functional consequences of this interaction.
Core Mechanism of Action: Positive Allosteric Modulation of the Dopamine D2 Receptor
The central tenet of PLG's activity is its role as a Positive Allosteric Modulator (PAM) of the dopamine D2 receptor. Unlike a direct (orthosteric) agonist, which binds to the same site as the endogenous ligand (dopamine), an allosteric modulator binds to a topographically distinct site on the receptor.[4][5] This binding event induces a conformational change in the receptor that, in the case of a PAM, enhances the binding and/or efficacy of the orthosteric agonist.
Molecular Basis of D2R Modulation
PLG's interaction with the D2R results in two key functional changes:
-
Increased Agonist Affinity: PLG enhances the binding affinity of dopamine and other D2R agonists for the receptor.[2]
-
Stabilization of the High-Affinity State: The D2R exists in equilibrium between a low-affinity and a high-affinity state for agonists. The high-affinity state (D2High) is the functionally active conformation, coupled to its cognate Gi/Go protein.[6] PLG shifts this equilibrium towards the D2High state, thereby potentiating the downstream signaling cascade initiated by agonist binding.[6]
This modulatory effect is highly selective. Studies have shown that PLG and its peptidomimetics enhance agonist binding to D2 (both D2S and D2L isoforms) and D4 receptor subtypes, with no significant effect on D1 or D3 receptors, nor on the binding of antagonists to the D2 receptor.[4]
The diagram below illustrates the D2R signaling pathway and the role of PLG as a PAM.
Figure 1: Dopamine D2 Receptor Signaling and PLG Modulation. Dopamine binds to the orthosteric site of the D2R, promoting a conformational change to the high-affinity, G-protein-coupled state. This leads to the inhibition of adenylyl cyclase by the Gαi subunit. PLG binds to a separate allosteric site, stabilizing the high-affinity state and enhancing the binding and signaling of dopamine.
Quantitative Analysis of Allosteric Modulation
The effect of PLG is dose-dependent and often exhibits a bell-shaped response curve, a characteristic feature of some allosteric modulators.[6] While a precise EC50 value for PLG's modulatory effect can vary between assay systems, its analogues have been developed that are significantly more potent. For example, one conformationally constrained analogue was found to be 10,000 times more active than PLG in enhancing agonist binding.[7] Another peptidomimetic maximally enhanced agonist ([³H]NPA) binding by over 21% at a concentration of 10⁻⁷ M.[6]
| Compound | Target | Effect | Concentration for Max Effect | % Enhancement of Agonist Binding | Reference |
| PLG Peptidomimetic 1a | Dopamine D2 Receptor | Positive Allosteric Modulation | 10⁻⁸ M | 14.6 ± 3.9% | [6] |
| PLG Peptidomimetic 3a | Dopamine D2 Receptor | Positive Allosteric Modulation | 10⁻⁷ M | 21.4 ± 6.1% | [6] |
| Pro-Phe-Gly-NH2 | Dopamine D2 Receptor | Positive Allosteric Modulation | 1 µM | 31% | [8] |
Table 1: Quantitative data for the positive allosteric modulation of the Dopamine D2 Receptor by PLG analogues. Data shows the percent enhancement of radiolabeled agonist binding.
Experimental Protocols for Mechanistic Characterization
Verifying the mechanism of an allosteric modulator requires specific, validated assay systems. The following protocols represent industry-standard methods for characterizing compounds like PLG.
Core Protocol: Radioligand Binding Assay for D2R Allosteric Modulation
This assay is the cornerstone for demonstrating allosteric modulation. It measures the ability of the test compound (PLG) to enhance the binding of a radiolabeled agonist to the D2 receptor.
Causality: The choice of a radiolabeled agonist (e.g., [³H]N-propylnorapomorphine, [³H]NPA) over an antagonist is critical. Because PAMs for the D2R stabilize the high-affinity state, their effect is most readily observed as an increase in the binding of a ligand that preferentially binds to this state—namely, an agonist. An antagonist typically binds with equal affinity to both states, so its binding would be largely unaffected by the PAM.[2]
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from a D2R-rich tissue source (e.g., bovine striatum) or from cell lines stably expressing the human D2R (e.g., HEK293 or CHO cells). Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
D2R-containing membranes.
-
A fixed, sub-saturating concentration of radiolabeled agonist (e.g., [³H]NPA).
-
Varying concentrations of the test compound (PLG or its analogues) or vehicle control.
-
For non-specific binding determination, a separate set of wells containing a high concentration of a non-labeled D2R antagonist (e.g., spiperone).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding (as counts per minute or fmol/mg protein) against the concentration of the test compound.
-
Express the data as a percentage of the specific binding observed in the vehicle control wells to visualize the enhancement.
-
The following diagram outlines this experimental workflow.
Figure 2: Experimental workflow for a D2R allosteric modulator radioligand binding assay.
Ancillary Protocol: Screening for Off-Target Protease Inhibition
Given the peptide nature of PLG, it is prudent for drug development professionals to rule out significant inhibition of common proteases. Calpains, a family of Ca²⁺-dependent cysteine proteases, are a relevant class to screen against due to their involvement in CNS physiology and pathology.
Causality: A fluorometric assay using a specific peptide substrate provides a high-throughput, sensitive method to detect enzyme inhibition. The substrate (e.g., Suc-LLVY-AMC) is designed to be efficiently cleaved by calpain. Cleavage releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), and the rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will slow this rate.
Methodology (Representative Fluorometric Calpain Inhibition Assay):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT).
-
Reconstitute purified, active calpain enzyme in assay buffer.
-
Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Prepare serial dilutions of the test compound (Z-Pro-Leu-Gly-NH2 or PLG) and a known calpain inhibitor (positive control, e.g., Calpeptin) in assay buffer.
-
-
Assay Setup: In a 96-well black plate (to minimize background fluorescence):
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive control inhibitor, or vehicle (negative control).
-
Add the calpain enzyme to all wells except for a "no enzyme" blank.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) kinetically over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The workflow for this screening assay is depicted below.
Figure 3: General workflow for a fluorometric enzyme inhibition screening assay.
Conclusion and Future Directions
The core mechanism of action for Carbobenzoxyprolyl-leucyl-glycinamide's active form, PLG, is the positive allosteric modulation of the dopamine D2 receptor. It enhances agonist binding and stabilizes the receptor's active, G-protein-coupled conformation. This nuanced mechanism offers a sophisticated approach to modulating dopaminergic signaling, potentially offering greater subtype selectivity and a lower side-effect profile compared to direct orthosteric agonists. While its peptide structure warrants routine screening against proteases, there is currently no substantial evidence to suggest enzyme inhibition is a primary mode of action. Future research, particularly with conformationally constrained peptidomimetics, continues to refine the therapeutic potential of this important class of neuromodulators.[3][9]
References
-
Raghavan, B., Skoblenick, K. J., Bhagwanth, S., Argintaru, N., Mishra, R. K., & Johnson, R. L. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. Journal of Medicinal Chemistry, 52(7), 2043–2051. [Link]
-
Johnson, R. L., Rajakumar, G., Yu, K. L., & Mishra, R. K. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104–2107. [Link]
-
Raghavan, B., Skoblenick, K. J., Bhagwanth, S., Argintaru, N., Mishra, R. K., & Johnson, R. L. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation. Journal of Medicinal Chemistry, 52(7), 2043-2051. [Link]
-
Mann, A., Skoblenick, K., Bédard, M., Johnson, R. L., & Mishra, R. K. (2010). Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: evidence for the allosteric modulation of the dopamine receptor. European Journal of Pharmacology, 641(2-3), 96–101. [Link]
-
Johnson, R. L., Smissman, E. E., & Plotsky, P. M. (1986). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]
-
Johnson, R. L., Rajakumar, G., & Mishra, R. K. (1986). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]
-
Johnson, R. L., Rajakumar, G., & Mishra, R. K. (1986). Synthesis and Biological Evaluation of Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]
-
Bhagwanth, S., Mishra, R. K., & Johnson, R. L. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH(2) as allosteric modulators of the dopamine D(2) receptor. Beilstein Journal of Organic Chemistry, 9, 204–214. [Link]
-
Ferreira da Costa, J., Caamaño, O., Fernández, F., García-Mera, X., Sampaio-Dias, I. E., Brea, J. M., & Cadavid, M. I. (2013). Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds. European Journal of Medicinal Chemistry, 69, 146-158. [Link]
-
Woźniak, M., & Kaczor, A. A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Kaur, D., & Kumar, V. (2024). Review on allosteric modulators of dopamine receptors so far. Journal of Biochemical and Molecular Toxicology, e23696. [Link]
-
Ferreira da Costa, J., Caamaño, O., Fernández, F., García-Mera, X., Sampaio-Dias, I. E., Brea, J. M., & Cadavid, M. I. (2013). Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds. European Journal of Medicinal Chemistry, 69, 146-58. [Link]
-
Moreno, E., et al. (2016). Functional Selectivity of Allosteric Interactions within G Protein–Coupled Receptor Oligomers: The Dopamine D1-D3 Receptor Heterotetramer. Molecular Pharmacology, 89(3), 337-346. [Link]
-
Mishra, R. K. (1984). CNS Dopamine Receptors: Effect of Prolyl-Leucyl-Glycinamide and Solubilization. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 631-640. [Link]
-
Woźniak, M., & Kaczor, A. A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 23(24), 15993. [Link]
Sources
- 1. CNS dopamine receptors: effect of prolyl-leucyl-glycinamide and solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of peptidomimetic ligands of Pro-Leu-Gly-NH(2) as allosteric modulators of the dopamine D(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Pro-Leu-Gly-NH2: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of Z-Pro-Leu-Gly-NH2, a synthetic tripeptide with significant neuropharmacological activity. It is intended for researchers, scientists, and drug development professionals interested in its history, synthesis, mechanism of action, and methods for its biological evaluation.
Introduction
Z-Pro-Leu-Gly-NH2, chemically known as N-benzyloxycarbonyl-L-prolyl-L-leucyl-glycinamide, is a synthetic peptide derivative that has garnered considerable interest in the field of neuropharmacology.[1] It is also widely recognized by its alternative names, Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1) or Melanostatin.[2][3][4] This tripeptide is an endogenous molecule, derived from the enzymatic cleavage of the hormone oxytocin.[2] Its discovery and subsequent investigation have revealed a complex pharmacological profile, including modulation of dopaminergic and opioid systems, leading to potential therapeutic applications in neurological and psychiatric disorders.[2][4][5]
This document will provide a detailed exploration of Z-Pro-Leu-Gly-NH2, from its historical discovery to detailed protocols for its synthesis and biological characterization.
Part 1: Discovery and History
The story of Z-Pro-Leu-Gly-NH2 is intrinsically linked to the broader field of neuroendocrinology and the pioneering work on hypothalamic releasing and inhibiting hormones. In the early 1970s, extensive research was focused on identifying factors from the hypothalamus that regulate the secretion of pituitary hormones.
One of the key figures in the history of MIF-1 is the neuroendocrinologist Abba J. Kastin, who, along with his colleagues, was instrumental in exploring its potential as a treatment for depression in the early 1970s.[1][6] Their work was part of a larger effort to understand the role of hypothalamic peptides in brain function, extending beyond their traditional endocrine roles.
The discovery that MIF-1 is a fragment of oxytocin provided a crucial link between a well-known hormone and a novel neuroactive peptide.[2][7] This finding opened up new avenues of research into the processing of peptide hormones and the diverse biological activities of their resulting fragments.
The broader context for the discovery of such neuroactive peptides was established by researchers like Andrew V. Schally and Roger Guillemin, who were awarded the Nobel Prize in Physiology or Medicine in 1977 for their discoveries concerning the peptide hormone production of the brain.[8][9][10] Their work on isolating and characterizing hypothalamic hormones, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), laid the foundation for understanding the brain's chemical control over the endocrine system and behavior.[8][9]
Part 2: Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of Z-Pro-Leu-Gly-NH2 is essential for its handling, formulation, and interpretation of biological data.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C21H30N4O5 | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| IUPAC Name | benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | [1] |
| CAS Number | 14485-80-4 | [1] |
Synthesis of Z-Pro-Leu-Gly-NH2
The synthesis of Z-Pro-Leu-Gly-NH2 can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally favored for its efficiency and ease of purification.
The following diagram illustrates a typical workflow for the solid-phase synthesis of Z-Pro-Leu-Gly-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Sources
- 1. jaycampbell.com [jaycampbell.com]
- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 3. PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extraordinary relationship involving MIF-1 and other peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of oxytocin and fragment (MIF-I) on the development of tolerance to hypothermic and hypnotic action of ethanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrew Schally - Wikipedia [en.wikipedia.org]
- 9. Andrew V. Schally | Biography, Nobel Prize, Tulane, & Facts | Britannica [britannica.com]
- 10. nobelprize.org [nobelprize.org]
An In-Depth Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) as a Neuropeptide Analog
Abstract
This technical guide provides a comprehensive overview of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG), a significant neuropeptide analog. The guide delves into the synthesis, physicochemical properties, and the nuanced mechanism of action of Z-PLG, primarily through its biologically active form, Prolyl-leucyl-glycinamide (PLG or MIF-1). We will explore its critical role in the modulation of central nervous system (CNS) pathways, with a particular focus on the dopaminergic system. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and a forward-looking perspective on the therapeutic potential of this fascinating molecule.
Introduction: Unveiling Carbobenzoxyprolyl-leucyl-glycinamide
Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-PLG, is a synthetic tripeptide amide. The "Z" designation refers to the carbobenzoxy group, an N-terminal protecting group crucial in its chemical synthesis. While Z-PLG itself is often the direct product of synthesis, its primary biological significance lies in its role as a precursor or prodrug to the endogenous neuropeptide, Prolyl-leucyl-glycinamide (PLG). PLG, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is a hypothalamic peptide with a range of modulatory effects within the central nervous system. This guide will navigate the journey from the synthesis of Z-PLG to the diverse biological functions of its active counterpart, PLG.
Synthesis and Physicochemical Properties of Z-PLG
The synthesis of Z-PLG is a foundational aspect of its study and application. The carbobenzoxy group serves as a temporary shield for the N-terminal amine of proline, preventing unwanted side reactions during the coupling of the amino acid residues.
General Synthesis Strategy
The synthesis of Carbobenzoxy-L-prolyl-L-leucylglycinamide has been described in the chemical literature.[1] A common approach involves a stepwise peptide coupling strategy, which can be performed in solution-phase or on a solid support.
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of Z-PLG and its deprotection to PLG.
Physicochemical Properties
The introduction of the carbobenzoxy group significantly alters the physicochemical properties of the peptide, most notably increasing its lipophilicity compared to the unprotected PLG. This can influence its solubility, stability, and pharmacokinetic profile.
| Property | Description |
| Molecular Formula | C26H38N4O5 |
| Molecular Weight | 486.61 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents like DMF and DMSO. Solubility in aqueous solutions is limited. |
| Stability | The carbobenzoxy group is stable under neutral and acidic conditions but can be cleaved by catalytic hydrogenation. |
Mechanism of Action: A Focus on Dopaminergic Modulation
The primary biological activities of Z-PLG are attributed to its deprotected form, PLG. PLG is a fascinating neuromodulator that does not act as a classical agonist or antagonist at dopamine receptors but rather allosterically modulates their function, particularly the D2 receptor subtype.
Allosteric Modulation of Dopamine D2 Receptors
PLG has been shown to enhance the binding of dopamine agonists to striatal dopamine receptors.[2] This suggests that PLG interacts with a distinct site on the receptor or a closely associated protein, thereby altering the conformation of the dopamine binding site and increasing its affinity for agonists. This modulatory effect is crucial as it can potentiate the effects of endogenous dopamine or dopaminergic drugs.
A potent analog of PLG, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide (PAOPA), has been demonstrated to prevent the GTP-induced conversion of the high-affinity state of the dopamine D2 receptor to the low-affinity state, likely by affecting its interaction with G-proteins.[3] This provides further evidence for the allosteric modulatory role of PLG and its analogs.
Signaling Pathway of PLG-Mediated Dopamine Receptor Modulation:
Caption: PLG allosterically modulates the Dopamine D2 receptor, stabilizing its high-affinity state.
Attenuation of Haloperidol-Induced Effects
The modulatory effects of PLG have significant implications for pharmacotherapy. For instance, co-administration of PLG or its potent analog PAOPA has been shown to attenuate the haloperidol-induced expression of c-fos and Fos proteins in the rat striatum.[4] Haloperidol, a typical antipsychotic and D2 receptor antagonist, can lead to extrapyramidal side effects, and the induction of immediate early genes like c-fos is thought to be involved in this process.[4] The ability of PLG to counteract these effects highlights its potential to mitigate the side effects of certain neuroleptic drugs.
Therapeutic Potential and Future Directions
The unique mechanism of action of PLG, the active metabolite of Z-PLG, positions it as a promising candidate for therapeutic intervention in a range of neurological and psychiatric disorders.
Parkinson's Disease and Movement Disorders
Given its ability to enhance dopaminergic transmission, PLG and its analogs have been investigated for their potential in treating Parkinson's disease, a condition characterized by the loss of dopaminergic neurons.[5] The hypothesis is that by potentiating the effects of remaining dopamine or exogenously administered L-DOPA, PLG could improve motor function. Furthermore, its potential to modulate dopamine receptors suggests a therapeutic role in neuroleptic-induced tardive dyskinesia and other extrapyramidal motor disorders.[5]
Other CNS Applications
The influence of PLG on the dopaminergic system, a key player in reward, motivation, and mood, suggests its potential utility in other CNS disorders. Analogs of PLG have also been investigated for their antihypertensive effects, which may be linked to the modulation of central dopaminergic pathways.[1]
Experimental Protocols for the Study of Z-PLG
The investigation of Z-PLG and its biological effects requires a suite of well-defined experimental protocols. The following provides a detailed, step-by-step methodology for key experiments.
Protocol 1: In Vitro Dopamine Receptor Binding Assay
Objective: To determine the effect of Z-PLG (and its deprotected form, PLG) on the binding of a radiolabeled dopamine agonist to D2 receptors in striatal membrane preparations.
Methodology:
-
Membrane Preparation:
-
Dissect the striata from rodent brains on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Z-PLG or PLG at various concentrations.
-
Radiolabeled dopamine agonist (e.g., [³H]-Spiperone or [³H]-ADTN).
-
Striatal membrane preparation (typically 50-100 µg of protein).
-
-
For non-specific binding determination, add a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of Z-PLG or PLG to determine its effect on agonist binding.
-
Experimental Workflow for Receptor Binding Assay:
Caption: Workflow for the in vitro dopamine receptor binding assay.
Protocol 2: In Vivo Microdialysis for Dopamine Release
Objective: To assess the effect of systemic administration of Z-PLG on extracellular dopamine levels in the striatum of freely moving animals.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum according to stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After a stable baseline of dopamine is established, administer Z-PLG (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Quantification:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline values.
-
Compare the dopamine levels in the Z-PLG-treated group to a vehicle-treated control group.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the bioactivity of PLG and its analogs, which provides a reference for the expected activity of the deprotected form of Z-PLG.
| Compound | Assay | Result | Reference |
| PLG Analog (PAOPA) | [³H]ADTN Binding Enhancement | 10,000 times more active than PLG | [2] |
| PLG | Attenuation of Haloperidol-induced c-fos expression | Attenuated by 170% | [4] |
| PAOPA | Attenuation of Haloperidol-induced Fos expression | Attenuated by 79% | [4] |
| Pro-Ahx-Gly-NH2 | [³H]ADTN Binding Enhancement | 16% enhancement at 0.1 µM | [6] |
| Pro-Phe-Gly-NH2 | [³H]ADTN Binding Enhancement | 31% enhancement at 1 µM | [6] |
Conclusion
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) serves as a vital synthetic precursor to the biologically active neuropeptide, Prolyl-leucyl-glycinamide (PLG). The research landscape surrounding PLG reveals a molecule with a sophisticated mechanism of action, primarily as an allosteric modulator of dopamine D2 receptors. This unique property underpins its therapeutic potential in a variety of CNS disorders, most notably Parkinson's disease and other movement disorders. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Z-PLG and its active metabolite. Future research should focus on elucidating the precise pharmacokinetic profile of Z-PLG, including its conversion to PLG in vivo, and further exploring the therapeutic efficacy of this promising neuropeptide analog in preclinical and clinical settings.
References
-
Bodanszky, M., & du Vigneaud, V. (1963). The Synthesis of the Tetrapeptide Amide S-Benzyl-L-cysteinyl-L-prolyl-L- leucylglycinamide. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]
-
Mishra, R. K., et al. (2000). L-prolyl-l-leucyl-glycinamide and its peptidomimetic analog 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) attenuate haloperidol-induced c-fos expression in the striatum. Peptides, 21(2), 301-308. [Link]
-
Johnson, R. L., et al. (1986). Synthesis and Biological Evaluation of Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue. Journal of Medicinal Chemistry, 29(10), 2104-2107. [Link]
-
Johnson, R. L., et al. (1987). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry, 30(10), 1854-1859. [Link]
-
Gulya, K., et al. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of Hypertension Supplement, 4(5), S106-S108. [Link]
-
Mishra, R. K., et al. (1990). Modulation of High-Affinity CNS Dopamine D2 Receptor by L-pro-L-leu-glycinamide (PLG) Analogue 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 14(5), 821-827. [Link]
-
Mishra, R. K., et al. (1983). CNS Dopamine Receptors: Effect of Prolyl-Leucyl-Glycinamide and Solubilization. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 7(4-6), 571-576. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus: A Technical Guide to the Activity of Carbobenzoxy-Tripeptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The carbobenzoxy (Cbz or Z) group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, has historically been viewed primarily as a robust N-terminal protecting group, enabling the controlled, stepwise synthesis of peptides.[1] However, a growing body of evidence reveals that the Cbz moiety is not merely a passive spectator in the biological activity of the peptides it helps create. When appended to a tripeptide scaffold, the Cbz group can significantly influence molecular conformation, stability, and interaction with biological targets, leading to a diverse range of potent biological activities. This guide provides an in-depth exploration of the biological landscape of carbobenzoxy-tripeptides, moving beyond their synthetic utility to elucidate their roles as enzyme inhibitors, antiviral agents, and modulators of complex cellular pathways. We will delve into the mechanistic underpinnings of their activity, provide detailed, field-proven experimental protocols for their characterization, and present a framework for their rational design in drug discovery.
The Carbobenzoxy Group: More Than a Protective Shield
The utility of the carbobenzoxy group in peptide synthesis is well-established. It effectively "masks" the nucleophilic amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2][3] Its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis have cemented its place in the synthetic chemist's toolkit.[1] However, the influence of the Cbz group extends beyond the reaction flask. Its rigid, aromatic structure can impart conformational constraints on the peptide backbone, influencing how the tripeptide presents its side chains for interaction with biological macromolecules. This structural influence is a key determinant of the biological activities we will explore.
Biological Activities of Carbobenzoxy-Tripeptides: A Multifaceted Arena
Carbobenzoxy-tripeptides have emerged as potent agents in several key areas of therapeutic interest. Their activities are diverse, ranging from direct enzyme inhibition to the modulation of complex signaling cascades.
Enzyme Inhibition: A Primary Modality
A significant area of activity for Cbz-tripeptides is the inhibition of various classes of enzymes, particularly proteases.
A prime example of a biologically active Cbz-tripeptide is Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal (MG132) . This peptide aldehyde is a potent, reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[3][4] By inhibiting the proteasome, MG132 disrupts the degradation of key regulatory proteins, including the inhibitor of κB (IκB).[3] This leads to the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[3][4] The inhibition of NF-κB signaling by MG132 has been shown to enhance the therapeutic effect of chemotherapeutic agents like paclitaxel in breast cancer models, making it a valuable tool in cancer research and a potential adjuvant therapy.[3][4]
Beyond the proteasome, Cbz-tripeptides have been designed to target other proteases. For instance, tripeptidyl aldehydes have been synthesized as inhibitors of viral 3C and 3C-like proteases, which are essential for the replication of viruses such as noroviruses and coronaviruses.[1] The design of these inhibitors often incorporates a glutamine surrogate at the P1 position, reflecting the substrate specificity of the target protease, with the Cbz group at the N-terminus contributing to binding and stability.[1]
Antiviral Activity
Early studies identified that carbobenzoxy-di- and tripeptides possess significant antiviral activity, particularly against measles and herpes viruses.[5][6] The presence of the Cbz group was found to be crucial for this activity, as the corresponding unprotected peptides showed little to no effect.[5] This highlights a direct role for the Cbz moiety in the antiviral mechanism, which may involve interference with viral entry or replication processes.
Modulation of Amyloid-β Aggregation in Alzheimer's Disease
In the context of neurodegenerative diseases, the Cbz-tripeptide analogue Z-Phe-Ala-diazomethylketone (PADK) has shown promise in combating the pathology of Alzheimer's disease.[2][7][8] The aggregation of the amyloid-β (Aβ) peptide is a key event in the disease's progression.[2] Mass spectrometry and ion mobility spectrometry studies have demonstrated that PADK directly binds to Aβ42 monomers and small oligomers, inhibiting the formation of toxic dodecamers and even disrupting pre-formed oligomers.[2][7] Furthermore, PADK has been shown to inhibit the formation of Aβ42 fibrils.[2] This multimodal action on the Aβ aggregation pathway underscores the potential of Cbz-tripeptides as therapeutic leads for Alzheimer's disease.
Experimental Design and Protocols for Assessing Biological Activity
The characterization of the biological activity of carbobenzoxy-tripeptides requires a suite of robust and validated in vitro assays. The following section provides detailed, step-by-step protocols for key experiments.
Synthesis of a Carbobenzoxy-Tripeptide
The foundation of any biological study of these compounds is their synthesis. The following is a generalized protocol for the solution-phase synthesis of a Cbz-tripeptide.
Materials:
-
Cbz-Phe-OH
-
H-Ala-OMe·HCl
-
H-Gly-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dipeptide Synthesis (Cbz-Phe-Ala-OMe): a. Dissolve Cbz-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. d. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. f. Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
-
Dipeptide Deprotection (H-Phe-Ala-OMe): a. Dissolve the purified Cbz-Phe-Ala-OMe in methanol. b. Add 10% Palladium on carbon (Pd/C) catalyst. c. Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Tripeptide Synthesis (Cbz-Phe-Ala-Gly-OMe): a. Follow the coupling procedure described in step 1, using Cbz-Gly-OH and the deprotected H-Phe-Ala-OMe.
-
Final Saponification (Optional, for free acid): a. Dissolve the tripeptide methyl ester in a mixture of methanol and water. b. Add LiOH or NaOH (1.1 eq) and stir at room temperature until the reaction is complete. c. Neutralize the reaction mixture with 1 M HCl and extract the product with EtOAc. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the final Cbz-tripeptide with a free C-terminal carboxylic acid.
Assessing Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Carbobenzoxy-tripeptide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Cbz-tripeptide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted Cbz-tripeptide solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
This protocol assesses the effect of a Cbz-tripeptide on the NF-κB signaling pathway by measuring the levels of key proteins.[5][6]
Materials:
-
Cancer cells treated with the Cbz-tripeptide and/or an activator of the NF-κB pathway (e.g., TNF-α).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Assessing Antiviral Activity
This assay determines the concentration of a Cbz-tripeptide required to reduce the number of viral plaques by 50%.[3]
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells).
-
Virus stock of known titer.
-
Cbz-tripeptide stock solution.
-
Cell culture medium.
-
Overlay medium (e.g., medium containing low-melting-point agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the Cbz-tripeptide.
-
Mix a standard amount of virus with each dilution of the Cbz-tripeptide and incubate for 1 hour at 37 °C.
-
Remove the medium from the cell monolayers and inoculate with the virus-peptide mixtures.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the IC50 value of the Cbz-tripeptide.
Assessing Modulation of Amyloid-β Aggregation
This assay uses the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.[2]
Materials:
-
Aβ(1-42) peptide.
-
Hexafluoroisopropanol (HFIP).
-
DMSO.
-
Phosphate buffer (pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
Cbz-tripeptide stock solution.
-
96-well black plates with a clear bottom.
-
Fluorescence plate reader.
Procedure:
-
Prepare Aβ(1-42) monomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.
-
Dilute the Aβ(1-42) stock into phosphate buffer to a final concentration of 10 µM.
-
Add the Cbz-tripeptide at various concentrations to the Aβ solution. Include a control with no peptide.
-
Add ThT to each well to a final concentration of 20 µM.
-
Incubate the plate at 37 °C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Plot the fluorescence intensity versus time to monitor the kinetics of Aβ fibrillization in the presence and absence of the Cbz-tripeptide.
Mass spectrometry can be used to directly observe the binding of a Cbz-tripeptide to Aβ monomers and oligomers.[2][10]
Materials:
-
Aβ(1-42) peptide.
-
Cbz-tripeptide.
-
Ammonium acetate buffer.
-
Electrospray ionization mass spectrometer (ESI-MS).
Procedure:
-
Prepare solutions of Aβ(1-42) and the Cbz-tripeptide in ammonium acetate buffer.
-
Mix the Aβ(1-42) and Cbz-tripeptide solutions at a desired molar ratio (e.g., 1:10).
-
Incubate the mixture on ice to slow down aggregation.
-
Infuse the sample directly into the ESI-MS.
-
Acquire mass spectra under conditions that preserve non-covalent interactions.
-
Analyze the spectra for peaks corresponding to the Aβ monomer, oligomers, and their complexes with the Cbz-tripeptide.
Data Presentation and Interpretation
Quantitative Data Summary
The biological activity of carbobenzoxy-tripeptides is often quantified by their half-maximal inhibitory or effective concentrations (IC50 or EC50). The following table provides representative data for some of the Cbz-tripeptides discussed.
| Cbz-Tripeptide | Biological Target/Activity | Assay | IC50/EC50 | Reference |
| MG132 | 26S Proteasome / Anticancer | Cell Viability (various cell lines) | ~0.1 - 5 µM | [11] |
| Z-Phe-Ala-diazomethylketone | Aβ42 Aggregation / Alzheimer's | Aβ Fibrillization Inhibition | Not specified as IC50 | [2][7] |
| Cbz-Phe-Ala-Pro | Measles Virus Inhibition | Plaque Reduction | Not specified as IC50 | [5] |
| Cbz-Phe-Phe-Arg-H | Herpes Virus Inhibition | Plaque Reduction | Not specified as IC50 | [5] |
Visualization of Pathways and Workflows
Visual representations are crucial for understanding the complex biological processes influenced by Cbz-tripeptides and the experimental approaches used to study them.
Caption: Inhibition of the NF-κB pathway by MG132.
Caption: Workflow for evaluating the anticancer potential of a Cbz-tripeptide.
Caption: Decision-making workflow for antiviral Cbz-tripeptide screening.
Conclusion and Future Perspectives
Carbobenzoxy-tripeptides represent a fascinating class of molecules where a synthetic handle has profound implications for biological function. The examples of MG132, PADK, and various antiviral Cbz-peptides clearly demonstrate that the interplay between the Cbz group and the tripeptide sequence can lead to potent and specific biological activities. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore this chemical space further.
Future research should focus on expanding the library of Cbz-tripeptides and screening them against a wider array of biological targets. The systematic modification of both the peptide sequence and the aromatic ring of the Cbz group could lead to the discovery of novel inhibitors and modulators with improved potency and selectivity. Furthermore, the development of Cbz-tripeptides as chemical probes can aid in the elucidation of complex biological pathways. As our understanding of the structural basis for their activity grows, so too will our ability to design the next generation of Cbz-tripeptide-based therapeutics.
References
-
Nicolaides, E. D., De Wald, H. A., Westland, R. D., Lipnik, M., & Posler, J. (n.d.). Potential antiviral agents. Carbobenzoxy di- and tripeptides active against measles and herpes viruses. Journal of Medicinal Chemistry. [Link]
-
Bowers, M. T., et al. (2012). Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein. Journal of Biological Chemistry, 287(9), 6084-8. [Link]
-
Zhang, L., et al. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Medical Science Monitor, 24, 294-304. [Link]
-
ACS Publications. (n.d.). Potential antiviral agents. Carbobenzoxy di- and tripeptides active against measles and herpes viruses. Journal of Medicinal Chemistry. [Link]
-
Hook, V., et al. (n.d.). Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases. ACS Chemical Neuroscience. [Link]
-
Semantic Scholar. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. [Link]
-
PubMed. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Medical Science Monitor. [Link]
-
An, L., et al. (n.d.). Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. (2012). Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease A 42 Protein. [Link]
-
PubMed Central. (n.d.). Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein. [Link]
-
PubMed. (n.d.). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. [Link]
-
ResearchGate. (2012). Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease A 42 Protein. [Link]
-
PubMed. (n.d.). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. [Link]
-
PLOS One. (n.d.). Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle. [Link]
-
National Center for Biotechnology Information. (n.d.). Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. [Link]
Sources
- 1. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. Neutralization Assay Protocol | Rockland [rockland.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 7. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide and its Role in Melanocyte-Stimulating Hormone (MSH) Release Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Executive Summary
This technical guide provides an in-depth examination of the tripeptide Prolyl-Leucyl-Glycinamide (PLG), also known as Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Factor (MIF-1), and its synthetic, N-terminally protected analog, Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). We will explore the complex regulatory network governing MSH secretion, the proposed mechanisms by which MIF-1 exerts its inhibitory influence, and the broader therapeutic implications of its activity within the central nervous system. This document synthesizes foundational biological principles with detailed, field-proven experimental protocols, offering researchers a comprehensive resource for investigating this pivotal neuropeptide. We will dissect the causality behind experimental design choices and provide self-validating methodologies for quantifying MSH release and its inhibition, ensuring scientific rigor and reproducibility.
Foundational Context: The Melanocortin System and MSH Regulation
Melanocyte-Stimulating Hormone (MSH): A Multifunctional Peptide Family
The melanocyte-stimulating hormones (MSH) are a family of peptide hormones that include α-MSH, β-MSH, and γ-MSH.[1] These peptides are derived from a large precursor protein, proopiomelanocortin (POMC), which is also the source of other critical neuropeptides like adrenocorticotropic hormone (ACTH).[1][2] While all are involved in the melanocortin system, α-MSH is the most studied and is considered the primary melanocortin for pigmentation in humans.[1]
Beyond its well-known role in stimulating melanin production (melanogenesis) in skin melanocytes in response to UV radiation, α-MSH has significant functions within the central nervous system.[3][4] It acts as a neuropeptide in the hypothalamus to suppress appetite and is involved in modulating inflammation and sexual arousal.[1][2]
The Axis of Control: Hypothalamic Inhibition of MSH Secretion
The release of MSH from melanotrophs in the pars intermedia of the pituitary gland is primarily governed by a tonic (continuous) inhibitory control exerted by the hypothalamus.[5][6] This regulation is crucial for maintaining homeostasis and preventing excessive MSH secretion. The primary inhibitory signal is widely understood to be mediated by catecholaminergic neurons, particularly through the release of dopamine, which acts on D2-like dopamine receptors on melanotrophs.[5] The removal of this inhibitory influence, for instance in an in vitro setting where the pituitary is isolated from the hypothalamus, leads to a rapid and sustained release of MSH.[5] While inhibitory control is dominant, stimulatory pathways involving serotonin and β-adrenergic receptors have also been proposed.[6]
The Key Modulator: Prolyl-Leucyl-Glycinamide (MIF-1)
Discovery and Endogenous Origins
Prolyl-Leucyl-Glycinamide (PLG), also known as Melanostatin or MSH Release-Inhibiting Factor (MIF-1), is an endogenous tripeptide.[7][8] It was first identified as a factor of hypothalamic origin that inhibits the release of MSH. Subsequent research revealed that MIF-1 is an enzymatic degradation product of the neurohormone oxytocin.[8] This origin story links it directly to the neuroendocrine processes of the hypothalamus-pituitary axis.
The Research Tool: Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2)
Carbobenzoxyprolyl-leucyl-glycinamide, denoted by the "Z" prefix, is a synthetic derivative of MIF-1.[9] The "Z" represents a benzyloxycarbonyl group attached to the N-terminus of the proline residue. This group serves as a protecting agent during chemical peptide synthesis to prevent unwanted side reactions.[9] In a research context, Z-Pro-Leu-Gly-NH2 is often used as a stable, high-purity precursor or a tool compound for in vitro studies. For biological activity, this protecting group is typically cleaved to yield the active MIF-1 peptide. Throughout this guide, the biological activities discussed refer to the unprotected MIF-1, which can be studied in vitro using the synthetic Z-protected or unprotected forms.
A Complex Mechanism: Dopamine Receptor Modulation
The primary mechanism by which MIF-1 is believed to exert its effects is not through direct antagonism of an MSH receptor, but rather through the allosteric modulation of central dopamine receptors.[7][10] MIF-1 acts as a positive allosteric modulator of D2 and D4 dopamine receptor subtypes.[7][11] This means it binds to a site on the receptor distinct from the dopamine binding site and enhances the receptor's affinity for dopamine. By potentiating the natural inhibitory signal of dopamine on pituitary melanotrophs, MIF-1 effectively suppresses MSH release. This modulatory role also explains its diverse pharmacological profile, including anti-Parkinsonian and antidepressant effects observed in preclinical models.[12][13]
It is critical to note that some studies have failed to demonstrate a direct inhibitory effect of MIF-1 on MSH release from rat pituitaries in vitro, suggesting that its role may be more complex or species-dependent than initially thought.[14] This underscores the importance of its function as a central neuromodulator rather than a simple peripheral hormone antagonist.
Visualizing the Molecular Pathways
Pathway 1: α-MSH Signaling in Melanogenesis
Upon release, α-MSH initiates melanin synthesis by binding to the Melanocortin 1 Receptor (MC1R) on melanocytes. This triggers a well-defined intracellular signaling cascade.[15] The activation of MC1R stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[15] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including the enzymes tyrosinase (TYR), TRP1, and TRP2.[16]
Pathway 2: Hypothesized Mechanism of MSH Release Inhibition by MIF-1
MIF-1's inhibitory action is upstream of MSH release. It occurs within the central nervous system and at the pituitary level by enhancing the dominant inhibitory tone. Dopaminergic neurons originating in the hypothalamus release dopamine, which binds to D2 receptors on pituitary melanotrophs to inhibit MSH secretion. MIF-1 potentiates this effect.
A Validated Protocol: In Vitro MSH Release Inhibition Assay
This section details a robust, self-validating protocol to quantify the inhibitory effect of Z-Pro-Leu-Gly-NH2 on MSH release from isolated pituitary neurointermediate lobes.
Causality and Experimental Design
The choice of an ex vivo pituitary culture is critical. It removes the confounding variables of the central nervous system, allowing for the direct assessment of a compound's effect on the pituitary melanotrophs. By measuring the accumulation of MSH in the culture medium over time, we can directly quantify the rate of secretion.
A self-validating system is essential for trustworthiness. This protocol incorporates:
-
A Vehicle Control: To establish the baseline, uninhibited MSH release rate.
-
A Positive Control: Dopamine is used as the established physiological inhibitor of MSH release. A dose-dependent inhibition by dopamine validates that the tissue is healthy and responsive.
-
The Test Compound: Z-Pro-Leu-Gly-NH2 (or unprotected MIF-1) is tested across a range of concentrations to determine its dose-response relationship and calculate its potency (e.g., IC50).
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Adult male Sprague-Dawley rats (200-250g)
-
Hanks' Balanced Salt Solution (HBSS), supplemented with 0.1% BSA and 20 mM HEPES, pH 7.4
-
Test compounds: Z-Pro-Leu-Gly-NH2, Dopamine HCl (in a stock solution with 0.1% ascorbic acid to prevent oxidation), Vehicle (0.1% ascorbic acid in HBSS)
-
Dissection microscope and tools
-
Incubation chamber or water bath at 37°C with 95% O2 / 5% CO2 supply
-
24-well culture plates
-
Refrigerated centrifuge
-
MSH Quantification Kit (Radioimmunoassay or ELISA)
Procedure:
-
Tissue Harvest: Humanely euthanize rats according to approved institutional protocols. Immediately dissect the skull to expose the pituitary gland. Under a dissection microscope, carefully remove the neurointermediate lobe (NIL) and place it into ice-cold HBSS.
-
Pre-incubation (Washout): Place each NIL into a well of a 24-well plate containing 1 mL of fresh, pre-warmed, and pre-gassed (95% O2 / 5% CO2) HBSS. Incubate for 60-90 minutes at 37°C. This step is crucial to wash away MSH released due to the mechanical stress of dissection and to establish a stable baseline secretion rate.
-
Experimental Incubation: After the washout period, transfer each NIL to a new well containing 1 mL of HBSS with the appropriate treatment:
-
Group 1 (Vehicle): HBSS + Vehicle
-
Group 2 (Positive Control): HBSS + Dopamine (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M)
-
Group 3 (Test Compound): HBSS + Z-Pro-Leu-Gly-NH2 (e.g., 10⁻⁹ M to 10⁻⁵ M)
-
-
Sample Collection: Incubate for 60 minutes at 37°C. At the end of the incubation period, carefully collect the entire 1 mL of medium from each well into a labeled microcentrifuge tube.
-
Sample Processing: Immediately centrifuge the collected media at 2000 x g for 10 minutes at 4°C to pellet any cellular debris. Transfer the supernatant to a new, clean tube and store at -80°C until MSH quantification.
Quantification of Secreted α-MSH
Method 1: Radioimmunoassay (RIA) RIA is a highly sensitive competitive immunoassay and a gold standard for peptide hormone quantification.[17][18]
-
Principle: A known quantity of radiolabeled α-MSH (e.g., ¹²⁵I-α-MSH) competes with the unlabeled α-MSH in the collected samples for a limited number of binding sites on a specific anti-α-MSH antibody.[19] The higher the concentration of unlabeled α-MSH in the sample, the less radiolabeled α-MSH can bind to the antibody.
-
Procedure Outline:
-
Incubate samples/standards with the anti-α-MSH antibody.
-
Add a fixed amount of ¹²⁵I-α-MSH and incubate to allow competition.
-
Precipitate the antibody-bound fraction using a secondary antibody (double-antibody technique).[19]
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Generate a standard curve and calculate the α-MSH concentration in the unknown samples.
-
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) ELISA offers a non-radioactive, high-throughput alternative to RIA.[20]
-
Principle: An anti-α-MSH antibody is pre-coated onto a microplate. A known amount of biotinylated α-MSH is mixed with the samples or standards and added to the wells. The sample's endogenous α-MSH competes with the biotinylated α-MSH for binding to the coated antibody.[20] The amount of bound biotinylated peptide is inversely proportional to the amount of α-MSH in the sample. This is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Procedure Outline:
-
Add samples/standards mixed with biotinylated α-MSH to the antibody-coated plate.
-
Incubate and wash to remove unbound components.
-
Add Streptavidin-HRP conjugate, incubate, and wash.
-
Add TMB substrate and incubate for color development.
-
Add Stop Solution and measure absorbance at 450 nm.
-
Calculate concentrations from a standard curve.
-
Diagram: Experimental Workflow
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized for clarity. The primary endpoint is the concentration of the test compound required to inhibit 50% of the baseline MSH release (IC50).
Table 1: Representative MSH Release Inhibition Data
| Compound | Class | Concentration Range Tested | IC50 (nM) |
| Dopamine | Positive Control | 1 - 1000 nM | ~50 |
| MIF-1 (PLG) | Test Compound | 10 - 10000 nM | ~800 |
| Z-Pro-Leu-Gly-NH2 | Test Compound | 10 - 10000 nM | ~850 |
*Note: These are representative values based on the expected activity profile. Actual values must be determined experimentally and may vary based on assay conditions and species. Some studies report weak or no inhibition.[14]
Broader Perspectives and Future Research
The neuromodulatory activity of MIF-1 extends far beyond its namesake function. Its ability to allosterically modulate dopamine receptors makes it a compound of significant interest for neurodegenerative and psychiatric disorders.[11][21]
-
Therapeutic Potential: MIF-1 and its analogs have been investigated for their potential to alleviate symptoms in Parkinson's disease, treat depression, and reverse drug-induced tardive dyskinesia.[12][13][22]
-
Future Directions: Key unanswered questions remain. The discrepancy in MSH inhibition results across different animal models needs to be resolved.[14] Further research is required to fully elucidate the physiological conditions under which endogenous MIF-1 is released and acts. The development of more potent and selective peptidomimetic analogs of MIF-1 could lead to novel therapeutics for dopamine-related CNS disorders.[11][21]
This guide provides the scientific foundation and practical tools for researchers to explore the multifaceted role of Carbobenzoxyprolyl-leucyl-glycinamide and its active counterpart, MIF-1. By employing rigorous, self-validating experimental designs, the scientific community can continue to unravel the complex biology of this fascinating neuropeptide.
References
-
IBL-America. (n.d.). MSH-α RIA, RB303RUO (RUO) | Human MSH alpha Radioimmunoassay Kit. Retrieved from IBL-America website.[17]
-
Karger Publishers. (1978). An Improved Radioimmunoassay for α-Melanocyte-Stimulating Hormone (α-MSH) in the Rat: Serum and Pituitary α-MSH Levels after Drugs Which Modify Catecholaminergic Neurotransmission. Neuroendocrinology, 25(4), 193–203.[23]
-
Smolecule. (2023). Buy Z-Pro-leu-gly-NH2 | 14485-80-4. Retrieved from Smolecule website.[9]
-
DIAsource ImmunoAssays S.A. (n.d.). α-MSH-RIA. IBL-America.[19]
-
Labcompare.com. (n.d.). MSH-Alpha RIA Assay from IBL-America. Retrieved from Labcompare.com.[24]
-
Thody, A. J., Lever de Vries, C. H., & Tilders, F. J. (1980). The failure of L-prolyl-L-leucylglycinamide to inhibit the release of alpha-melanocyte-stimulating hormone in the rat. Acta Endocrinologica, 93(3), 300-305.[14]
-
Semantic Scholar. (n.d.). In vitro bioassay for the melanocyte stimulating hormone.[25]
-
Wikipedia. (n.d.). Melanocyte-stimulating hormone. Retrieved from Wikipedia.[1]
-
PubMed. (1977). Synthetic melanocyte stimulating hormone release-inhibiting factor (MIF). Part III: effect of L-prolyl-N-methyl-D-leucyl-glycinamide and MIF on biogenic amine turnover. Arzneimittelforschung, 27(12), 2293-6.[26]
-
Wikipedia. (n.d.). Melanocyte-inhibiting factor. Retrieved from Wikipedia.[7]
-
PubMed. (n.d.). Sensitive new in vitro bioassay for melanocyte-stimulating activity using the skin of Anolis carolinensis.[27]
-
Biosynth. (n.d.). Melanocyte-Stimulating Hormone-Release Inhibiting Factor | 2002-44-0. Retrieved from Biosynth website.[28]
-
Britannica. (2025). Melanocyte-stimulating hormone (MSH). Retrieved from Britannica.[3]
-
National Institutes of Health. (n.d.). alpha-Melanocyte stimulating hormone: production and degradation. PMC.[2]
-
PubMed. (n.d.). Differences in the release of melanocyte-stimulating hormone in vitro by rat pituitary glands collected at various times during the oestrous cycle.[29]
-
PubMed. (1985). Prolyl-leucyl-glycinamide reduces aggression and blocks defeat-induced opioid analgesia in mice. Peptides, 6(2), 165-7.[30]
-
Biology LibreTexts. (2025). 15.6.1.13: Melanocyte Stimulating Hormone (MSH). Retrieved from Biology LibreTexts.[4]
-
MDPI. (n.d.). Signaling Pathways in Melanogenesis.[15]
-
R&D Systems. (n.d.). Melanocyte-stimulating hormone release inhibiting factor (CAS 2002-44-0). Retrieved from R&D Systems website.
-
RayBiotech. (n.d.). Alpha-MSH ELISA Kit. Retrieved from RayBiotech website.[20]
-
Chem-Impex. (n.d.). Z-Gly-Leu-NH2. Retrieved from Chem-Impex website.[31]
-
National Center for Biotechnology Information. (n.d.). MSH Release-Inhibiting Hormone. MeSH.[8]
-
MedChemExpress. (n.d.). MIF-1 TFA (Pro-Leu-Gly-NH2 TFA) | Dopamine Receptor Modulator. Retrieved from MedChemExpress website.[10]
-
AbMole BioScience. (n.d.). MIF-1 (Pro-Leu-Gly-NH2; Melanostatin) | CAS 2002-44-0. Retrieved from AbMole BioScience.[32]
-
PubMed. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of Hypertension Supplement, 4(5), S106-8.[21]
-
PubMed Central. (n.d.). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1).[12]
-
National Institutes of Health. (n.d.). Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer.[33]
-
ResearchGate. (2018). Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis. Molecular Metabolism, 17(9).[34]
-
PubMed. (n.d.). Mif1: A Missing Link Between the Unfolded Protein Response Pathway and ER-associated Protein Degradation?[35]
-
Flabs. (2025). Radioimmunoassay: A Comprehensive Guide to Its Principles and Applications. Retrieved from Flabs website.[18]
-
Cayman Chemical. (n.d.). MSH Release-Inhibiting Factor (trifluoroacetate salt). Retrieved from Cayman Chemical website.[22]
-
National Institutes of Health. (n.d.). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. PMC.[36]
-
PubMed. (n.d.). Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1).[13]
-
PubMed. (1996). The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction. Molecular Medicine, 2(1), 143-9.[37]
-
TCI AMERICA. (n.d.). Z-Pro-leu-gly-NH2|CAS 14485-80-4. Retrieved from TCI AMERICA website.[38]
-
National Institutes of Health. (n.d.). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators.[11]
-
PubMed. (1971). Inhibition of MSH Release in Frogs by Direct Application of L-proplyl-L-leucylglycinamide to the Pituitary. Proceedings of the Society for Experimental Biology and Medicine, 137(4), 1437-9.[39]
-
PubMed. (n.d.). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN.[40]
-
PubMed. (n.d.). Biogenic amines and control of melanophore stimulating hormone release.[5]
-
PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists.[41]
-
PubMed. (n.d.). Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide.[42]
-
PubMed. (n.d.). Possible aminergic mediation of MSH release and of the CNS effects of MSH and MIF-I.[6]
-
MDPI. (n.d.). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide.[16]
Sources
- 1. Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 2. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocyte-stimulating hormone (MSH) | Britannica [britannica.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Biogenic amines and control of melanophore stimulating hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible aminergic mediation of MSH release and of the CNS effects of MSH and MIF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 8. MSH Release-Inhibiting Hormone - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The failure of L-prolyl-L-leucylglycinamide to inhibit the release of alpha-melanocyte-stimulating hormone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways in Melanogenesis [mdpi.com]
- 16. Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide [mdpi.com]
- 17. ibl-america.com [ibl-america.com]
- 18. flabslis.com [flabslis.com]
- 19. ibl-america.com [ibl-america.com]
- 20. raybiotech.com [raybiotech.com]
- 21. L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. karger.com [karger.com]
- 24. labcompare.com [labcompare.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Synthetic melanocyte stimulating hormone release-inhibiting factor (MIF). Part III: effect of L-prolyl-N-methyl-D-leucyl-glycinamide and MIF on biogenic amine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sensitive new in vitro bioassay for melanocyte-stimulating activity using the skin of Anolis carolinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biosynth.com [biosynth.com]
- 29. Differences in the release of melanocyte-stimulating hormone in vitro by rat pituitary glands collected at various times during the oestrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Prolyl-leucyl-glycinamide reduces aggression and blocks defeat-induced opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemimpex.com [chemimpex.com]
- 32. abmole.com [abmole.com]
- 33. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Mif1: a missing link between the unfolded protein response pathway and ER-associated protein degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The immunoregulatory mediator macrophage migration inhibitory factor (MIF) catalyzes a tautomerization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Z-Pro-leu-gly-NH2|CAS 14485-80-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 39. Inhibition of MSH release in frogs by direct application of L-proplyl-L-leucylglycinamide to the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Peptide Substrates in Enzyme Assays
Abstract
Peptide substrates are indispensable tools for interrogating the activity of enzymes, particularly proteases and kinases, which are central to cellular signaling, metabolism, and disease pathogenesis.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices governing the use of peptide substrates in enzyme assays. We will explore the rationale behind peptide substrate design, delve into the taxonomy of available substrate types, present a self-validating experimental workflow, and discuss the critical aspects of data interpretation and assay validation. Our focus is on bridging foundational theory with field-proven insights to empower robust and reproducible enzyme activity analysis.
Chapter 1: The Foundational Role of Substrates in Defining Enzyme Activity
At its core, an enzyme assay is a procedure to measure the rate of a reaction catalyzed by an enzyme. The velocity of this reaction is directly influenced by the concentration of the substrate, the molecule upon which the enzyme acts. The relationship between reaction velocity (v), substrate concentration ([S]), the maximal reaction rate (Vmax), and the Michaelis-Menten constant (Km) is elegantly described by the Michaelis-Menten equation.[2]
The Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is a critical parameter for characterizing the affinity of an enzyme for its substrate. For the effective identification of competitive inhibitors, it is crucial to conduct the assay under initial velocity conditions, where less than 10% of the substrate has been consumed, and with a substrate concentration at or below the Km value.[2] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.
Chapter 2: Peptide Substrates: Precision Instruments for Enzyme Interrogation
While enzymes can act on a variety of molecules, synthetic peptides have emerged as powerful surrogate substrates for many enzyme classes, including proteases, kinases, and phosphatases.[2][3] These short chains of amino acids are designed to mimic the natural recognition sequences of the target enzyme.[1]
The advantages of using peptide substrates are manifold:
-
High Specificity: Peptides can be designed to be highly selective for a particular enzyme, minimizing off-target reactions.[4][5]
-
Tunability: The sequence and modifications of a peptide can be precisely controlled during synthesis, allowing for the optimization of kinetic parameters.[3][6]
-
Versatility: Peptides can be conjugated to various reporter molecules, such as chromophores and fluorophores, enabling a wide range of detection modalities.[7]
-
Reproducibility: Solid-phase peptide synthesis ensures high batch-to-batch consistency, a critical factor for reliable and reproducible assays.[6]
Chapter 3: The Art and Science of Designing Peptide Substrates
The design of an effective peptide substrate is a multi-faceted process that requires a deep understanding of the target enzyme's biochemistry. The primary goal is to create a peptide that is both efficiently recognized and processed by the enzyme.
Key design considerations include:
-
Amino Acid Sequence: The sequence flanking the cleavage or phosphorylation site is the primary determinant of specificity.[4][5] This is often derived from known physiological substrates or determined through substrate profiling techniques like cellular libraries of peptide substrates (CLiPS).[8]
-
Kinetic Parameters (Km and kcat): The ideal substrate should have a Km value in the low micromolar range to ensure high affinity and a high kcat (turnover number) for a robust signal. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio.[9]
-
Solubility and Stability: Peptides must be soluble in the assay buffer and stable under the assay conditions to avoid artifacts. Careful consideration of amino acid composition can mitigate solubility issues.[10]
-
Modifications: The addition of reporter groups (fluorophores, quenchers, chromophores) or handles for immobilization (e.g., biotin) must be strategically placed so as not to interfere with enzyme recognition.
Recent advances in artificial intelligence, such as the CleaveNet pipeline, are enhancing the scale and efficiency of substrate design, allowing for the generation of peptides with desired cleavage profiles.[11][12]
Chapter 4: A Taxonomy of Peptide Substrates: Choosing the Right Tool for the Job
The choice of peptide substrate format depends on the specific requirements of the assay, including sensitivity, throughput, and the available instrumentation.
| Substrate Type | Detection Principle | Advantages | Disadvantages | Typical Applications |
| Chromogenic | Enzyme cleavage releases a chromophore, leading to a color change that can be measured by absorbance.[13] | Simple, inexpensive, does not require specialized equipment.[14] | Lower sensitivity compared to fluorescent methods.[14] | Endpoint assays, high concentration enzyme studies. |
| Fluorogenic | Cleavage of the peptide separates a fluorophore from a quencher, resulting in an increase in fluorescence.[15][16] | High sensitivity, allows for continuous, real-time monitoring of enzyme activity.[17] | Potential for interference from fluorescent compounds in the sample. | Kinetic studies, high-throughput screening (HTS).[17] |
| FRET | Based on Fluorescence Resonance Energy Transfer. Cleavage separates a donor-acceptor pair, disrupting FRET and leading to a detectable change in fluorescence.[7][17] | Highly sensitive, provides a ratiometric signal that can reduce noise.[17] | Requires careful selection of the FRET pair to ensure spectral overlap.[17][18] | HTS, drug discovery, studying molecular interactions.[7][17] |
| TR-FRET | A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence from scattered light and autofluorescent compounds.[7][18][19] | Very high sensitivity, high signal-to-noise ratio, robust for HTS.[7][18] | Requires a plate reader capable of time-resolved measurements. | HTS in complex biological samples.[7][20] |
| Luminescent | The enzyme acts on a substrate to produce a product that is then a substrate for a luciferase, generating light. | Extremely high sensitivity, broad dynamic range. | Can be more complex due to the coupled enzyme system. | Ultra-high-throughput screening (uHTS), low abundance enzyme detection. |
| Radiolabeled | Incorporates a radioactive isotope (e.g., ³²P, ³³P, ³H) that can be detected and quantified. | The "gold standard" for sensitivity and direct measurement of product formation. | Requires specialized handling and disposal of radioactive materials. | Kinase and phosphatase assays, detailed mechanistic studies. |
Chapter 5: Experimental Workflow: A Validated Protease Assay Using a FRET Peptide Substrate
This section provides a detailed, self-validating protocol for measuring the activity of a purified protease using a generic FRET peptide substrate.
Diagram of the FRET-Based Protease Assay Workflow
Sources
- 1. scbt.com [scbt.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Substrate specificity of protein kinases and computational prediction of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. peptide.com [peptide.com]
- 7. qyaobio.com [qyaobio.com]
- 8. pnas.org [pnas.org]
- 9. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Deep learning guided design of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapidmicrobiology.com [rapidmicrobiology.com]
- 14. goldbio.com [goldbio.com]
- 15. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 16. bachem.com [bachem.com]
- 17. biosynth.com [biosynth.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. TR-FRET technology | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 20. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2)
CAS Number: 14485-80-4
Introduction
Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-Pro-Leu-Gly-NH2, is a synthetic, N-terminally protected tripeptide amide. It is a molecule of significant interest in neuropharmacology and medicinal chemistry, primarily recognized for its role as a positive allosteric modulator of the dopamine D2 receptor.[1][2][3] The presence of the carbobenzoxy (Z) group on the proline residue provides stability and prevents unwanted side reactions during chemical synthesis, making it a valuable tool in peptide chemistry.[4] This guide provides a comprehensive overview of Z-Pro-Leu-Gly-NH2, including its chemical properties, synthesis, mechanism of action, and key applications for researchers and drug development professionals.
Chemical and Physical Properties
Z-Pro-Leu-Gly-NH2 is characterized by the molecular formula C21H30N4O5 and a molecular weight of approximately 418.49 g/mol .[4] The IUPAC name for this compound is benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate.[4]
| Property | Value | Source |
| CAS Number | 14485-80-4 | [4][5][6][7][] |
| Molecular Formula | C21H30N4O5 | [4] |
| Molecular Weight | 418.49 g/mol | [4] |
| Monoisotopic Mass | 418.221620 g/mol | [4] |
| Appearance | White to off-white powder | Inferred from typical peptide properties |
| Solubility | Soluble in organic solvents like DMF and DMSO | Inferred from synthesis protocols |
| Storage | Store at -20°C for long-term stability | General recommendation for peptides |
Synthesis of Z-Pro-Leu-Gly-NH2
The synthesis of Z-Pro-Leu-Gly-NH2 can be achieved through two primary methodologies: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that involves the stepwise coupling of amino acids in a suitable solvent. A common method utilizes carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.[9][10][11][12]
-
Activation of Z-Pro-OH:
-
Dissolve N-carbobenzoxy-L-proline (Z-Pro-OH) (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 1 hour at 0°C, then for an additional 2-4 hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid.
-
-
Coupling with Leucyl-glycinamide:
-
In a separate flask, prepare a solution of L-leucyl-glycinamide (H-Leu-Gly-NH2) (1 equivalent). If it is in the form of a salt, neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in DMF.
-
Filter the activated Z-Pro-OH solution to remove the DCU precipitate and add the filtrate to the H-Leu-Gly-NH2 solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any further DCU precipitate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude Z-Pro-Leu-Gly-NH2 by flash column chromatography or recrystallization.
-
Caption: Solution-phase synthesis workflow for Z-Pro-Leu-Gly-NH2.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach, with the peptide being assembled on an insoluble resin support.[13][14] For the synthesis of a C-terminal amide, a Rink Amide resin is commonly employed.[13][14][15]
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling Cycle (Glycine -> Leucine -> Z-Proline):
-
Glycine Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the mixture to the resin and shake for 1-2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF as described in step 1.
-
Wash: Wash the resin with DMF and DCM.
-
Leucine Coupling: Repeat the coupling and washing steps with Fmoc-Leu-OH.
-
Fmoc Deprotection: Repeat the deprotection and washing steps.
-
Z-Proline Coupling: Couple Z-Pro-OH using the same procedure as for the Fmoc-amino acids.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Solid-phase peptide synthesis (SPPS) workflow.
Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor
The primary pharmacological action of Z-Pro-Leu-Gly-NH2 and its parent compound, Pro-Leu-Gly-NH2 (PLG), is the positive allosteric modulation of the dopamine D2 receptor.[2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (dopamine) binds. This binding induces a conformational change in the receptor that can alter the affinity and/or efficacy of the orthosteric ligand.
PLG and its analogs have been shown to increase the binding affinity of dopamine agonists to the high-affinity state of the D2 receptor.[3] This high-affinity state is the G-protein coupled, signaling-active conformation of the receptor. By stabilizing this state, Z-Pro-Leu-Gly-NH2 enhances the downstream signaling effects of dopamine. This mechanism is particularly relevant in conditions where dopaminergic neurotransmission is impaired, such as Parkinson's disease.[2]
Caption: Allosteric modulation of the Dopamine D2 receptor.
Applications in Research and Drug Development
Probing Dopamine Receptor Function
Due to its specific action on the D2 receptor, Z-Pro-Leu-Gly-NH2 is a valuable tool for studying the intricacies of dopaminergic signaling. It can be used in vitro in receptor binding assays to investigate the allosteric binding site and its influence on agonist and antagonist binding.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor or from brain tissue (e.g., striatum).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor agonist (e.g., [3H]N-propylnorapomorphine), and varying concentrations of Z-Pro-Leu-Gly-NH2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the effect of Z-Pro-Leu-Gly-NH2 on the affinity of the radioligand. An increase in agonist affinity in the presence of the modulator is indicative of positive allosteric modulation.
As a Scaffold in Drug Discovery
The Pro-Leu-Gly-NH2 tripeptide has served as a lead structure for the development of more potent and pharmacokinetically stable peptidomimetics for the treatment of neurological disorders, including Parkinson's disease and tardive dyskinesia.[16] The carbobenzoxy-protected form is a key intermediate in the synthesis of these more complex analogs.
As an Enzyme Substrate
The Pro-Leu-Gly sequence is recognized by certain proteases, particularly collagenases.[17][18][19][20][21] While Z-Pro-Leu-Gly-NH2 itself is not a commonly used substrate, derivatives containing this core sequence are employed in fluorogenic or chromogenic assays to measure collagenase activity. For example, a fluorophore and a quencher can be attached to the N- and C-termini of a longer peptide containing the Pro-Leu-Gly sequence. Cleavage of the peptide by collagenase separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Conclusion
Carbobenzoxyprolyl-leucyl-glycinamide (CAS No. 14485-80-4) is a synthetic tripeptide amide with significant utility in chemical synthesis and neuropharmacological research. Its role as a positive allosteric modulator of the dopamine D2 receptor makes it a critical tool for investigating dopaminergic signaling and a valuable starting point for the design of novel therapeutics for neurological disorders. Furthermore, its core peptide sequence has relevance in the development of enzyme substrates for proteases like collagenase. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the field.
References
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Al-Sabi, A., & Albericio, F. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF. RSC Advances, 14(54), 39968-39976. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K. Retrieved from [Link]
-
Netzel-Arnett, S., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-73. Retrieved from [Link]
-
Johnson, R. L., et al. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation. Journal of Medicinal Chemistry, 52(7), 2043-51. Retrieved from [Link]
-
Johnson, R. L., et al. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]
-
Biophoretics. (n.d.). Collagenase substrate. Retrieved from [Link]
-
PeptaNova. (n.d.). Collagenase specific Substrates. Retrieved from [Link]
-
Johnson, R. L., et al. (2008). Allosteric Modulation of the Dopamine Receptor by Conformationally Constrained Type VI β-Turn Peptidomimetics of Pro-Leu-Gly-NH2. NIH. Retrieved from [Link]
-
PubChem. (n.d.). Tyr(Bzl)-Ile-Gln-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2. Retrieved from [Link]
-
PubChem. (n.d.). Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2_Disulfide-Bridge-1-6. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
Baures, P. W., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104-7. Retrieved from [Link]
-
PubChem. (n.d.). (Benzyloxycarbonyl)glycyl-L-proline. Retrieved from [Link]
Sources
- 1. Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Dopamine Receptor by Conformationally Constrained Type VI β-Turn Peptidomimetics of Pro-Leu-Gly-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 5. 14485-80-4 CAS Manufactory [m.chemicalbook.com]
- 6. CAS号查询_CAS no查询_【第6738页】_CPHI制药在线专业网上贸易平台 [cphi.cn]
- 7. 14485-80-4 CAS MSDS (Z-PRO-LEU-GLY-NH2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Collagenase substrate - Biophoretics [biophoretics.com]
- 20. Collagenase specific Substrates › PeptaNova [peptanova.de]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Collagenase using Carbobenzoxyprolyl-leucyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Collagenase and its Quantification
Collagenases are a class of endopeptidases that play a critical role in the degradation of collagen, the most abundant protein in the extracellular matrix (ECM). These enzymes are vital for physiological processes such as tissue remodeling, wound healing, and development. However, their dysregulated activity is implicated in numerous pathological conditions, including arthritis, fibrosis, and cancer metastasis. Consequently, the accurate measurement of collagenase activity is paramount for both fundamental biological research and the development of therapeutic inhibitors.
This application note details an enzyme assay protocol utilizing the synthetic peptide Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) as a substrate for collagenase, particularly collagenase derived from Clostridium histolyticum. This bacterium produces a crude mixture of enzymes, including two distinct collagenases (Collagenase 1 and 2), clostripain, and a neutral protease, which act synergistically to break down collagen.[1] The synthetic substrate mimics a cleavage site within the collagen molecule, allowing for a specific and quantifiable measure of enzymatic activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide bond between leucine and glycine in the Carbobenzoxyprolyl-leucyl-glycinamide substrate by collagenase. The general sequence Pro-Y-Gly-Pro, where Y is often a neutral amino acid, is a preferential cleavage site for collagenase 1 from Clostridium histolyticum.[2] The cleavage of the substrate yields two smaller fragments: Carbobenzoxyprolyl-leucine and Glycinamide.
The rate of substrate hydrolysis can be monitored by quantifying the appearance of the product, which contains a primary amine (glycinamide). This is typically achieved through a colorimetric reaction with ninhydrin. The ninhydrin reagent reacts with the newly formed primary amine of glycinamide to produce a deep purple color, known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the amount of substrate cleaved and thus to the collagenase activity.
Alternatively, more advanced methods can be employed, such as fluorescence-based detection. This involves using a modified substrate where a fluorophore and a quencher are attached to the peptide. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence.[3] For the purpose of this protocol, we will focus on the classical and widely accessible colorimetric ninhydrin method.
Experimental Workflow Overview
Caption: A flowchart illustrating the key stages of the Carbobenzoxyprolyl-leucyl-glycinamide enzyme assay.
Materials and Reagents
| Reagent | Supplier Example | Notes |
| Collagenase from Clostridium histolyticum | Sigma-Aldrich | Choose a preparation with known activity units (e.g., FALGPA units/mg or CDU/mg).[4][5] |
| Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) | Custom Synthesis | This specific substrate may require custom synthesis. Alternatively, a similar chromogenic substrate like 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg can be used.[6][7] |
| Ninhydrin Reagent | Sigma-Aldrich | Prepare fresh or use a commercially available stabilized solution. |
| Glycinamide hydrochloride | Sigma-Aldrich | For the generation of a standard curve. |
| Tricine Buffer (50 mM, pH 7.5) | Sigma-Aldrich | Containing 400 mM NaCl and 10 mM CaCl2. Calcium is a required cofactor for collagenase activity.[1][5] |
| Citric Acid (0.2 M) | Sigma-Aldrich | For quenching the enzymatic reaction. |
| 96-well microplate (clear, flat-bottom) | Corning | For colorimetric readings. |
| Microplate reader | BioTek | Capable of measuring absorbance at 570 nm. |
| Water bath or incubator | VWR | For maintaining the reaction temperature at 37°C. |
Detailed Experimental Protocol
Reagent Preparation
-
Tricine Buffer (Assay Buffer): Prepare a 50 mM Tricine buffer solution containing 400 mM NaCl and 10 mM CaCl2. Adjust the pH to 7.5 at 37°C.
-
Substrate Stock Solution: Dissolve Carbobenzoxyprolyl-leucyl-glycinamide in the Assay Buffer to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized collagenase in Assay Buffer to a concentration of 1 mg/mL. The optimal final concentration will need to be determined empirically but a starting point is 0.1-1.0 µg/mL in the final reaction mixture. Keep the enzyme solution on ice.
-
Glycinamide Standard Solutions: Prepare a series of glycinamide standards in Assay Buffer ranging from 0 to 1 mM. These will be used to generate a standard curve.
-
Ninhydrin Reagent: Prepare according to the manufacturer's instructions.
-
Quenching Solution: Prepare a 0.2 M citric acid solution.
Assay Procedure
-
Set up the reaction plate: In a 96-well microplate, add the following to each well:
-
Test Samples: 50 µL of Assay Buffer and 10 µL of the sample containing collagenase (e.g., purified enzyme, cell culture supernatant, or tissue extract).
-
Positive Control: 50 µL of Assay Buffer and 10 µL of a known concentration of collagenase.
-
Negative Control (No Enzyme): 60 µL of Assay Buffer.
-
Blank (No Substrate): 60 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the samples to reach the reaction temperature.
-
Initiate the reaction: Add 40 µL of the 10 mM substrate stock solution to all wells except the blank. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Stop the reaction: Terminate the reaction by adding 20 µL of 0.2 M citric acid to each well.
-
Color development: Add 100 µL of the ninhydrin reagent to each well.
-
Heat incubation: Cover the plate and incubate in a boiling water bath for 20 minutes.
-
Cooling: Cool the plate to room temperature.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
Standard Curve
-
In a separate set of wells on the same plate, add 10 µL of each glycinamide standard solution (0-1 mM) and 90 µL of Assay Buffer.
-
Add 20 µL of 0.2 M citric acid and 100 µL of ninhydrin reagent to each standard well.
-
Follow the same heating and cooling steps as the assay samples.
-
Measure the absorbance at 570 nm.
-
Plot the absorbance values against the corresponding glycinamide concentrations to generate a standard curve.
Data Analysis and Interpretation
-
Correct for background: Subtract the absorbance of the blank from all other readings.
-
Determine the amount of product formed: Use the standard curve to determine the concentration of glycinamide produced in each sample well from the corrected absorbance values.
-
Calculate enzyme activity: The collagenase activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
The formula for calculating the activity is:
Activity (U/mL) = (Concentration of Glycinamide (µmol/mL) x Total Reaction Volume (mL)) / (Incubation Time (min) x Volume of Enzyme (mL))
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls are essential:
-
Positive Control: A known concentration of collagenase should be included to verify that the assay is performing as expected.
-
Negative Control: A reaction without the enzyme confirms that there is no spontaneous hydrolysis of the substrate.
-
Inhibitor Control: To confirm the specificity of the assay, a known collagenase inhibitor, such as 1,10-phenanthroline or EDTA, can be added to a sample. A significant reduction in activity in the presence of the inhibitor validates that the measured activity is indeed due to collagenase.
Visualizing the Enzymatic Reaction
Caption: The enzymatic cleavage of Carbobenzoxyprolyl-leucyl-glycinamide by collagenase.
Conclusion
The Carbobenzoxyprolyl-leucyl-glycinamide enzyme assay provides a reliable and quantifiable method for measuring collagenase activity. By understanding the underlying principles and adhering to the detailed protocol, researchers can obtain accurate and reproducible data. This is crucial for advancing our understanding of the roles of collagenases in health and disease and for the development of novel therapeutic strategies targeting these important enzymes.
References
- Van Wart, H. E., & Steinbrink, D. R. (1985). Substrate specificity of beta-collagenase from Clostridium histolyticum. The Journal of biological chemistry, 260(23), 12891–12898.
- Gray, R. D., & Saneii, H. H. (1982). Aldehyde and ketone substrate analogues inhibit the collagenase of Clostridium histolyticum. Biochemistry, 21(17), 4146–4151.
-
PeptaNova GmbH. Collagenase specific Substrates. Retrieved from [Link]
- Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-173.
-
Biophoretics. Collagenase substrate. Retrieved from [Link]
- Makinen, P. L., & Makinen, K. K. (1987). Hydrolysis of the Leu-Gly bond of phenylbenzyl-oxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (a substrate of microbial collagenase) by treponemes isolated from the subgingival plaque of periodontitis patients. Journal of clinical microbiology, 25(8), 1435–1440.
- Makinen, K. K., et al. (1985). Hydrolysis of the Leu-Gly bond of phenylazobenzyl-oxycarbonyl- l -Pro- l -Leu- l -Gly- l -Pro- d -Arg by oral Bacteroides. Current microbiology, 12(6), 323–328.
Sources
- 1. Collagenase from Clostridium histolyticum Cell culture grade Sigma [sigmaaldrich.com]
- 2. Clostridiopeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Aldrich Fine Chemicals Biosciences Collagenase from Clostridium histolyticum | Fisher Scientific [fishersci.com]
- 5. 胶原酶 来源于溶组织梭菌 lyophilized powder (from 0.2μm filtered solution), 0.5-5.0 FALGPA units/mg solid, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromogenic, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Neprilysin activity assay with Carbobenzoxyprolyl-leucyl-glycinamide
As a Senior Application Scientist, this guide provides a comprehensive overview and a detailed protocol for measuring the activity of Neprilysin (NEP). We will explore the biochemical principles of the assay, explain the rationale behind key experimental choices, and provide a robust, self-validating protocol suitable for screening and characterization studies.
Introduction to Neprilysin (NEP)
Neprilysin (NEP), also known as neutral endopeptidase (NEP), enkephalinase, or CD10, is a zinc-dependent metalloprotease that plays a critical role in regulating the biological activity of numerous signaling peptides.[1][2][3] As a transmembrane enzyme, NEP is expressed in a wide variety of tissues and is responsible for the degradation of key peptides such as natriuretic peptides, bradykinin, enkephalins, substance P, and, notably, the amyloid-β (Aβ) peptide associated with Alzheimer's disease.[1][3][4][5]
Given its central role in cleaving these physiologically active peptides, NEP has emerged as a significant therapeutic target for a range of pathologies, including cardiovascular diseases like hypertension and heart failure, cancer, and neurodegenerative disorders.[2][5][6] Therefore, the ability to accurately measure NEP's enzymatic activity is fundamental for basic research, drug discovery, and the development of novel therapeutic inhibitors.
Principles of NEP Activity Measurement
The enzymatic activity of NEP is measured by monitoring the cleavage of a specific substrate over time. While various substrates exist, modern assays have converged on fluorogenic peptides due to their high sensitivity and suitability for high-throughput screening.
Substrate Selection: From Coupled Assays to Direct Fluorogenic Detection
Historically, non-fluorogenic substrates such as Carbobenzoxyprolyl-leucyl-glycinamide were employed. Assays with these substrates are typically indirect and require a second "coupling" enzyme. NEP cleaves the primary substrate, and a subsequent enzyme (e.g., an aminopeptidase) acts on the product to generate a chromogenic or fluorogenic signal. This multi-step process can introduce variability and is less straightforward than direct measurement.
Modern protocols preferentially use internally quenched fluorogenic substrates. These peptides contain a fluorophore and a quencher moiety. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via Förster Resonance Energy Transfer (FRET). When NEP cleaves the peptide bond between them, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.[4]
This guide will focus on a widely used and validated substrate class based on an o-aminobenzoic acid (Abz) peptide, which offers high specificity and sensitivity for NEP.[1][2][7] The principle is illustrated below.
Caption: Experimental workflow for the Neprilysin activity assay.
Phase 1: Reagent Preparation
-
NEP Assay Buffer: Prepare and bring to room temperature before use. If working with biological samples, this buffer may need to be supplemented with protease inhibitors (e.g., PMSF, Aprotinin), but be aware that some inhibitors might affect NEP activity. [1][2]2. Fluorophore Standard Stock (100 µM): Prepare a working stock by diluting the 1 mM Abz-Standard. For example, add 10 µL of 1 mM Abz-Standard to 90 µL of NEP Assay Buffer. [1][2]3. NEP Enzyme Working Solution: Reconstitute and/or dilute the NEP enzyme to the desired concentration in ice-cold NEP Assay Buffer. The final concentration in the well is typically in the low ng/mL range (e.g., 5-10 ng/well). Keep on ice.
-
NEP Substrate Working Solution: Prepare a 100-fold dilution of the substrate stock solution in NEP Assay Buffer. For example, dilute 2 µL of substrate stock with 198 µL of buffer. [1]Protect from light.
Phase 2: Assay Procedure (96-Well Plate)
-
Standard Curve: Add the 100 µM Abz-Standard to wells to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µL). Adjust the volume in each standard well to 100 µL with NEP Assay Buffer. This will create standards from 0 to 1000 pmol/well. [2]2. Plate Layout: Designate wells for all necessary controls and samples. A recommended layout is provided in the data section.
-
Add Samples and Controls:
-
Sample Wells: Add 1-15 µg of your sample (cell lysate or tissue homogenate) to the designated wells.
-
Positive Control (PC): Add a known amount of NEP enzyme (e.g., 5-10 µL of working solution).
-
Inhibitor Control (PC + Inhibitor): Add NEP enzyme and a final concentration of Thiorphan (e.g., 1 µM). This confirms the signal is from NEP.
-
Negative Control (NC) / No-Enzyme Blank: Add assay buffer only.
-
Sample Background Control: Add your sample, but plan to add assay buffer instead of substrate later. This measures the intrinsic fluorescence of your sample. [1]4. Volume Adjustment: Adjust the volume in all non-standard wells to 90 µL with NEP Assay Buffer.
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes. This ensures the reaction starts at the correct temperature. [7]6. Initiate Reaction: Add 10 µL of the NEP Substrate Working Solution to all wells except the Sample Background Controls. For the background wells, add 10 µL of NEP Assay Buffer. The total volume in all wells should now be 100 µL. [1]7. Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-heated to 37°C). Measure fluorescence (e.g., Ex/Em = 330/430 nm) every 60-90 seconds for 30-60 minutes.
-
Scientist's Note: A kinetic (time-course) reading is superior to a single endpoint measurement because it allows you to verify the reaction is in the linear range and provides a more accurate calculation of the initial velocity (V₀).
-
Data Analysis and Interpretation
Step 1: Generate the Standard Curve
-
Subtract the fluorescence reading of the 0 pmol standard (blank) from all other standard readings.
-
Plot the background-subtracted Relative Fluorescence Units (RFU) against the amount of Abz standard (in pmol).
-
Perform a linear regression to obtain the slope of the curve (Slope_Std), which represents RFU per pmol of product.
Step 2: Calculate the Reaction Rate
-
For each experimental well (samples, positive control), plot RFU vs. time (in minutes).
-
Determine the slope of the initial, linear portion of this curve. This slope is the reaction rate in RFU/min (V₀).
-
Subtract the rate of the appropriate background control (e.g., sample background control for samples, no-enzyme control for the positive control) to get the corrected rate.
Step 3: Calculate Enzyme Activity
Use the following formula to calculate the NEP activity in your sample:
NEP Activity (pmol/min) = (Corrected Rate [RFU/min]) / (Slope_Std [RFU/pmol])
To determine the Specific Activity , normalize this value to the amount of protein added to the well:
Specific Activity (pmol/min/µg) = (NEP Activity [pmol/min]) / (µg of protein in well)
Example Data and Plate Layout
| Well Type | NEP Enzyme | Sample | Inhibitor | Substrate | Purpose |
| Standard | - | - | - | - | Absolute quantification |
| Blank (NC) | - | - | - | + | Measures substrate auto-hydrolysis |
| Positive Control (PC) | + | - | - | + | Confirms enzyme activity |
| Inhibitor Control | + | - | + | + | Confirms assay specificity |
| Sample | - | + | - | + | Measures NEP activity in sample |
| Sample Background | - | + | - | - | Measures intrinsic sample fluorescence |
Assay Validation and Troubleshooting
A trustworthy protocol is a self-validating one. The controls built into this assay are essential for data interpretation.
-
Specificity Check: The activity in the "Inhibitor Control" well should be reduced by >80-90% compared to the "Positive Control" well. [8]If not, the substrate may be cleaved by other proteases in the sample.
-
Linearity: The reaction rate should be linear with respect to both time and enzyme/sample concentration. If you see the rate slowing down over time, it may indicate substrate depletion or enzyme instability. Dilute the sample or use less enzyme.
-
Chelator Contamination: As NEP is a zinc-metalloproteinase, trace amounts of EDTA or EGTA in your sample buffers will abolish its activity. [2][7]Ensure all buffers are free of chelating agents.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inactive enzyme (improper storage). | Use a fresh enzyme aliquot; verify storage conditions. |
| Chelating agents (EDTA/EGTA) in sample. | Prepare samples in a chelator-free buffer. | |
| Incorrect reader settings (Ex/Em wavelengths). | Verify filter or monochromator settings match the fluorophore's spectra. | |
| High Background | Substrate degradation (light exposure, age). | Prepare fresh substrate working solution; store stock protected from light. |
| Intrinsic fluorescence of sample or compounds. | Always run a "Sample Background" control and subtract its rate. | |
| Contaminated buffer or reagents. | Use fresh, high-purity reagents and water. | |
| Non-linear Kinetics | Substrate depletion. | Reduce enzyme/sample concentration or decrease run time. |
| Enzyme instability at 37°C. | Check enzyme stability; ensure assay buffer conditions are optimal. | |
| High protein concentration in sample causing interference. | Dilute the sample lysate; ensure total protein is not excessive (<15 µ g/well is a good starting point). [2][7] |
References
-
Assay Genie. (n.d.). Neprilysin Activity Assay Kit (Fluorometric) (BN00723). Retrieved from [Link]
-
Anaspec. (n.d.). SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric. Retrieved from [Link]
-
Lecomte, M., et al. (2014). Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer's Disease. PLoS ONE, 9(8), e104001. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). Neprilysin Activity Assay Kit (Fluorometric) N486402-1kit. Retrieved from [Link]
-
Miners, J. S., et al. (2008). Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid. Journal of Neuroscience Methods, 167(2), 229-236. Retrieved from [Link]
-
Creative BioMart. (n.d.). Neprilysin Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Oefner, C., et al. (2004). Crystal structure of peptide-bound neprilysin reveals key binding interactions. The FASEB Journal. Retrieved from [Link]
-
Wang, R., et al. (2010). Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer's brain. International Journal of Clinical and Experimental Pathology, 3(2), 179–187. Retrieved from [Link]
-
Gene Wiki. (n.d.). Neprilysin Inhibitor Screening Test (Fluorometric) - 100 Assays. Retrieved from [Link]
-
Creative BioMart. (n.d.). Neprilysin Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
M-CSA. (n.d.). Neprilysin - Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
Lee, C. Y., et al. (2016). Design of Peptide Substrate for Sensitively and Specifically Detecting Two Aβ-Degrading Enzymes. Analytical Chemistry, 88(9), 4805–4812. Retrieved from [Link]
-
Gill, M., et al. (2024). Multiple circulating forms of neprilysin detected with novel epitope-directed monoclonal antibodies. Scientific Reports, 14(1), 1083. Retrieved from [Link]
-
Yasukiran, A., et al. (2022). Probing the Requirements for Dual Angiotensin-Converting Enzyme C-Domain Selective/Neprilysin Inhibition. Journal of Medicinal Chemistry, 65(5), 4125–4137. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Neprilysin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Collagenase Activity Using Carbobenzoxyprolyl-leucyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Collagenases, a critical subgroup of the matrix metalloproteinase (MMP) family, are zinc-dependent endopeptidases essential for the degradation of extracellular matrix proteins, primarily collagen.[1] Their activity is fundamental to physiological processes such as tissue remodeling and wound healing, while their dysregulation is a hallmark of pathologies including arthritis, fibrosis, and cancer metastasis.[2] Consequently, the precise quantification of collagenase activity is paramount for both basic research and the development of targeted therapeutic inhibitors. This guide provides a comprehensive, in-depth protocol for measuring collagenase activity using the synthetic peptide substrate Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH₂), often referred to as Z-PLG. We will explore the biochemical principles of the assay, detail a robust experimental workflow, and explain the rationale behind key procedural steps to ensure data integrity and reproducibility.
Assay Principle: A Classic Approach to Quantifying Proteolysis
The use of synthetic peptides that mimic the natural cleavage sites of proteases is a foundational technique in enzymology. The tripeptide Z-Pro-Leu-Gly-NH₂ is designed to replicate a sequence susceptible to collagenase cleavage. The core principle of this assay is the enzymatic hydrolysis of the peptide bond between Leucine (Leu) and Glycine (Gly) by collagenase.
-
The Substrate: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) is an ideal substrate for several reasons. The N-terminal Carbobenzoxy (Z) group serves as a protecting group, preventing non-specific degradation by exopeptidases. The Pro-Leu-Gly sequence is a recognized cleavage motif for various collagenases, particularly those from bacterial sources like Clostridium histolyticum.[3]
-
The Reaction: In the presence of active collagenase, the substrate is cleaved into two smaller fragments: Z-Pro-Leu and Glycinamide (Gly-NH₂).
-
The Detection: The intact Z-PLG substrate does not possess a primary amine available for reaction with ninhydrin. However, the cleavage event liberates Glycinamide, which has a free N-terminal primary amine. This newly exposed amine can be quantified using a classic colorimetric method, the ninhydrin reaction.[4] Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at approximately 570-600 nm. The intensity of the color produced is directly proportional to the amount of Glycinamide released, and thus, to the collagenase activity in the sample.[4]
This method, while more traditional than fluorescence-based assays, is robust, cost-effective, and relies on fundamental biochemical principles, making it a valuable tool for detailed enzymatic characterization.
Enzymatic Cleavage of Z-Pro-Leu-Gly-NH₂
Caption: Collagenase catalyzes the hydrolysis of the Leu-Gly bond in Z-PLG.
Experimental Design: A Self-Validating System
A robust assay requires a comprehensive set of controls to validate the results. Each experiment should be performed in at least duplicate and include the following components laid out in a 96-well plate format for high-throughput analysis.
| Well Type | Sample | Enzyme | Substrate (Z-PLG) | Purpose |
| Test Sample | + | + | + | Measures activity in the unknown sample. |
| Positive Control | - | + (Std. Collagenase) | + | Validates that the assay conditions and reagents are working correctly. |
| Inhibitor Control | - | + (Std. Collagenase) | + | Confirms the specificity of the assay; includes a known collagenase inhibitor. |
| Sample Blank | + | + | - | Corrects for background absorbance from the sample itself. |
| Reagent Blank | - | - | + | Corrects for background absorbance from the substrate and buffer. |
Detailed Protocols
This section provides a step-by-step methodology for preparing reagents and executing the collagenase activity assay.
Required Reagents and Equipment
-
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG)
-
Purified Collagenase (e.g., from Clostridium histolyticum) for positive control
-
Collagenase Inhibitor (e.g., 1,10-Phenanthroline or EDTA)
-
TES (N-tris[hydroxymethyl]methyl-2-aminoethanesulfonic acid) buffer substance
-
Calcium Chloride (CaCl₂)
-
Ninhydrin
-
Hydrindantin
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate
-
Acetic Acid
-
Ethanol
-
Microplate reader capable of absorbance measurement at 570 nm
-
96-well clear, flat-bottom plates
-
Water bath or incubator set to 37°C and 100°C
Reagent Preparation
-
Assay Buffer (50 mM TES, 0.36 mM CaCl₂, pH 7.5):
-
Dissolve 1.15 g of TES in ~90 mL of ultrapure water.
-
Add 40 mg of CaCl₂.
-
Adjust the pH to 7.5 at 25°C using 1M NaOH.
-
Bring the final volume to 100 mL with ultrapure water.
-
Store at 4°C.
-
Rationale: TES is a non-coordinating buffer suitable for metalloproteinase assays. Calcium ions are crucial cofactors for the stability and catalytic activity of many collagenases.[4] The pH of 7.5 mimics physiological conditions and is optimal for the activity of most bacterial collagenases.
-
-
Z-PLG Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of Z-PLG in a minimal amount of DMSO before diluting to the final concentration with Assay Buffer.
-
Prepare fresh daily and keep on ice.
-
Rationale: DMSO is often required to fully solubilize synthetic peptides. The stock solution should be prepared at a higher concentration for dilution into the final reaction.
-
-
Ninhydrin Reagent:
-
Dissolve 800 mg of ninhydrin and 120 mg of hydrindantin in 30 mL of DMSO.
-
Add 10 mL of 4M Lithium Acetate buffer (pH 5.2).
-
Mix thoroughly. This reagent is light-sensitive and should be stored in a dark bottle at 4°C.
-
Rationale: This formulation provides a stable and sensitive reagent for the detection of primary amines. Hydrindantin acts as a reducing agent, ensuring the reaction proceeds efficiently.
-
-
Standard Collagenase (0.5 U/mL):
-
Reconstitute lyophilized collagenase in cold Assay Buffer to a stock concentration of ~10 U/mL.
-
Further dilute to a working concentration of 0.5 U/mL with cold Assay Buffer.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
-
Inhibitor Stock (100 mM 1,10-Phenanthroline):
-
Dissolve in an appropriate solvent (e.g., ethanol or DMSO).
-
Rationale: 1,10-Phenanthroline is a potent metalloproteinase inhibitor that acts by chelating the essential zinc ion in the enzyme's active site.
-
Assay Procedure
Step 1: Plate Setup (Enzymatic Reaction)
-
Add reagents to the wells of a 96-well plate according to the layout designed in Section 2.
-
Test Samples: Add 2-20 µL of your sample.
-
Positive Control: Add 10 µL of Standard Collagenase (0.5 U/mL).
-
Inhibitor Control: Add 10 µL of Standard Collagenase and 2 µL of the diluted inhibitor.
-
-
For all wells, add Assay Buffer to bring the total volume to 100 µL.
-
Pre-incubate the plate at 37°C for 10 minutes to allow any inhibitors to interact with the enzyme.
Step 2: Initiate the Reaction
-
Prepare a Reaction Mix by diluting the 10 mM Z-PLG Substrate Stock Solution to a final desired concentration (e.g., 2 mM) in Assay Buffer.
-
To start the reaction, add 50 µL of the Z-PLG Reaction Mix to each well, bringing the final volume to 150 µL.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for a defined period (e.g., 1 to 4 hours). The optimal time should be determined empirically to ensure the reaction remains in the linear range.
Step 3: Stop the Reaction and Develop Color
-
Stop the enzymatic reaction by placing the plate in a boiling water bath for 5 minutes. This will denature and inactivate the collagenase.
-
Cool the plate to room temperature.
-
Add 100 µL of the Ninhydrin Reagent to each well.
-
Seal the plate and incubate in a boiling water bath for 20 minutes.
-
Cool the plate to room temperature. A purple color will develop in wells where cleavage has occurred.
Step 4: Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for the Z-PLG based colorimetric collagenase activity assay.
Data Analysis and Interpretation
-
Calculate Net Absorbance: For each sample, subtract the absorbance reading of its corresponding blank (Sample Blank) from the test sample reading.
-
Net Absorbance = A₅₇₀(Test Sample) - A₅₇₀(Sample Blank)
-
-
Determine Activity: The collagenase activity is proportional to the net absorbance. To quantify the activity in standard units, a standard curve should be generated using known concentrations of L-Leucine or Glycinamide, which are then subjected to the ninhydrin reaction. The micromoles of amino acid liberated per minute per milligram or milliliter of enzyme/sample can then be calculated.
-
Activity (Units/mL) = (Net Absorbance / Slope of Standard Curve) x (Total Reaction Volume / Sample Volume) / Reaction Time (min)
One unit of collagenase activity is typically defined as the amount of enzyme that liberates 1.0 µmole of L-leucine equivalents from collagen in 5 hours at 37°C, pH 7.5.[4] This definition can be adapted for the Z-PLG substrate.
-
-
Inhibitor Screening: The percentage of inhibition can be calculated as follows:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100
-
Conclusion and Field Insights
This application note provides a robust and validated protocol for the measurement of collagenase activity using the synthetic substrate Z-Pro-Leu-Gly-NH₂. While modern fluorogenic and FRET-based substrates offer higher sensitivity and continuous kinetic measurements, this classic colorimetric method is highly reliable, cost-effective, and less susceptible to interference from fluorescent compounds in test samples. It is particularly well-suited for endpoint assays, inhibitor screening, and for laboratories where a simple spectrophotometer is the primary analytical instrument. By understanding the causality behind each step and incorporating a full suite of controls, researchers can generate trustworthy and reproducible data, advancing our understanding of the critical role of collagenases in health and disease.
References
-
Assay Genie. (2019). Collagenase Activity Colorimetric Assay Kit (#BN01008). Retrieved from [Link]
-
Chondrex, Inc. Collagenase Assay Kits. Retrieved from [Link]
-
Miller, E. J., Harris, E. D., Jr, Chung, E., Finch, J. E., Jr, McCroskery, P. A., & Butler, W. T. (1976). Cleavage of type II and III collagens with mammalian collagenase: site of cleavage and primary structure at the NH2-terminal portion of the smaller fragment released from both collagens. Biochemistry, 15(4), 787–792. Retrieved from [Link]
- Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for Clostridium histolyticum collagenase. Analytical biochemistry, 113(2), 356–365.
-
Ejupi, V., et al. (2015). Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. Advances in Enzyme Research, 3, 19-29. Retrieved from [Link]
-
BMC. (2024). Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of Type II and III collagens with mammalian collagenase: site of cleavage and primary structure at the NH2-terminal portion of the smaller fragment released from both collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carbobenzoxyprolyl-leucyl-glycinamide
Abstract
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2), a protected tripeptide of significant interest in biochemical and pharmaceutical research. The method detailed herein provides excellent resolution, peak symmetry, and sensitivity, making it suitable for purity assessment, stability studies, and quality control applications. We delve into the rationale behind the selection of chromatographic parameters, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Protected Peptides
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) is a synthetic tripeptide featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus of the proline residue. This protecting group strategy is fundamental in peptide synthesis to prevent unwanted side reactions during chain elongation.[1] The accurate analysis of such protected peptides is critical to ensure the purity of the final product and to monitor the efficiency of synthesis and deprotection steps.[2]
Reversed-phase HPLC is the cornerstone technique for the analysis of peptides and proteins due to its high resolving power and compatibility with a wide range of biomolecules.[3][4] The separation mechanism in RP-HPLC is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[5] For a molecule like Z-Pro-Leu-Gly-NH2, its retention is significantly influenced by the hydrophobic character of the benzyloxycarbonyl group and the leucine side chain.
This guide provides a detailed protocol for the HPLC analysis of Z-Pro-Leu-Gly-NH2, emphasizing the scientific principles that govern the separation and detection, thereby ensuring a trustworthy and reproducible analytical system.
Physicochemical Properties of Carbobenzoxyprolyl-leucyl-glycinamide
A thorough understanding of the analyte's properties is paramount for developing a successful HPLC method.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C21H30N4O5 | Influences molecular weight and potential for interactions. |
| Molecular Weight | 418.49 g/mol | Affects diffusion and interaction with the stationary phase. |
| Structure | Z-Pro-Leu-Gly-NH2 | The Z-group and Leucine impart significant hydrophobicity. The terminal amide is polar. |
| Solubility | Limited in aqueous solutions; soluble in organic solvents (e.g., DMSO, ACN, DMF).[6] | Dictates the choice of sample diluent to ensure complete dissolution and compatibility with the mobile phase. |
| UV Absorbance | Peptide bonds (~210-220 nm) and benzyloxycarbonyl group (~254-260 nm).[6] | Provides options for sensitive UV detection. |
The Causality Behind Experimental Choices: A Senior Scientist's Perspective
The development of a robust HPLC method is not merely a matter of following a recipe; it is a process of informed decisions based on the interplay between the analyte, stationary phase, and mobile phase.
Stationary Phase Selection: The C18 Workhorse
A C18 (octadecyl) bonded silica column is the standard and most effective choice for the separation of peptides like Z-Pro-Leu-Gly-NH2.[5] The long alkyl chains of the C18 phase provide a highly hydrophobic environment, which is essential for retaining the significantly non-polar Z-Pro-Leu-Gly-NH2. The choice of a wide-pore (e.g., 300 Å) column, while more critical for larger proteins, can also be beneficial for peptides to ensure unrestricted access to the stationary phase.
Mobile Phase: A Symphony of Acetonitrile, Water, and TFA
The mobile phase in RP-HPLC is a dynamic component that directly controls the elution of the analyte.
-
Acetonitrile (ACN) as the Organic Modifier: Acetonitrile is the preferred organic solvent for peptide separations. Its low viscosity leads to lower backpressure, and its UV transparency at low wavelengths is advantageous for detection.[4]
-
Water as the Aqueous Component: Highly purified water serves as the weak solvent in the mobile phase, promoting the interaction of the hydrophobic analyte with the stationary phase.
-
Trifluoroacetic Acid (TFA) as the Ion-Pairing Reagent: The addition of a small concentration (typically 0.1%) of TFA to both aqueous and organic mobile phases is crucial for several reasons:
-
Improved Peak Shape: TFA acts as an ion-pairing agent, masking the residual silanol groups on the silica backbone of the stationary phase. This minimizes secondary ionic interactions that can lead to peak tailing.[7]
-
Enhanced Retention: By forming ion pairs with any charged residues on the peptide, TFA increases the overall hydrophobicity of the analyte, leading to better retention.
-
Standardized pH: It maintains a low pH environment (around 2-3), which ensures the consistent protonation state of the peptide.
-
Gradient Elution: The Key to Resolution
Isocratic elution (constant mobile phase composition) is generally not suitable for peptide separations as it can lead to broad peaks for strongly retained components.[8] A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time, is employed. This ensures that the peptide is initially retained on the column in a sharp band and then eluted efficiently as the mobile phase becomes more non-polar, resulting in sharp, well-resolved peaks.
UV Detection: Leveraging Molecular Structure
The presence of the benzyloxycarbonyl (Z) group provides a distinct advantage for UV detection. This aromatic moiety exhibits strong absorbance at approximately 254-260 nm.[6] Additionally, the peptide bonds within the molecule absorb strongly in the far-UV region, typically between 210-220 nm.[9]
-
Detection at 215 nm: Offers high sensitivity for the peptide backbone and is a common choice for general peptide analysis.
-
Detection at 254 nm: Provides high selectivity for the Z-protected peptide and can be useful for distinguishing it from impurities that may lack this chromophore.
Dual-wavelength detection can provide comprehensive data on peak purity.
Experimental Protocols
Materials and Reagents
-
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
0.22 µm syringe filters
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Preparation of Standard Solution
-
Accurately weigh approximately 5 mg of Z-Pro-Leu-Gly-NH2 standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for peptide separations, providing good hydrophobic retention. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Aqueous phase with ion-pairing agent for peak shape control. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 20% to 80% B over 20 minutes | A relatively shallow gradient is optimal for resolving peptides and related impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 215 nm and 254 nm | 215 nm for high sensitivity (peptide bond), 254 nm for selectivity (Z-group). |
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of Z-Pro-Leu-Gly-NH2.
Expected Results and System Suitability
Under the proposed conditions, Z-Pro-Leu-Gly-NH2 is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific C18 column used, but it will be highly reproducible on a given system.
System Suitability Parameters:
To ensure the validity of the analytical results, the following system suitability parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for n=5 injections) |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols. | Ensure 0.1% TFA is in both mobile phases. Consider a new column. |
| Broad Peaks | High dead volume; sample overload. | Check connections for leaks. Reduce injection volume or concentration. |
| Inconsistent Retention Times | Pump malfunction; column degradation. | Purge pump. Check for leaks. Equilibrate column thoroughly. |
| No Peaks | Detector lamp off; no flow. | Check detector status. Ensure pump is running and there are no blockages. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the RP-HPLC analysis of Carbobenzoxyprolyl-leucyl-glycinamide. By understanding the physicochemical properties of the analyte and the principles of chromatographic separation, researchers can confidently implement and adapt this method for routine analysis. The detailed explanation of the rationale behind the experimental choices empowers users to troubleshoot and optimize the method for their specific applications, ensuring data of the highest quality and integrity.
References
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
-
Z-Pro-leu-gly-NH2 | 14485-80-4. Smolecule.
-
Peptide Calculator. Bachem.
-
Technical Support Center: Purification of Cyclo(Pro-Leu) by HPLC. Benchchem.
-
Peptide analysis using reverse phase liquid chromatography. Separation Science.
-
UV-Vis Spectrum of Bibenzyl. SIELC Technologies.
-
Peptide purity vs content. Bachem.
-
The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. National Center for Biotechnology Information.
-
Peptide Purification Process & Methods: An Overview. Bachem.
-
Chromatographic separation of glycated peptide isomers derived from glucose and fructose. National Center for Biotechnology Information.
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry.
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
-
Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed.
-
Application Note & Protocol: HPLC Purification of Cyclo(Pro-Leu) Isomers. Benchchem.
-
High-performance liquid chromatographic separation of peptides on a diol-Gly-Phe-Phe tripeptide-bonded phase. PubMed.
-
Application Notes and Protocols for the Characterization of Cyclo(Pro-Leu). Benchchem.
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of Bibenzyl | SIELC Technologies [sielc.com]
- 7. sepscience.com [sepscience.com]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Carbobenzoxyprolyl-leucyl-glycinamide: A Versatile Scaffold for Drug Discovery
Senior Application Scientist Note: This document provides a comprehensive guide to the multifaceted applications of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH₂), a synthetic tripeptide derivative, in modern drug discovery. We will delve into its utility as a foundational structure for the development of potent enzyme inhibitors and as a precursor for novel therapeutics targeting the central nervous system. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the full potential of this versatile molecule.
Introduction: The Chemical Biology of a Tripeptide Scaffold
Carbobenzoxyprolyl-leucyl-glycinamide, systematically named benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is a synthetic tripeptide.[1] Its structure is characterized by a carboxybenzyl (Z) protecting group on the N-terminus of the proline residue. This seemingly simple modification is key to its dual utility in drug discovery. The "Z" group can be strategically removed, or the entire molecule can be further modified to create derivatives with distinct biological activities.
This guide will explore two primary applications:
-
Inhibition of Matrix Metalloproteinases (MMPs): By modifying the C-terminal amide to a hydroxamate group, Z-Pro-Leu-Gly-NH₂ is converted into a potent inhibitor of collagenases, a subclass of MMPs. This has significant implications for diseases characterized by excessive extracellular matrix degradation, such as cancer and inflammatory disorders.
-
Modulation of Dopamine D2 Receptors: Removal of the N-terminal "Z" group yields Prolyl-leucyl-glycinamide (PLG), also known as melanostatin. PLG is an endogenous neuropeptide that allosterically modulates the dopamine D2 receptor, presenting a therapeutic avenue for neurological conditions like Parkinson's disease.[2]
Application I: A Scaffold for Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their dysregulation is a hallmark of numerous pathologies, including tumor invasion and metastasis.[3][4] The development of MMP inhibitors is, therefore, a significant focus in oncology drug discovery.
Mechanism of Action: From Peptide Mimic to Potent Inhibitor
The hydroxamate derivative, Z-Pro-Leu-Gly-NHOH, acts as a competitive inhibitor of collagenases. Its peptide sequence (Pro-Leu-Gly) mimics the natural cleavage site of collagen, allowing it to bind to the active site of the enzyme. The inhibitory power comes from the hydroxamate functional group (-NHOH), which is a strong chelator of the catalytic zinc ion (Zn²⁺) essential for the enzyme's activity. By binding to this zinc ion, Z-Pro-Leu-Gly-NHOH renders the enzyme inactive.
Quantitative Analysis of MMP Inhibition
The potency of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While Z-Pro-Leu-Gly-NH₂ itself is not a potent inhibitor, its hydroxamate derivative shows significant activity. Below is a comparison with other well-known MMP inhibitors.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Reference |
| Z-Pro-Leu-Gly-NHOH | Human Skin Collagenase (MMP-1) | 40,000 | BenchChem |
| Marimastat | MMP-1 | 5 | [5] |
| MMP-2 | 6 | [5] | |
| MMP-9 | 3 | [5] | |
| Batimastat | MMP-1 | 3 | [5] |
| MMP-2 | 4 | [5] | |
| MMP-9 | 1 | [5] |
Experimental Protocol: Colorimetric Collagenase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of Z-Pro-Leu-Gly-NHOH against collagenase from Clostridium histolyticum using the synthetic substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[6][7]
Materials:
-
Collagenase from Clostridium histolyticum
-
Z-Pro-Leu-Gly-NHOH
-
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
-
Tricine buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve collagenase in Tricine buffer to a concentration of 0.8 units/mL.
-
Dissolve FALGPA in Tricine buffer to a concentration of 2 mM.
-
Prepare a stock solution of Z-Pro-Leu-Gly-NHOH in a suitable solvent (e.g., DMSO) and create a dilution series in Tricine buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of varying concentrations of Z-Pro-Leu-Gly-NHOH.
-
For the positive control, add 25 µL of a known collagenase inhibitor (e.g., EGCG).
-
For the negative control (no inhibition), add 25 µL of Tricine buffer.
-
Add 50 µL of the collagenase solution to each well and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Add 75 µL of the FALGPA solution to each well to start the reaction.
-
Immediately measure the absorbance at 340 nm and continue to take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway Context: MMPs in Cancer Metastasis
MMPs play a critical role in cancer metastasis by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream.[3][8] MT1-MMP, a membrane-type MMP, is a key player in this process.[9]
Caption: Role of MMPs in extracellular matrix degradation and cancer cell invasion.
Application II: A Precursor for Dopamine D2 Receptor Modulators
The central nervous system applications of Z-Pro-Leu-Gly-NH₂ arise from its conversion to Pro-Leu-Gly-NH₂ (PLG), a positive allosteric modulator of the dopamine D2 receptor.[4] This modulation can enhance the affinity of dopamine for its receptor, which is particularly relevant in conditions of dopaminergic dysregulation like Parkinson's disease.[10][11]
Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor
PLG binds to a site on the dopamine D2 receptor that is distinct from the dopamine binding site. This allosteric binding induces a conformational change in the receptor that increases the affinity of the primary binding site for dopamine. This can potentiate the effects of dopamine and dopamine agonists, offering a potential therapeutic strategy for Parkinson's disease.
Experimental Protocol: Conversion of Z-Pro-Leu-Gly-NH₂ to Pro-Leu-Gly-NH₂
This protocol describes a general method for the removal of the carboxybenzyl (Z) protecting group via hydrogenolysis.
Materials:
-
Z-Pro-Leu-Gly-NH₂
-
Methanol (or another suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas source
-
Reaction flask and filtration apparatus
Procedure:
-
Dissolution: Dissolve Z-Pro-Leu-Gly-NH₂ in methanol in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude Pro-Leu-Gly-NH₂ can be purified by recrystallization or chromatography if necessary.
Signaling Pathway Context: Dopamine D2 Receptor in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency of dopamine in the striatum. The dopamine D2 receptor is a G-protein coupled receptor that, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[2]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Conclusion and Future Directions
Carbobenzoxyprolyl-leucyl-glycinamide is a valuable and versatile tool in the drug discovery arsenal. Its utility as a scaffold for MMP inhibitors and as a precursor for a dopamine D2 receptor modulator highlights the power of peptide chemistry in developing novel therapeutics. Further research into the structure-activity relationships of Z-Pro-Leu-Gly-NH₂ derivatives could lead to the development of even more potent and selective drug candidates for a range of diseases.
References
-
Uekita, T., & Itoh, Y. (2023). MT1-MMP as a Key Regulator of Metastasis. Cells, 12(17), 2189. [Link]
-
Choi, S., Kim, K., & Lee, T. R. (2021). Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs. Molecules, 26(16), 4983. [Link]
-
Thandavarayan, R. A., et al. (2015). Antioxidant, Collagenase Inhibitory, and Antibacterial Effects of Bioactive Peptides Derived from Enzymatic Hydrolysate of Ulva australis. Marine Drugs, 13(7), 4392-4413. [Link]
-
Mondal, S., et al. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers in Oncology, 12, 989790. [Link]
-
Bhandare, A. M., et al. (2012). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 25(11), 1238-1244. [Link]
-
Bhagwanth, S., et al. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. ACS Chemical Neuroscience, 4(1), 38-53. [Link]
-
Rada, M., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(15), 8116. [Link]
-
Wong, T., et al. (2020). Investigation of antioxidant, anti collagenase, anti‐elastase, and anti‐hyaluronidase activities of Solanum trilobatum L. Journal of Cosmetic Dermatology, 19(11), 3037-3046. [Link]
-
Neumeyer, K. H., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Pharmacology & Therapeutics, 161, 1-21. [Link]
-
Ghorbani, A., et al. (2022). Matrix Metalloproteinases in Hepatocellular Carcinoma: Mechanistic Roles and Emerging Inhibitory Strategies for Therapeutic Intervention. International Journal of Molecular Sciences, 23(23), 14781. [Link]
-
Yildirim, S., et al. (2022). Investigation of antioxidant activity and urease, collagenase enzyme inhibitory effects of Hippophae rhamnoides L. seeds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-538. [Link]
- Neely, A. N., et al. (2014). COLLAGENASE INHIBITION ACTIVITY OF INDIAN MEDICINAL PLANTS: AN APPROACH TO MODERATE COLLAGEN TURNOVER. International Journal of Bioassays, 3(4), 2901-2904.
-
Rice, M. E., Patel, J. C., & Cragg, S. J. (2020). Impaired dopamine release in Parkinson's disease. Brain, 143(8), 2326-2344. [Link]
-
Thring, T. S., Hili, P., & Naughton, D. P. (2009). Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants. BMC Complementary and Alternative Medicine, 9, 27. [Link]
-
NutritionFacts.org. (2022, April 13). Blocking the Cancer Metastasis Enzyme MMP-9 with Beans and Chickpeas [Video]. YouTube. [Link]
-
Animated biology with arpan. (2022, September 10). Dopaminergic pathways in brain | Dopamine deficiency | Parkinson's disease [Video]. YouTube. [Link]
-
Winer, A., Adams, S., & Mignatti, P. (2018). Challenges in Matrix Metalloproteinases Inhibition. Cancers, 10(6), 184. [Link]
Sources
- 1. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. MT1-MMP as a Key Regulator of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Protocol for dissolving Carbobenzoxyprolyl-leucyl-glycinamide in DMSO
Protocol for the Solubilization of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) in Dimethyl Sulfoxide (DMSO)
Introduction
Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-Pro-Leu-Gly-NH2 or Z-PLG-NH2, is a synthetic, N-terminally protected tripeptide. The presence of the hydrophobic carbobenzoxy (Z) group and the leucine residue confers a significant nonpolar character to the molecule, often rendering it sparingly soluble in aqueous solutions.[1] This peptide serves as a valuable tool in various research areas, including neuropharmacology, where it has been investigated for its potential to modulate dopamine receptors, and in biochemical assays as a substrate for enzymes like peptide amidases.[1] It is also utilized as a key building block in the synthesis of more complex peptide structures.[1][2]
Given its hydrophobicity, achieving complete and consistent solubilization is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely recommended for dissolving hydrophobic peptides for use in biological assays due to its high solubilizing capacity and relatively low toxicity at working concentrations.[3]
This document provides a detailed, validated protocol for the solubilization of Z-Pro-Leu-Gly-NH2 in DMSO. It outlines the necessary materials, a step-by-step procedure, safety precautions, and best practices for preparing stable, high-concentration stock solutions suitable for subsequent dilution into aqueous buffers or cell culture media.
Compound Profile & Specifications
A thorough understanding of the physicochemical properties of Z-Pro-Leu-Gly-NH2 is essential for its proper handling and use.
| Property | Value | Source |
| IUPAC Name | benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | [1] |
| Synonyms | Z-PLG-NH2, Z-Pro-Leu-Gly-NH2, Carbobenzoxyprolyl-leucyl-glycinamide | [1] |
| CAS Number | 14485-80-4 | [1][4] |
| Molecular Formula | C₂₁H₃₀N₄O₅ | [1][4] |
| Molecular Weight | 418.5 g/mol | [1][4] |
| Appearance | White to off-white lyophilized powder | Generic |
| Storage (Solid) | -20°C, desiccated, protected from light | [4] |
Essential Safety Precautions
3.1 Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes a laboratory coat, splash-proof safety goggles, and appropriate chemical-resistant gloves.
3.2 Glove Selection for DMSO: This is a critical safety consideration. DMSO readily penetrates the skin and can carry dissolved substances with it into the bloodstream.[1][5] Standard nitrile gloves offer only minimal protection against DMSO and degrade rapidly.[5]
-
Recommended: Use butyl rubber, fluoroelastomer, or thick (≥15 mil) latex gloves for extended handling.[5]
-
For incidental contact: Double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon any splash.
3.3 Handling Environment: All procedures involving DMSO and the peptide should be performed inside a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors.[4]
3.4 Compound-Specific Hazards: While specific toxicity data for Z-Pro-Leu-Gly-NH2 is not widely published, it should be handled as a potentially hazardous substance. Avoid inhalation of the powder and any direct contact with skin or eyes.[6]
3.5 Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed container, and dispose of it as chemical waste.[7] For larger spills, evacuate the area and follow institutional emergency procedures.[7]
Dissolution Workflow Diagram
The following diagram illustrates the logical flow of the solubilization protocol, from initial preparation to the final working solution.
Caption: Workflow for Z-Pro-Leu-Gly-NH2 solubilization in DMSO.
Protocol for Preparing a 10 mM Stock Solution
This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for many applications. Adjustments can be made based on experimental requirements.
5.1 Required Materials
-
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Sterile, low-protein-binding microcentrifuge tubes (e.g., siliconized)
-
Sterile, nuclease-free pipette tips with aerosol barriers[2]
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
5.2 Calculation
To prepare a 10 mM stock solution, the required volume of DMSO is calculated based on the mass of the peptide. The molecular weight of Z-Pro-Leu-Gly-NH2 is 418.5 g/mol .
-
Formula: Volume (µL) = [Mass (mg) / 418.5 ( g/mol )] * 100,000
-
Example for 1 mg of peptide: Volume (µL) = [1 mg / 418.5 g/mol ] * 100,000 = 238.95 µL
5.3 Step-by-Step Procedure
-
Preparation: Remove the vial of Z-Pro-Leu-Gly-NH2 from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired amount of peptide powder (e.g., 1 mg) into the tube and record the precise mass.
-
Solvent Addition: Based on the recorded mass, calculate the exact volume of DMSO required for a 10 mM concentration using the formula above. Carefully add the calculated volume of anhydrous DMSO directly to the peptide powder in the tube.[2]
-
Initial Dissolution: Tightly cap the tube and vortex gently for 1-2 minutes.[2] Avoid vigorous mixing that could introduce excessive air bubbles.[2]
-
Assisted Dissolution (If Necessary): If the peptide does not fully dissolve after vortexing, sonication can be employed. Place the tube in a room temperature water bath sonicator and apply short pulses (e.g., 3 cycles of 10-15 seconds).[3] This helps break up small aggregates. Avoid overheating the sample.
-
Quality Control Check: Visually inspect the solution against a light source. A properly solubilized stock solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Ensure containers are tightly sealed to prevent moisture absorption by the DMSO.[8]
Application & Dilution into Aqueous Buffers
The DMSO stock solution must be carefully diluted into your final aqueous experimental buffer (e.g., PBS, cell culture medium) to reach the desired working concentration.
Key Principle: The peptide should be added to the buffer, not the other way around. This is achieved by adding the DMSO-peptide solution dropwise to the aqueous medium while gently mixing or vortexing.[2] This technique prevents localized high concentrations of the peptide, which can cause it to precipitate out of the solution.
Caution: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with biological processes. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | Insufficient solvent; peptide aggregation. | Add slightly more DMSO (recalculate final concentration). Use brief sonication as described in Step 5.3.5.[3] Gentle warming (to 30-37°C) can also be attempted, but use with caution. |
| Solution is cloudy or has particulates | Incomplete dissolution; precipitation. | Centrifuge the tube to pellet any undissolved material and use the clear supernatant. Re-evaluate the stock concentration; a lower concentration may be necessary. |
| Peptide precipitates upon dilution into aqueous buffer | Exceeded solubility limit in the final buffer; improper dilution technique. | Ensure the stock solution is added dropwise to the buffer with constant, gentle agitation. Try diluting to a lower final concentration. The addition of a small amount of non-ionic surfactant (e.g., Tween-20) to the final buffer may help, if compatible with the assay. |
References
-
HongTide Biotechnology. Z-MIF-I. [Link]
-
Innovagen. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
ResearchGate. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
AL Research Support. (2023, May 10). Spotlight on DMSO. [Link]
-
HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]
-
University of Washington, Department of Environmental Health & Safety. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
- Cheng, E., Miranda, M. T., & Tominaga, M. (1988). Thermolysin and alpha-chymotrypsin mediated synthesis of tripeptides containing proline. International Journal of Peptide and Protein Research, 31(2), 116-125.
Sources
- 1. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 2. Thermolysin and alpha-chymotrypsin mediated synthesis of tripeptides containing proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]
- 4. Z-MIF-I-HongTide Biotechnology [hongtide.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. govinfo.gov [govinfo.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) Solubility
Welcome to the technical support guide for Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this peptide. As a synthetic tripeptide derivative, Z-PLG-NH2 sees use in various biochemical assays, including as a substrate for enzymes like collagenase.[1] However, its physicochemical properties often present significant handling challenges.
This guide provides practical, in-depth solutions to ensure you can prepare clear, stable solutions for reliable and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding Z-PLG-NH2 handling.
Q1: What is Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) and why is it difficult to dissolve?
Z-PLG-NH2 is a synthetic tripeptide composed of Proline, Leucine, and Glycine.[1] Its structure includes a hydrophobic N-terminal protecting group, the Carbobenzoxy (Z) group, and a C-terminal amide. The primary challenge to its solubility in aqueous solutions stems from the high proportion of non-polar (hydrophobic) components: the Z-group and the leucine side chain.[2][3] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[4][5]
Q2: What is the first solvent I should try for dissolving Z-PLG-NH2?
Due to its hydrophobicity, you should not start with a direct aqueous buffer. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO).[4][6] Once fully dissolved in DMSO, you can then perform a stepwise dilution into your aqueous buffer.[7]
Q3: Are there any issues with using DMSO?
DMSO is an excellent solvent for hydrophobic peptides but can be cytotoxic or interfere with certain biological assays at high concentrations.[6] It's crucial to calculate your dilutions to ensure the final concentration of DMSO in your working solution is low (often recommended to be below 1%).[2] Additionally, peptides containing Cysteine or Methionine can be unstable in DMSO due to oxidation; while Z-PLG-NH2 does not contain these residues, it is a critical consideration for other peptide work.
Q4: How does pH affect the solubility of Z-PLG-NH2?
The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge.[3] Z-PLG-NH2 is a neutral peptide, as it lacks acidic or basic amino acid side chains.[8] Therefore, adjusting the pH of the aqueous buffer far from neutral (e.g., using dilute acetic acid for a slightly acidic pH or dilute ammonium hydroxide for a slightly basic pH) may improve solubility by imparting a small net charge.[3][9] However, the organic solvent pre-dissolution method is typically more effective for such a hydrophobic, neutral peptide.
Q5: Can I heat or sonicate the solution to help it dissolve?
Yes, gentle warming (e.g., to less than 40°C) and brief sonication can help overcome the energy barrier for dissolution.[4][10] These techniques increase the kinetic energy and help break up peptide aggregates.[9] It is best to use these methods after the initial solvent has been added. Use sonication in short bursts (e.g., 3 times for 10 seconds) on ice to prevent sample heating.[4]
Part 2: Troubleshooting Guides
This section offers detailed, step-by-step protocols for overcoming specific solubility problems you may encounter in the lab.
Scenario 1: My Z-PLG-NH2 powder won't dissolve in my aqueous buffer.
Question: I added my Tris buffer directly to the lyophilized Z-PLG-NH2 powder, and it formed a cloudy suspension that won't go into solution, even with vortexing. What is the correct procedure?
Answer:
Direct reconstitution in aqueous buffers is rarely successful for highly hydrophobic peptides.[5] The hydrophobic Z-group and Leucine residue prevent effective interaction with water molecules. The correct method involves using an organic solvent to first break apart the highly ordered solid-state peptide before introducing the aqueous environment.
Protocol: The Organic Solvent Pre-dissolution Technique
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the peptide.[7] Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) to ensure all the powder is at the bottom.[4]
-
Add Organic Solvent: Add a minimal volume of 100% DMSO to the vial. Start with just enough to fully wet the powder (e.g., 10-20 µL for 1-5 mg of peptide).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the solution is completely clear.[4] Visually inspect against a light source to ensure no solid particles remain. This is the critical first step; the peptide must be fully dissolved in the organic solvent before proceeding.
-
Stepwise Dilution: Slowly add your desired aqueous buffer to the concentrated DMSO stock solution, vortexing gently between additions. Do not add the DMSO stock to the buffer, as this can cause the peptide to immediately precipitate.
-
Final Concentration: Continue to add the buffer until you reach your target final concentration. Be mindful of the final percentage of DMSO in your solution to ensure it is compatible with your downstream assay.
Data Table: Recommended Solvents for Hydrophobic Peptides
| Solvent | Type | Use Case for Z-PLG-NH2 | Considerations |
| DMSO | Polar Aprotic | Primary recommendation. Excellent for dissolving hydrophobic peptides to create high-concentration stock solutions.[4] | Low toxicity, but can interfere with some assays.[6] Ensure final concentration is low. |
| DMF | Polar Aprotic | Good alternative to DMSO if it interferes with your experiment. | Higher toxicity than DMSO. |
| Ethanol / Acetonitrile | Polar Protic | Can be used, but may be less effective than DMSO for highly hydrophobic peptides. | Often used as co-solvents.[2] |
Diagram: Workflow for Dissolving Z-PLG-NH2
Caption: Workflow for reconstituting hydrophobic peptides like Z-PLG-NH2.
Scenario 2: My peptide dissolved in DMSO but precipitated when I added my buffer.
Question: I successfully dissolved Z-PLG-NH2 in DMSO, but the moment I added my phosphate-buffered saline (PBS), the solution turned cloudy and a precipitate formed. How can I prevent this?
Answer:
This is a classic problem of solvent mismatch or "crashing out." The peptide is soluble in the organic solvent but becomes insoluble when the polarity of the mixture increases too rapidly with the addition of an aqueous buffer. High salt concentrations in buffers like PBS can also exacerbate this issue by causing a "salting out" effect.[11]
Troubleshooting Steps:
-
Option A: Increase the Final Organic Solvent Percentage: The final concentration of DMSO may be too low to keep the peptide in solution. Try preparing your final solution with a higher percentage of DMSO (e.g., 10%, 20%, or even 50% if your assay permits). Always test the tolerance of your assay for the organic solvent first.
-
Option B: Avoid High-Salt Buffers for Dilution: Salts can reduce the solubility of hydrophobic compounds.[11] Instead of diluting with PBS, try diluting with sterile, deionized water first to get the peptide into an aqueous environment. You can then add this solution to a more concentrated buffer to reach the final desired salt concentration.
-
Option C: Modify the pH: Since Z-PLG-NH2 is neutral, its solubility is less dependent on pH than charged peptides. However, moving the pH away from neutral (e.g., to pH 3-5 with dilute acetic acid or pH 8-10 with dilute ammonium hydroxide) can sometimes help. Prepare the DMSO stock and then dilute it into the pH-adjusted buffer.
Diagram: Decision Tree for Resolving Precipitation
Caption: Troubleshooting guide for peptide precipitation after dilution.
Scenario 3: I need to prepare a high-concentration stock solution for storage.
Question: What is the best practice for preparing and storing a stock of Z-PLG-NH2 to ensure its long-term stability and prevent it from coming out of solution after thawing?
Answer:
The key to long-term stability is to use a pure organic solvent for the stock solution and to minimize freeze-thaw cycles, which can promote aggregation and degradation.[11]
Protocol: Preparing and Storing High-Concentration Stocks
-
Solvent Choice: Dissolve the lyophilized peptide in 100% DMSO to a relatively high concentration (e.g., 10-20 mg/mL or ~25-50 mM).[12] A higher concentration in pure organic solvent is generally more stable.
-
Ensure Complete Dissolution: Confirm the solution is completely clear and free of particulates.
-
Aliquot for Single Use: This is the most critical step. Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. The volume of each aliquot should be appropriate for one experiment.
-
Storage: Store the aliquots at -20°C or, preferably, -80°C for long-term stability.[12]
-
Usage: When you need the peptide, remove a single aliquot and allow it to thaw completely at room temperature. Use it for your experiment and discard any unused portion of that aliquot to avoid freeze-thaw cycles.
Data Table: Storage Recommendations
| Form | Solvent | Temperature | Expected Stability |
| Lyophilized Powder | N/A | -20°C in a desiccator | >1 year[8] |
| Stock Solution | 100% DMSO | -20°C or -80°C | Several months |
| Working Solution | Aqueous Buffer + <1% DMSO | Use immediately; do not store | Unstable |
By following these guidelines, you can effectively manage the solubility challenges of Carbobenzoxyprolyl-leucyl-glycinamide and ensure the integrity of your experiments.
References
-
JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]
-
SynPeptide. (2024). What Factors Determine Peptide Solubility?. Available from: [Link]
-
Peptide Sciences. How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. Available from: [Link]
-
Omizzur Biotech. Reconstitute Peptides Step by Step. Available from: [Link]
-
Paradigm Peptides. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. Available from: [Link]
-
GenScript. Guidelines for Dissolving Peptides. Available from: [Link]
Sources
- 1. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 2. jpt.com [jpt.com]
- 3. biosynth.com [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. polarispeptides.com [polarispeptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. genscript.com [genscript.com]
- 9. reta-peptide.com [reta-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. biosynth.com [biosynth.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Stability of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) in Solution
Welcome to the technical support center for Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this tripeptide in solution. Our goal is to equip you with the scientific understanding and practical protocols to mitigate degradation and ensure the integrity of your experiments.
Introduction: The Challenge of Peptide Instability
Peptides are inherently susceptible to various degradation pathways in aqueous environments, and Z-Pro-Leu-Gly-NH2 is no exception. Understanding the specific vulnerabilities of this molecule is the first step toward ensuring its stability. The primary instability concerns for Z-Pro-Leu-Gly-NH2 are diketopiperazine (DKP) formation due to the N-terminal proline and hydrolysis of the C-terminal glycinamide. This guide will delve into the mechanisms of these degradation routes and provide actionable strategies to minimize their impact.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of Z-Pro-Leu-Gly-NH2.
Q1: What are the primary degradation pathways for Z-Pro-Leu-Gly-NH2 in solution?
A1: The two main degradation pathways for Z-Pro-Leu-Gly-NH2 are:
-
Diketopiperazine (DKP) Formation: This is a significant concern for peptides with a proline residue at the second position. The N-terminal amino group can intramolecularly attack the amide bond between leucine and glycine, leading to the cleavage of the peptide and the formation of a cyclic dipeptide (diketopiperazine) and glycinamide.
-
Hydrolysis of the C-terminal Glycinamide: The amide bond at the C-terminus can undergo hydrolysis to form the corresponding carboxylic acid, Z-Pro-Leu-Gly-OH. This reaction is often catalyzed by acidic or basic conditions.
Q2: I am observing a loss of my peptide over time in my aqueous buffer. What is the likely cause?
A2: Gradual loss of Z-Pro-Leu-Gly-NH2 in an aqueous buffer is most likely due to one or both of the degradation pathways mentioned above. The rate of degradation will depend on the pH, temperature, and composition of your buffer. To confirm the cause, we recommend performing a stability study using High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent peptide and its potential degradation products.
Q3: How does pH affect the stability of Z-Pro-Leu-Gly-NH2?
A3: The pH of the solution is a critical factor influencing the stability of Z-Pro-Leu-Gly-NH2.
-
Acidic Conditions (pH < 4): Can accelerate the hydrolysis of the C-terminal glycinamide.
-
Neutral to Slightly Basic Conditions (pH 7-8): Can promote diketopiperazine formation. The unprotonated N-terminal amino group is more nucleophilic and therefore more reactive in the cyclization reaction.
-
Strongly Basic Conditions (pH > 8): Can significantly increase the rate of both C-terminal amide hydrolysis and other base-catalyzed degradation pathways.
Q4: Can the N-terminal Carbobenzoxy (Cbz) protecting group degrade?
A4: The Cbz group is generally stable under many experimental conditions. However, it can be cleaved under specific conditions that you should be aware of:
-
Catalytic Hydrogenation: This is the most common method for Cbz deprotection and involves hydrogen gas and a palladium catalyst.
-
Strong Acids: While relatively stable to mild acids, prolonged exposure to strong acids (e.g., HBr in acetic acid) can lead to its removal.[1]
-
It is important to ensure that your experimental conditions do not inadvertently introduce reagents or conditions that could lead to the cleavage of the Cbz group.
Q5: What is the expected shelf-life of Z-Pro-Leu-Gly-NH2 in solution?
A5: The shelf-life in solution is highly dependent on the storage conditions. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be prepared in a suitable buffer (see recommendations below), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Long-term storage in solution at room temperature is not recommended.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with Z-Pro-Leu-Gly-NH2.
Issue 1: Rapid Loss of Parent Peptide in Solution
Symptoms:
-
Significantly lower than expected concentration of Z-Pro-Leu-Gly-NH2 in your sample as determined by HPLC or other quantitative methods.
-
Appearance of new, unexpected peaks in your chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inappropriate pH | The pH of your solution may be promoting either DKP formation (neutral to slightly basic) or hydrolysis (acidic or strongly basic). | 1. Measure the pH of your solution. 2. Optimize pH: Adjust the pH of your buffer to a slightly acidic range (pH 4-6) to minimize both DKP formation and amide hydrolysis. 3. Buffer Selection: Use a buffer with a pKa in the desired pH range, such as acetate or citrate. |
| High Temperature | Elevated temperatures accelerate chemical degradation reactions. | 1. Maintain Low Temperatures: Whenever possible, perform experimental manipulations on ice and store solutions at ≤ 4°C for short-term use. 2. Avoid Heat: Do not heat solutions containing the peptide unless it is a required step in your protocol, and if so, minimize the duration and temperature. |
| Microbial Contamination | Bacterial or fungal growth can lead to enzymatic degradation of the peptide. | 1. Use Sterile Technique: Prepare solutions using sterile buffers and handle them in a sterile environment (e.g., a laminar flow hood). 2. Filter Sterilization: Filter your peptide solution through a 0.22 µm filter before storage or use. 3. Add Preservatives: For long-term storage, consider adding a suitable preservative, ensuring it does not interfere with your experiment. |
Issue 2: Appearance of a Major Degradation Product
Symptom:
-
A significant peak appears in your HPLC chromatogram that is not the parent peptide.
Identification & Mitigation:
Step 1: Identify the Degradant
The primary degradation products to suspect are the diketopiperazine (cyclo(Pro-Leu)) and the hydrolyzed product (Z-Pro-Leu-Gly-OH).
-
Mass Spectrometry (MS): The most definitive way to identify the degradant is to analyze the peak by MS.
-
Expected Mass of cyclo(Pro-Leu): C11H18N2O2, MW = 210.27 g/mol
-
Expected Mass of Z-Pro-Leu-Gly-OH: C21H29N3O6, MW = 419.47 g/mol
-
-
Retention Time: In reversed-phase HPLC, the more polar hydrolyzed product (Z-Pro-Leu-Gly-OH) will typically have a shorter retention time than the parent peptide. The diketopiperazine, being a smaller and potentially less polar molecule, may have a different retention time that can be predicted based on the column and mobile phase conditions.
Step 2: Mitigate the Specific Degradation Pathway
| Identified Degradant | Primary Cause | Mitigation Strategies |
| Diketopiperazine (cyclo(Pro-Leu)) | Intramolecular cyclization, favored at neutral to slightly basic pH. | 1. Lower the pH: Maintain the solution pH in the slightly acidic range (4-6). 2. Reduce Temperature: Keep the solution cold. 3. Use Aprotic Solvents: If your experimental design allows, dissolving the peptide in an aprotic solvent like DMSO or DMF for stock solutions can inhibit this water-dependent degradation. |
| Hydrolyzed Peptide (Z-Pro-Leu-Gly-OH) | Hydrolysis of the C-terminal amide, favored at acidic or basic pH. | 1. Adjust pH to a neutral range: If DKP formation is not a major concern, a pH closer to neutral (6-7) may be optimal. However, for this peptide, a slightly acidic pH is generally the best compromise. 2. Avoid strong acids and bases. |
Part 3: Experimental Protocols
To assist in your investigations, we provide the following detailed protocols.
Protocol 1: Stability-Indicating HPLC Method for Z-Pro-Leu-Gly-NH2
This method is designed to separate the parent peptide from its primary degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation of the Method: A stability-indicating method must be validated to ensure it is fit for its purpose.[2][3][4][5][6] This involves assessing parameters such as specificity (forced degradation studies), linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.[4][5]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[2][7][8]
-
Prepare Stock Solution: Dissolve a known concentration of Z-Pro-Leu-Gly-NH2 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by the stability-indicating HPLC method and by LC-MS to identify degradation products.
Part 4: Visualization of Degradation Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the primary degradation pathways.
Diketopiperazine (DKP) Formation
Caption: Mechanism of Diketopiperazine Formation
C-Terminal Amide Hydrolysis
Caption: C-Terminal Amide Hydrolysis Pathway
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
-
Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(7), 1236–1244. [Link]
-
Walter, R., et al. (1975). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484). Proceedings of the Society for Experimental Biology and Medicine, 148(1), 98–103. [Link]
-
Bhandari, K., et al. (1987). Synthesis and Biological Evaluation of Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue. Journal of Medicinal Chemistry, 30(11), 2144–2148. [Link]
-
Steinauer, R., & Ornstein, R. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
-
Baures, P. W., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104–2107. [Link]
-
Steinauer, R., & Ornstein, R. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
-
St. Amand, M. M., et al. (2024). Nonspecific degradation of peptides with N-terminal amines is rapid across peptide sequences and for cells in hydrogels. bioRxiv. [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 147. [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 147. [Link]
-
Boatman, P. D., et al. (2012). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Medicinal Chemistry Letters, 3(6), 465–469. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
-
International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(5). [Link]
-
Ralston, E., et al. (1974). Tertiary structure of H-Pro-Leu-Gly-NH2, the factor that inhibits release of melanocyte stimulating hormone, derived by conformational energy calculations. Proceedings of the National Academy of Sciences of the United States of America, 71(4), 1142–1144. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-37. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47056–47067. [Link]
-
PubChem. (n.d.). Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 [Disulfide Bridge: 1-6]. National Center for Biotechnology Information. [Link]
-
Ralston, E., et al. (1974). Tertiary Structure of H-Pro-Leu-Gly-NH2, the Factor That Inhibits Release of Melanocyte Stimulating Hormone, Derived by Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 71(4), 1142–1144. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Kumar, S. A., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Pharmaceutical Sciences and Research, 14(7), 3369-3376. [Link]
-
Liu, Y., et al. (2022). UPLC fingerprinting combined with quantitative analysis of multicomponents by a single marker for quality evaluation of YiQing granules. Frontiers in Pharmacology, 13, 963695. [Link]
-
Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 475–480. [Link]
-
Bhargava, H. N., & Das, S. (1989). Comparative effects of Pro-Leu-Gly-NH2 and cyclo(Leu-Gly) administered orally on the development of tolerance to the analgesic effect of morphine in the rat. Peptides, 10(4), 767–771. [Link]
-
Patel, J. R., & Patel, P. U. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Acta Pharmaceutica Sciencia, 62(2), 312-327. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Substrate Aggregation in Assays
Welcome to the technical support center for troubleshooting peptide substrate aggregation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions to common challenges encountered when working with peptide substrates in biochemical assays. As Senior Application Scientists, we have compiled this resource to not only offer procedural guidance but also to explain the scientific principles behind these recommendations, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My peptide substrate, which was clear upon initial dissolution, has started to precipitate in my aqueous assay buffer. What is happening?
A1: This is a common phenomenon often referred to as "DMSO shock" or precipitation upon dilution. Many hydrophobic peptides require a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization.[1][2][3] When this concentrated DMSO-peptide stock is rapidly diluted into an aqueous buffer, the local concentration of the peptide can exceed its solubility limit in the mixed solvent system, causing it to aggregate and precipitate out of solution.[1][4] The abrupt change in solvent polarity from a DMSO-rich environment to a water-rich one reduces the peptide's ability to stay dissolved.
To mitigate this, it is recommended to add the peptide-DMSO stock to the aqueous buffer slowly and dropwise while gently vortexing or stirring.[1][4] This gradual introduction helps to avoid localized high concentrations of the peptide, allowing it to disperse more evenly in the buffer and remain in solution.[4]
Q2: I've noticed that some of my peptide substrates are more prone to aggregation than others. What intrinsic properties of a peptide influence its solubility?
A2: Several inherent molecular characteristics of a peptide play a crucial role in its propensity to aggregate.[5] Understanding these factors can help in predicting and troubleshooting solubility issues:
-
Amino Acid Composition: The hydrophobicity of the amino acids in the peptide sequence is a primary determinant of its solubility in aqueous solutions.[5][6] Peptides with a high proportion of non-polar amino acids such as Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met) are more likely to aggregate.[2][3][5] Conversely, a higher content of charged (acidic or basic) amino acids enhances solubility.[5]
-
Peptide Length: Longer peptides generally exhibit lower solubility than shorter ones.[5][6] This is due to an increased number of potential hydrophobic interactions along the longer chain, which promotes self-association.[5]
-
Net Charge and Isoelectric Point (pI): A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which the peptide has no net electrical charge.[5][7] At the pI, the lack of electrostatic repulsion between peptide molecules increases the likelihood of aggregation.[7]
-
Secondary Structure: The tendency of a peptide to form secondary structures, particularly β-sheets, can lead to aggregation.[5][8] Intermolecular hydrogen bonding between peptide backbones drives the formation of these insoluble structures.[8][9]
Q3: How should I properly store my lyophilized and reconstituted peptide substrates to maintain their stability and prevent aggregation?
A3: Proper storage is critical for the long-term stability of peptide substrates.
-
Lyophilized Peptides: For maximal stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2][10] It is crucial to keep them in a sealed container with a desiccant to protect them from moisture, as many peptides are hygroscopic.[10][11][12] Before opening a vial of lyophilized peptide, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation from forming on the product.[2][10]
-
Peptide Solutions: Peptides in solution are significantly less stable than in their lyophilized form.[10] If you must store peptides in solution, it is best to:
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][10]
-
For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), which are prone to oxidation, it is advisable to use oxygen-free water or buffers for dissolution and storage.[3][10]
Q4: Can the pH of my assay buffer influence peptide substrate aggregation?
A4: Yes, the pH of the buffer is a critical factor affecting peptide solubility and aggregation.[5][6] As mentioned earlier, a peptide's solubility is lowest at its isoelectric point (pI).[5][7] Therefore, adjusting the buffer pH to be at least one pH unit away from the peptide's pI can significantly improve its solubility by increasing its net charge and promoting electrostatic repulsion between molecules.[13]
-
For basic peptides (net positive charge), using a slightly acidic buffer (lower pH) will enhance solubility.[14]
-
For acidic peptides (net negative charge), a slightly basic buffer (higher pH) will be more effective.[14]
It's important to test the solubility of a small amount of the peptide at different pH values to determine the optimal conditions for your specific substrate.[6][14]
Troubleshooting Guide
This section provides a systematic approach to resolving peptide substrate aggregation issues during your assays.
Problem 1: My peptide substrate is insoluble in the recommended aqueous buffer.
Initial Assessment and Strategy
Before attempting to dissolve the entire peptide sample, it is crucial to test the solubility of a small portion first.[1][14] This prevents the potential loss of valuable material if the chosen solvent is not effective.
Step-by-Step Solubilization Protocol
-
Characterize Your Peptide: Determine the net charge of your peptide by assigning a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[14]
-
If the net charge is positive (basic peptide): Attempt to dissolve in sterile, distilled water. If it remains insoluble, try a 1-10% aqueous acetic acid solution.[6][10]
-
If the net charge is negative (acidic peptide): Attempt to dissolve in sterile, distilled water. If it remains insoluble, try a 1% aqueous ammonium hydroxide or 1-10% ammonium bicarbonate solution.[6][10]
-
If the net charge is neutral or the peptide is highly hydrophobic (≥50% hydrophobic residues): These peptides are often insoluble in aqueous solutions.[2][3] The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[1][3][6] Once fully dissolved, slowly add this solution to your aqueous assay buffer with constant agitation.[1]
-
-
Employ Physical Dissolution Aids:
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.[1][3][6] It is recommended to sonicate in short bursts (e.g., 3x 10 seconds) and cool the sample on ice in between to prevent heating and potential peptide degradation.[3]
-
Vortexing: Gentle vortexing can also aid in solubilization.[6]
-
Workflow for Peptide Solubilization
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 13. reddit.com [reddit.com]
- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Optimizing Carbobenzoxyprolyl-leucyl-glycinamide Concentration in Enzyme Assays
Welcome to the technical support center for optimizing enzyme assays using Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) and related substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assay development and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reproducible, and reliable.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Z-PLG-NH2 and similar synthetic peptides in enzyme assays.
Q1: What is Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) and which enzymes does it target?
Carbobenzoxyprolyl-leucyl-glycinamide, often abbreviated as Z-Pro-Leu-Gly-NH2, is a synthetic tripeptide.[1] The "Z" designation refers to a benzyloxycarbonyl protecting group attached to the proline residue.[1] This peptide is designed to act as a substrate for specific proteases.[1]
Primarily, Z-PLG-NH2 and similar fluorogenic derivatives are used as substrates for various matrix metalloproteinases (MMPs) and collagenases .[2][3][4][5][6][7] These enzymes play a crucial role in the breakdown of extracellular matrix components, such as collagen.[4][5][6][7] The specific sequence, Pro-Leu-Gly, mimics a cleavage site within the collagen triple helix, making it a target for these enzymes.
Q2: How do fluorogenic versions of Z-PLG-NH2 work?
Fluorogenic substrates are powerful tools for continuously monitoring enzyme activity.[8] These synthetic peptides are modified to include a fluorophore and a quencher moiety. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through a process called Förster Resonance Energy Transfer (FRET). When the enzyme cleaves the peptide bond between specific amino acids, the fluorophore and quencher are separated. This separation results in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[8][9]
Q3: What are the key considerations for preparing and storing Z-PLG-NH2 stock solutions?
Proper handling and storage of your substrate are critical for reproducible results.
-
Reconstitution: Z-PLG-NH2 is typically supplied as a solid.[2] It is often recommended to reconstitute it in a suitable solvent, such as 20% acetic acid or DMSO, to create a concentrated stock solution.[2] Always refer to the manufacturer's datasheet for specific solubility information.
-
Aliquoting and Storage: After reconstitution, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7] Stock solutions should be stored at -20°C and are generally stable for up to 3 months.[2]
Q4: Why is optimizing the substrate concentration so important?
Optimizing the substrate concentration is fundamental to obtaining accurate and meaningful enzyme kinetic data.[10] The relationship between the reaction rate (V), substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[11][12][13]
-
Underestimation of Activity: At substrate concentrations well below the Km, the enzyme is not saturated, which can lead to an underestimation of its true catalytic potential.[10]
-
Determining Kinetic Parameters: To accurately determine Vmax and Km, it is essential to measure enzyme activity across a range of substrate concentrations, both below and above the estimated Km.[10][14]
-
Substrate Inhibition: Conversely, excessively high substrate concentrations can sometimes lead to substrate inhibition, where the reaction rate actually decreases.[10]
Therefore, finding the optimal substrate concentration ensures that the assay is sensitive, accurate, and reflects the true kinetic properties of the enzyme.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during enzyme assays with Z-PLG-NH2 and related substrates.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay's dynamic range.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Substrate Instability/Degradation | The peptide substrate may be degrading spontaneously, leading to a "signal" in the absence of enzyme. | 1. Prepare fresh substrate stock solutions. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][7] 3. Protect fluorogenic substrates from light during storage and experiments. |
| Autofluorescence | Components in the assay buffer or the sample itself can be inherently fluorescent. | 1. Run a "no enzyme" control to quantify the background fluorescence.[15] 2. If using cell lysates or complex biological samples, consider a sample-only control (no substrate) to measure endogenous fluorescence. 3. If using media supplements like Fetal Bovine Serum or phenol red, consider switching to optimized media or performing measurements in a buffered saline solution.[16] |
| Contaminated Reagents | Buffers or other reagents may be contaminated with proteases or fluorescent compounds. | 1. Use high-purity water and reagents. 2. Prepare fresh buffers. 3. Filter-sterilize buffers if microbial contamination is suspected. |
| Incorrect Plate Choice | For fluorescence assays, the color of the microplate is critical. | 1. Use black microplates for fluorescence assays to minimize background and prevent crosstalk between wells.[16] 2. Use clear plates for absorbance-based assays.[16] |
Issue 2: Low or No Detectable Enzyme Activity
Observing lower-than-expected or no signal can be frustrating. A systematic approach can help pinpoint the problem.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low, resulting in a reaction rate that is below the detection limit of the instrument. | 1. Perform a substrate titration experiment to determine the optimal concentration (see Protocol 1 below). 2. As a starting point, use a substrate concentration around the known or estimated Km of the enzyme.[17] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. | 1. Run a positive control with a known active enzyme to validate the assay components.[18] 2. Ensure the enzyme has been stored at the correct temperature and that its activity has been verified. 3. Check for the presence of known inhibitors in your sample or buffers (e.g., EDTA for metalloproteinases). |
| Incorrect Assay Conditions | pH, temperature, and ionic strength can significantly impact enzyme activity.[10] | 1. Verify that the assay buffer pH is within the optimal range for the enzyme. 2. Ensure the assay is being run at the recommended temperature. 3. Check for any buffer components that might be interfering with enzyme activity. |
| Insufficient Incubation Time | For endpoint assays, the reaction may not have proceeded long enough to generate a detectable signal. | 1. Perform a time-course experiment to determine the linear range of the reaction (see Protocol 2 below). 2. For highly active enzymes, a shorter incubation time may be necessary, while less active enzymes may require a longer incubation.[19] |
Issue 3: Poor Data Reproducibility
Inconsistent results from well to well or from plate to plate compromise the reliability of your findings.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Pipetting Inaccuracies | Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in reaction rates. | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure all components are thoroughly mixed before dispensing. |
| Inconsistent Incubation Times | In kinetic assays, the timing of reagent addition and measurement is critical. | 1. Use a multichannel pipette to add start/stop reagents to multiple wells simultaneously. 2. For kinetic reads, ensure the plate reader is set up to measure at consistent intervals. |
| Edge Effects | Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability. | 1. Avoid using the outer wells of the plate for samples and standards. 2. Fill the outer wells with buffer or water to create a more uniform environment. |
| Instrument Settings | Incorrect settings on the microplate reader can introduce variability. | 1. Optimize the gain/sensitivity settings for your assay to ensure you are in the linear range of the detector. 2. Use a sufficient number of flashes per well to average out signal fluctuations.[16] |
III. Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Substrate Concentration (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants, Km and Vmax, which are essential for understanding your enzyme's kinetics and optimizing your assay.[14]
Objective: To find the substrate concentration that allows for the determination of the enzyme's kinetic parameters.
Materials:
-
Purified enzyme of interest
-
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) or a fluorogenic variant
-
Assay Buffer (optimized for pH and ionic strength)
-
96-well black microplate (for fluorescent assays) or clear microplate (for absorbance assays)
-
Microplate reader
Procedure:
-
Prepare a Substrate Dilution Series: Create a series of substrate concentrations ranging from well below to well above the expected Km. A good starting point is a 2-fold serial dilution over 10-12 concentrations. If the Km is unknown, start with a broad range (e.g., from 0.1 µM to 100 µM).
-
Set Up the Assay Plate:
-
Add a fixed, optimized amount of enzyme to each well.
-
Add the different concentrations of the substrate to the wells.
-
Include a "no enzyme" control for each substrate concentration to measure background.
-
Include a "no substrate" control to measure any intrinsic signal from the enzyme preparation.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding either the enzyme or the substrate (be consistent).
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Measure the signal (fluorescence or absorbance) over time in kinetic mode. The initial, linear phase of the reaction is the most important.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V) from the slope of the linear portion of the progress curve.
-
Subtract the background rate (from the "no enzyme" controls).
-
Plot the initial velocity (V) versus the substrate concentration ([S]). This should yield a hyperbolic curve.[14]
-
Use non-linear regression software to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[20]
-
Data Presentation:
The results of a substrate titration experiment can be summarized in a table and visualized with a Michaelis-Menten plot.
Table 1: Example Data for Determining Km and Vmax
| Substrate [S] (µM) | Initial Velocity (V) (RFU/min) |
| 0.5 | 15.2 |
| 1 | 28.1 |
| 2 | 45.5 |
| 5 | 70.3 |
| 10 | 85.1 |
| 20 | 95.2 |
| 50 | 98.9 |
| 100 | 100.1 |
Note: These are example data points for illustrative purposes.
Protocol 2: Determining the Optimal Enzyme Concentration and Linear Range
Objective: To find the enzyme concentration that yields a linear reaction rate over a desired time period.
Procedure:
-
Set a Fixed, Saturating Substrate Concentration: Based on the results from Protocol 1, choose a substrate concentration that is at least 5-10 times the determined Km to ensure the enzyme is saturated.[10]
-
Prepare an Enzyme Dilution Series: Create a serial dilution of your enzyme stock.
-
Run a Time-Course Experiment:
-
For each enzyme concentration, initiate the reaction and measure the signal at regular intervals for an extended period (e.g., 60 minutes).
-
Plot the signal versus time for each enzyme concentration.
-
-
Analyze the Data:
-
Identify the enzyme concentration and time window where the reaction proceeds linearly. This is your optimal assay window.
-
Plot the initial velocity (slope of the linear portion) against the enzyme concentration. This plot should be linear, confirming that the reaction rate is proportional to the amount of enzyme.[17]
-
IV. Visualizing Workflows and Concepts
Diagram 1: Michaelis-Menten Kinetics Workflow
This diagram illustrates the relationship between substrate concentration and reaction velocity, which is the foundation of enzyme kinetics.
Caption: Relationship between substrate concentration and reaction kinetics.
Diagram 2: Troubleshooting Workflow for High Background Signal
This decision tree provides a systematic approach to diagnosing the cause of high background fluorescence in your assay.
Caption: A decision tree for troubleshooting high background signals.
V. References
-
Fluorogenic MMP Substrate tested on MMP-2 and MMP-7 Millipore. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from
-
Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. (2025, May 9). Synaptic Retrieved January 20, 2026, from
-
Michaelis Menten equation. (2020, February 4). YouTube. Retrieved January 20, 2026, from
-
Steady states and the Michaelis Menten equation. (n.d.). Khan Academy. Retrieved January 20, 2026, from
-
Kinetics - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. Retrieved January 20, 2026, from
-
The Michaelis–Menten Model. (2022, June 18). Microbe Notes. Retrieved January 20, 2026, from
-
How to Determine Km and Vmax from Lab Data. (2025, May 9). Patsnap. Retrieved January 20, 2026, from
-
Biochemistry Enzyme kinetics. (n.d.). SlideShare. Retrieved January 20, 2026, from
-
MMP-8/MMP-26 Fluorogenic substrate. (n.d.). MedchemExpress.com. Retrieved January 20, 2026, from
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). NIH. Retrieved January 20, 2026, from
-
A Comparative Guide to Alternative Fluorogenic Substrates for MMP-1 and MMP-8. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Collagenase Activity Assay (CAA). (n.d.). 3H Biomedical. Retrieved January 20, 2026, from
-
Determine Vmax of an enzyme reaction from initial rate and KM. (2023, January 8). YouTube. Retrieved January 20, 2026, from
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from
-
Buy Z-Pro-leu-gly-NH2 | 14485-80-4. (2023, August 16). Smolecule. Retrieved January 20, 2026, from
-
Lecture 13 Determination of Km and Vmax. (2023, February 21). SlidePlayer. Retrieved January 20, 2026, from
-
How to optimise enzyme and substrate concentration for enzyme activity?. (2017, March 20). ResearchGate. Retrieved January 20, 2026, from
-
Collagenase Activity Colorimetric Assay Kit (#BN01008). (n.d.). Assay Genie. Retrieved January 20, 2026, from
-
How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction?. (2022, February 8). Quora. Retrieved January 20, 2026, from
-
How do I optimize the amount of enzyme in an assay?. (2013, September 30). ResearchGate. Retrieved January 20, 2026, from
-
Collagenase Activity Colorimetric Assay Kit. (n.d.). AMSBIO. Retrieved January 20, 2026, from
-
Collagenase Activity Colorimetric Assay Kit (MAK293). (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from
-
Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium. Retrieved January 20, 2026, from
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved January 20, 2026, from
-
Beta-Galactosidase Activity Assay. (2000, September 7). Roth Lab. Retrieved January 20, 2026, from
Sources
- 1. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 2. Fluorogenic MMP Substrate tested on MMP-2 and MMP-7 Millipore [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. microbenotes.com [microbenotes.com]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 15. biotium.com [biotium.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Technical Support Center: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) Stability and Storage
Welcome to the technical support guide for Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Z-PLG during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can minimize experimental variability and ensure the reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Z-PLG?
For long-term stability, lyophilized Z-PLG should be stored at -20°C or lower, with -80°C being preferable for extended periods.[1][2] Storing at these low temperatures significantly slows down potential degradation pathways.[1] For short-term use, refrigeration at 2-8°C is acceptable for a few weeks to months.[1][2]
Q2: How should I handle lyophilized Z-PLG powder upon receiving it?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. To prevent this, allow the container to equilibrate to room temperature in a desiccator before opening.[2][3] Weigh the desired amount quickly in a controlled environment and then tightly reseal the container.[3] It is also good practice to purge the vial with an inert gas like argon or nitrogen before resealing to displace moisture and oxygen.[2]
Q3: Can I store Z-PLG in solution?
Storing peptides in solution is generally not recommended for long periods as it can lead to degradation.[3] If you must store Z-PLG in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] These aliquots should be stored frozen, ideally at -80°C, and used within a few weeks.[3]
Q4: What are the primary signs of Z-PLG degradation?
Degradation can manifest as a loss of biological activity, changes in physical appearance (e.g., discoloration, clumping), or the appearance of additional peaks during analytical analysis by methods like High-Performance Liquid Chromatography (HPLC).[4][5][6]
Q5: Why is the Carbobenzoxy (Z) group important for the stability of this peptide?
The Carbobenzoxy (Z) group is an N-terminal protecting group.[7] Such protecting groups are crucial in peptide chemistry to prevent unwanted side reactions at the N-terminus of the peptide chain.[][9][10][11] The Z group is known for its stability under various conditions and helps to ensure the integrity of the peptide backbone during synthesis and storage.[7]
II. Troubleshooting Guide: Addressing Specific Degradation Issues
Issue 1: Loss of Purity Detected by HPLC After Storage
Question: I've observed new impurity peaks in my HPLC chromatogram after storing my Z-PLG sample. What could be the cause?
Answer: The appearance of new peaks strongly suggests chemical degradation. For a peptide like Z-PLG, several degradation pathways are possible:
-
Hydrolysis: This is the cleavage of peptide bonds by water.[12][13][14] The C-terminal glycinamide is also susceptible to hydrolysis, converting the amide to a carboxylic acid. This is accelerated by the presence of moisture and extreme pH conditions.[12][15]
-
Diketopiperazine (DKP) Formation: This is an intramolecular reaction where the N-terminal amine attacks the peptide bond between the second and third amino acid residues (Leucyl and Glycinamide in this case). This results in the cleavage of the first two amino acids as a cyclic dipeptide (a diketopiperazine).[16][17] The presence of a proline residue at the second position, as in Z-PLG, can make peptides particularly susceptible to this degradation pathway.[16][18]
-
Pyroglutamate (pGlu) Formation: Although less common for a proline-containing peptide at the second position, N-terminal glutamine or glutamic acid can cyclize to form pyroglutamic acid.[19][20][21][22][23] While Z-PLG doesn't contain these residues, it's a critical degradation pathway to be aware of for other peptides.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for HPLC purity issues.
Issue 2: Reduced Biological Activity of Z-PLG
Question: My Z-PLG sample is showing lower than expected biological activity in my assays. Could this be related to storage?
Answer: Yes, a decline in biological activity is a common consequence of peptide degradation. The specific degradation pathways mentioned above (hydrolysis, DKP formation) alter the chemical structure of Z-PLG, which can directly impact its ability to interact with its biological target.
-
Hydrolysis of the C-terminal amide would introduce a negative charge (carboxylate), which could disrupt binding interactions that rely on the neutral amide group.
-
Diketopiperazine formation results in the cleavage of the peptide backbone, fundamentally altering the peptide's structure and rendering it inactive.[16]
Recommended Actions:
-
Confirm Purity: Re-analyze your sample using a stability-indicating method like RP-HPLC to correlate the loss of activity with the appearance of degradation products.[4]
-
Review Storage Protocol: Ensure that your storage and handling procedures align with the best practices outlined in this guide.
-
Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, properly stored sample of Z-PLG for your experiments.
III. Recommended Storage Conditions
To maximize the shelf-life of your Carbobenzoxyprolyl-leucyl-glycinamide, please adhere to the following storage guidelines.
| Form | Temperature | Conditions | Expected Stability |
| Lyophilized Powder | -20°C to -80°C | Tightly sealed container, desiccated, protected from light.[1][2] | 3-5 years or longer at -80°C.[1] |
| 2-8°C | Tightly sealed container, desiccated, protected from light. | Approximately 1-2 years for most peptides.[1] | |
| Room Temperature | Tightly sealed container, desiccated, protected from light. | Weeks to months, sequence-dependent.[1][2] | |
| In Solution | -20°C to -80°C | Sterile, oxygen-free buffer, single-use aliquots.[3] | A few weeks. Avoid freeze-thaw cycles.[2][3] |
IV. Key Degradation Pathways of Z-PLG
Understanding the potential chemical instabilities of Z-PLG is the first step toward preventing them. The diagram below illustrates the two primary non-oxidative degradation pathways for this peptide.
Caption: Primary degradation pathways for Z-PLG.
V. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your Z-PLG samples, a forced degradation study coupled with a stability-indicating HPLC method is recommended.[4][5][6]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade Z-PLG under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Z-PLG
-
0.1 M HCl (Hydrochloric acid)
-
0.1 M NaOH (Sodium hydroxide)
-
3% H₂O₂ (Hydrogen peroxide)
-
High-purity water
-
Incubators/water baths set to 60°C
-
Photostability chamber
Procedure:
-
Prepare stock solutions of Z-PLG in a suitable solvent (e.g., acetonitrile/water mixture).
-
Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Use the stock solution as is.
-
Control: Store a sample at -20°C.
-
-
Incubate the acid, base, and thermal stress samples at 60°C.
-
Expose a separate solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acid and base samples.
-
Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact Z-PLG from all its potential degradation products.[4]
Typical Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Column Temperature: 30°C.
Method Validation: The specificity of the method is demonstrated by its ability to resolve the peaks generated during the forced degradation study from the main Z-PLG peak. This ensures that any degradation over time during a long-term stability study can be accurately quantified.[4]
VI. References
-
Vertex AI Search. (n.d.). Lyophilized Peptide Stability Guidelines. Retrieved January 20, 2026, from
-
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved January 20, 2026, from
-
Zhang, T., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development. Retrieved January 20, 2026, from
-
Nagayama, M., & Takaoka, T. (1992). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 22(2), 131-139. Retrieved January 20, 2026, from
-
Gucinski, A. C., et al. (2014). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical Chemistry, 86(15), 7863–7870. Retrieved January 20, 2026, from
-
Jorgensen, L., et al. (2009). Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients. Expert Opinion on Drug Delivery, 6(11), 1219-1230. Retrieved January 20, 2026, from
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved January 20, 2026, from
-
Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 20, 2026, from
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Retrieved January 20, 2026, from
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved January 20, 2026, from
-
Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46831–46840. Retrieved January 20, 2026, from
-
Hakamata, W., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(16), 9405–9413. Retrieved January 20, 2026, from
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 20, 2026, from
-
Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved January 20, 2026, from
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 20, 2026, from
-
ResearchGate. (n.d.). Cyclization reactions of N-terminal glutamine and glutamate residues in a polypeptide chain. Retrieved January 20, 2026, from
-
Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved January 20, 2026, from
-
Fiveable. (n.d.). Hydrolysis of Amides Definition. Retrieved January 20, 2026, from
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved January 20, 2026, from
-
Robinson, C., & Wood, T. H. (1953). The kinetics of hydrolysis of the amide group in proteins and peptides. Transactions of the Faraday Society, 49, 921-926. Retrieved January 20, 2026, from
-
Wadsö, I. (1962). Heats of Hydrolysis of Amide and Peptide Bonds. Journal of the American Chemical Society, 84(21), 4225–4226. Retrieved January 20, 2026, from
-
Sharma, S., & Raines, R. T. (2009). Oxidative Folding and N-terminal Cyclization of Onconase. The Journal of Biological Chemistry, 284(40), 27151–27159. Retrieved January 20, 2026, from
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Journal of Pharmaceutical Sciences and Research, 16(9), 1234-1245. Retrieved January 20, 2026, from
-
Godugu, B., et al. (n.d.). Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions. National Institute of Standards and Technology. Retrieved January 20, 2026, from
-
Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. Retrieved January 20, 2026, from
-
Steinhardt, J., & Fugitt, C. H. (1942). Catalyzed hydrolysis of amide and peptide bonds in proteins. Journal of Research of the National Bureau of Standards, 29, 315-327. Retrieved January 20, 2026, from
-
Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?. Retrieved January 20, 2026, from
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 20, 2026, from
-
ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations. Retrieved January 20, 2026, from
-
MDPI. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Retrieved January 20, 2026, from
-
Drug Development & Delivery. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved January 20, 2026, from
-
BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. Retrieved January 20, 2026, from
-
Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis. Retrieved January 20, 2026, from
-
ACS Pharmacology & Translational Science. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved January 20, 2026, from
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 20, 2026, from
Sources
- 1. peptidesystems.com [peptidesystems.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
Carbobenzoxyprolyl-leucyl-glycinamide assay interference from buffer components
Technical Support Center: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) Assay
A Guide to Overcoming Interference from Buffer Components
Welcome to the technical support guide for the Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to buffer component interference. As a widely used substrate for measuring collagenase activity—enzymes critical in both physiological and pathological processes—the accuracy of the Z-PLG assay is paramount.[1][2] This document provides in-depth, experience-driven advice to ensure the integrity and reproducibility of your results.
Immediate Troubleshooting Workflow
If you are encountering unexpected results, such as low signal in your positive control or high background, follow this logical workflow to diagnose the issue. This decision tree is your first line of defense against common buffer-related problems.
Caption: Initial diagnostic flowchart for Z-PLG assay troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, explaining the underlying scientific principles and providing actionable solutions.
Category A: Issues with Low or No Enzymatic Activity
FAQ 1: My positive control enzyme, which normally works, is showing minimal to no activity. What is the most likely culprit in my buffer?
-
Expert Analysis & Causality: The most common cause of sudden enzyme inhibition in this assay is the presence of metal ion chelators. Collagenases are metalloproteinases that require a zinc ion (Zn²⁺) in their catalytic domain and calcium ions (Ca²⁺) for structural stability.[3] Chelating agents like EDTA (ethylenediaminetetraacetic acid) , EGTA , and 1,10-phenanthroline function by binding to and sequestering these essential divalent cations, effectively inactivating the enzyme.[3][4][5][6][7] Even trace amounts of EDTA carried over from sample preparation (e.g., cell lysis buffers) can be sufficient to halt the reaction.
-
Troubleshooting & Solution:
-
Audit Your Reagents: Scrutinize the composition of every solution being added to the assay well, including your sample buffer, enzyme dilution buffer, and any compound solvents. Look for any mention of EDTA or other chelators.
-
Perform a Buffer Compatibility Test: Use Protocol 1: Systematic Buffer Component Analysis to definitively identify the inhibitory component.
-
Remediation: If a chelator is identified, the most robust solution is to remove it from your sample using Protocol 2: Buffer Exchange via Spin Desalting Column . Alternatively, prepare all buffers fresh without the chelating agent.
-
FAQ 2: I've confirmed my buffers are free of chelators, but the enzyme activity remains low. Could the buffer itself or its pH be the problem?
-
Expert Analysis & Causality: Yes. Enzyme activity is highly dependent on pH. Most collagenases exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.0 and 8.0.[3] Significant deviation from this range can lead to a loss of activity. Low pH can cause irreversible enzyme denaturation, while high pH may lead to reversible inactivation.[3] Furthermore, certain buffer species can be problematic. For example, phosphate buffers (e.g., PBS) can precipitate with the high concentrations of calcium required for the assay, reducing the availability of free Ca²⁺ ions.
-
Troubleshooting & Solution:
-
Verify pH: Use a calibrated pH meter to measure the pH of your final reaction mixture. Do not rely solely on the theoretical pH of the stock buffers.
-
Choose a Stable Buffer System: We recommend using buffers like Tris-HCl or HEPES , as they are less prone to pH shifts with temperature changes and do not precipitate with calcium. A recommended starting buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[3][8]
-
Re-evaluate Buffer Choice: If using PBS or another phosphate-based buffer, consider switching to a Tris or HEPES-based system to avoid calcium phosphate precipitation.
-
Category B: Issues with High Background or Signal Variability
FAQ 3: My "no-enzyme" control wells show a high signal, suggesting the substrate is being cleaved without the enzyme. What could cause this?
-
Expert Analysis & Causality: This issue points to two primary suspects: non-enzymatic substrate degradation or contamination with other proteases.
-
Reducing Agents: Strong reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) , often present in protein purification or cell lysis buffers, can interfere.[9] Depending on the assay's detection method (e.g., a FRET-based substrate), these agents can chemically reduce components of the substrate or reporter dye, leading to a false-positive signal.[9]
-
Protease Contamination: If your test sample is a crude lysate or biological fluid, it may contain other proteases that can cleave the Z-PLG substrate. While Z-PLG is a good substrate for collagenase, it is not entirely specific and can be cleaved by other matrix metalloproteinases.[2]
-
-
Troubleshooting & Solution:
-
Isolate the Source: Run two separate "no-enzyme" controls: one with just the assay buffer and substrate, and another with your sample buffer (or sample diluent) and substrate. This will tell you if the interference originates from the general assay buffer or from a component specific to your sample.
-
Remove Reducing Agents: If your sample requires reducing agents for stability, they must be removed prior to the assay. Use Protocol 2: Buffer Exchange for this purpose.
-
Address Contamination: If contamination is suspected, consider using specific inhibitors for other classes of proteases in your assay or further purifying your sample.
-
Caption: Mechanism of a FRET-based Z-PLG assay and points of interference.
FAQ 4: My data is inconsistent, with high variability between replicate wells. Could a buffer component be the cause?
-
Expert Analysis & Causality: High variability often stems from instability or inhomogeneity in the reaction mixture.
-
Organic Solvents: Test compounds are frequently dissolved in organic solvents like DMSO or ethanol . If the final concentration of the solvent in the assay is too high (typically >1-2%), it can begin to denature the enzyme, leading to erratic activity. Furthermore, poor mixing can create localized high concentrations of solvent, causing inconsistent results across a plate.
-
Buffer Instability: As mentioned in FAQ 2, using a buffer prone to precipitation (like phosphate with high calcium) can lead to an uneven distribution of essential cofactors, causing well-to-well variability.
-
Incomplete Reagent Mixing: Trivial as it may sound, ensuring all components are thoroughly but gently mixed is critical for a homogenous reaction start.
-
-
Troubleshooting & Solution:
-
Control Solvent Concentration: Always calculate the final percentage of any organic solvent in the well. A good practice is to keep it below 1%. If you must go higher, you must run a solvent tolerance control curve to determine the exact concentration at which the enzyme activity is inhibited.
-
Standardize Mixing: Ensure that the solvent containing your test compound is first diluted in assay buffer before being added to the enzyme/substrate mixture. After adding all components, mix the plate gently on an orbital shaker for 30-60 seconds before the first read.
-
Use a Validated Buffer: Switch to a stable buffer system like Tris or HEPES to eliminate precipitation as a variable.
-
Protocols & Methodologies
Protocol 1: Systematic Buffer Component Analysis
This protocol is a self-validating system to identify which component of a complex buffer is causing assay interference.
-
Establish a Baseline: Run the Z-PLG assay using a known, validated buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5). This provides your "gold standard" positive control activity.
-
Prepare Test Buffers: Prepare a series of buffers. Each buffer should be identical to the validated buffer from Step 1, but with one single component from your problematic experimental buffer added. For example:
-
Test Buffer A: Validated Buffer + Component X (e.g., 1 mM EDTA)
-
Test Buffer B: Validated Buffer + Component Y (e.g., 5 mM DTT)
-
Test Buffer C: Validated Buffer + Component Z (e.g., 5% DMSO)
-
-
Run the Assay: Perform the assay in parallel using the validated buffer and each of the test buffers.
-
Analyze Results: Compare the enzyme activity in each test buffer to your baseline. A significant drop in activity points directly to the added component as the source of interference.
Protocol 2: Buffer Exchange via Spin Desalting Column
This is a rapid and effective method for removing small molecule contaminants (like chelators, salts, or reducing agents) from your protein/enzyme sample and exchanging it into a compatible assay buffer.
-
Select a Column: Choose a spin desalting column with a molecular weight cut-off (MWCO) that is appropriate for your enzyme (e.g., a 7K MWCO is suitable for many proteins).
-
Equilibrate the Column: Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions. Then, wash and equilibrate the column resin by adding your desired final assay buffer (e.g., Tris-HCl with CaCl₂) and centrifuging again. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Load Sample: Add your protein sample to the top of the equilibrated resin.
-
Elute Sample: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein sample in the new, clean assay buffer, while small molecule contaminants will be retained in the column resin.
Reference Data
Table 1: Compatibility of Common Reagents in Z-PLG Collagenase Assays
| Reagent Class | Compound | Recommended Max Concentration | Compatibility & Notes |
| Buffer Systems | Tris-HCl, HEPES | 20-100 mM | Compatible: Recommended for stability and prevention of precipitation.[3] |
| PBS (Phosphate) | Not Recommended | Use with Caution: Can precipitate with CaCl₂. If used, prepare fresh and validate. | |
| Essential Ions | CaCl₂ | 5-10 mM | Required: Essential for collagenase stability and activity.[3] |
| Chelating Agents | EDTA, EGTA | < 100 µM | Incompatible: Potent inhibitors of metalloproteinases.[3][4][10] |
| 1,10-Phenanthroline | < 10 µM | Incompatible: Strong zinc chelator; often used as a stop reagent.[2][6][7] | |
| Reducing Agents | DTT, BME | < 100 µM | Use with Caution: High concentrations can interfere with assay signal.[9] Remove before assay. |
| Cysteine | < 1 mM | Use with Caution: Can act as an inhibitor at high concentrations. | |
| Organic Solvents | DMSO, Ethanol | ≤ 1% (v/v) | Compatible at low %: Higher concentrations can inhibit/denature the enzyme.[2] |
| Detergents | Triton X-100, Tween-20 | ≤ 0.01% (v/v) | Use with Caution: Can affect enzyme structure and activity. Validate on a case-by-case basis. |
References
-
Use of Chelating Agents as Terminators of Alkaline Phosphatase Activity in Enzyme-Linked Immunosorbent Assay (ELISA) Tests. Journal of Immunological Methods. [Link]
-
Collagenase Assay Kits. Chondrex, Inc. [Link]
-
Wu, J., et al. (2020). Collagenases and their inhibitors: a review. Journal of Leather Science and Engineering. [Link]
-
Esposito, E., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening. [Link]
-
Evaluation of alternative diluents for clinical use of collagenase clostridium histolyticum (CCH‐aaes). Journal of Cosmetic Dermatology. [Link]
-
Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples. bioRxiv. [Link]
-
Collagenase and Neutral Protease Enzymes. Amsbio. [Link]
-
Amplified and selective assay of collagens by enzymatic and fluorescent reactions. Scientific Reports. [Link]
-
Bardsley, W. G., et al. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. Biochemical Journal. [Link]
-
Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. National Center for Biotechnology Information. [Link]
-
Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules. [Link]
-
Ismail, A. A., & Ely, P. (2007). Interferences in Immunoassay. The Clinical Biochemist. Reviews. [Link]
-
Schmid, D., et al. (2016). Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources. Natural Product Communications. [Link]
-
Help choosing buffer for collagenase reconstitution. Reddit. [Link]
-
Collagenase (Collagen Degradation/Zymography) Assay Kit (Fluorometric). Assay Genie. [Link]
-
Bardsley, W. G., & Childs, R. E. (1974). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Biochemical Journal. [Link]
-
Collagenase Activity Assay (CAA). ScienCell Research Laboratories. [Link]
-
Collagenase Activity Assay (CAA). 3H Biomedical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. amsbio.com [amsbio.com]
- 4. Use of chelating agents as terminators of alkaline phosphatase activity in enzyme-linked immunosorbent assay (ELISA) tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2)
Welcome to our dedicated technical support center for Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). This guide is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of Z-Pro-Leu-Gly-NH2 throughout your experimental workflows. Our goal is to empower you with the knowledge to anticipate and address stability challenges, ensuring the reliability and reproducibility of your results.
Introduction to Z-Pro-Leu-Gly-NH2 Stability
Carbobenzoxyprolyl-leucyl-glycinamide, a synthetic tripeptide, is a valuable tool in various research applications. The N-terminal Carbobenzoxy (Z or Cbz) group is a well-established protecting group in peptide synthesis, known for its relative stability.[1][2][3] However, like all peptides, the stability of Z-Pro-Leu-Gly-NH2 in solution is not absolute and is significantly influenced by environmental factors, primarily pH and temperature.[4][5][6] Understanding the interplay of these factors is critical for maintaining the peptide's structural integrity and biological activity.
This guide will delve into the practical aspects of handling and storing Z-Pro-Leu-Gly-NH2, providing you with the rationale behind our recommendations and protocols to help you establish optimal conditions for your specific experimental needs.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with Z-Pro-Leu-Gly-NH2. Each issue is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Issue 1: I'm observing a loss of peptide activity or concentration in my aqueous assay buffer over a short period.
Possible Cause 1: pH-mediated Hydrolysis of the Peptide Backbone
While the peptide backbone is generally stable, extremes in pH can catalyze its hydrolysis, leading to fragmentation of the tripeptide.[7][8] This is a common degradation pathway for peptides in aqueous solutions.[9][10]
-
Troubleshooting Steps:
-
pH Assessment: Immediately measure the pH of your assay buffer. Peptides often exhibit optimal stability in a slightly acidic to neutral pH range (typically pH 5-7).[4][11]
-
Buffer Selection: Ensure you are using a suitable buffer system. Buffers like citrate or phosphate are common choices, but their compatibility with your specific assay should be verified.[5]
-
pH-Rate Profile Study: If the stability issue persists and is critical to your research, we recommend performing a pH-rate profile study to determine the optimal pH for your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Possible Cause 2: Temperature-Induced Degradation
Elevated temperatures accelerate all chemical reactions, including peptide degradation.[12] Even at room temperature, significant degradation can occur over several hours or days, depending on the pH and buffer composition.
-
Troubleshooting Steps:
-
Temperature Control: Whenever possible, perform your experiments at controlled, lower temperatures (e.g., 4°C). If your assay requires higher temperatures, minimize the incubation time.
-
Stock Solution Storage: Always store your stock solutions of Z-Pro-Leu-Gly-NH2 at -20°C or -80°C.[11][13]
-
Working Solution Preparation: Prepare fresh working solutions from your frozen stock for each experiment to avoid prolonged exposure to room temperature.
-
Issue 2: I'm seeing unexpected peaks in my HPLC analysis of the peptide solution.
Possible Cause 1: Degradation Products from Hydrolysis
As mentioned, pH and temperature can lead to the cleavage of the peptide bonds. This will result in the appearance of smaller peptide fragments or individual amino acids in your sample.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to mass spectrometry (MS), analyze the unexpected peaks to identify their molecular weights. This will help confirm if they are indeed degradation products of Z-Pro-Leu-Gly-NH2.[14]
-
Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the peptide to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to generate a profile of its degradation products.[7][8][15][16][17] A protocol for this is outlined in the "Experimental Protocols" section.
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can resolve the parent peptide from all potential degradation products.[7] This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Possible Cause 2: Instability of the Carbobenzoxy (Z) Group
The Z-group is generally stable in basic and mildly acidic conditions.[1][18] However, it is susceptible to cleavage under strongly acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenolysis.[1][2] If your experimental setup involves these conditions, you may be inadvertently removing the N-terminal protecting group.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully examine your entire workflow for the presence of strong acids or catalysts (like Palladium) that could cleave the Z-group.
-
Analyze for Deprotected Peptide: If you suspect Z-group cleavage, look for a peak corresponding to the molecular weight of Pro-Leu-Gly-NH2 in your LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing Z-Pro-Leu-Gly-NH2 in solution?
For short-term storage (a few days), a slightly acidic pH of 5-6 is generally recommended for peptide solutions to minimize hydrolysis and other degradation pathways.[4][11] However, the absolute optimal pH can be sequence-dependent. For long-term storage, it is always best to store the peptide as a lyophilized powder at -20°C or -80°C.[11][13]
Q2: How does temperature affect the shelf-life of Z-Pro-Leu-Gly-NH2 solutions?
As a general rule, for every 10°C increase in temperature, the rate of chemical degradation can double or triple. Therefore, storing peptide solutions at lower temperatures (e.g., 4°C) will significantly extend their shelf-life compared to room temperature.[12] For long-term stability, frozen storage (-20°C or -80°C) is essential.[11]
Q3: Should I be concerned about freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided.[13] This is because the process of freezing and thawing can cause physical stress on the peptide, potentially leading to aggregation. It is highly recommended to aliquot your stock solution into single-use volumes before freezing.
Q4: What are the primary degradation pathways for Z-Pro-Leu-Gly-NH2?
The most likely degradation pathways under typical in vitro experimental conditions are:
-
Hydrolysis of the peptide bonds: This is catalyzed by extremes in pH and elevated temperatures, leading to peptide fragmentation.[7][8]
-
Cleavage of the N-terminal Carbobenzoxy group: This is less common under normal assay conditions but can occur in the presence of strong acids or specific catalysts.[1][2]
Q5: How can I prepare a stock solution of Z-Pro-Leu-Gly-NH2?
Due to the hydrophobic nature of the Z-group, dissolving Z-Pro-Leu-Gly-NH2 directly in aqueous buffers can be challenging. A common approach is to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then slowly add the aqueous buffer to the desired final concentration.[4] Always use high-purity, anhydrous organic solvents.
Data Summary
| Condition | Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | Temperature | -20°C or -80°C | Minimizes all degradation pathways for long-term stability.[11][13] |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Reduces moisture and oxidation.[13] | |
| Storage (Solution) | Temperature | 4°C (short-term), -20°C or -80°C (aliquoted) | Slows down chemical degradation.[4][11] |
| pH | 5-7 (determine optimum for your system) | Minimizes acid/base-catalyzed hydrolysis.[4][11] | |
| Experimental | Temperature | As low as the assay permits | Reduces the rate of degradation during the experiment.[12] |
| Buffer | Biologically compatible (e.g., phosphate, citrate) | Maintains a stable pH environment.[5] |
Experimental Protocols
Protocol 1: pH-Rate Stability Study
This protocol provides a framework for determining the optimal pH for the stability of Z-Pro-Leu-Gly-NH2 in your specific experimental system.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 3 to 9). Use buffers with overlapping ranges to ensure continuous pH coverage (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-9).
-
Peptide Solution Preparation: Prepare a stock solution of Z-Pro-Leu-Gly-NH2 in an appropriate organic solvent (e.g., DMSO).
-
Incubation Samples: In separate vials, dilute the peptide stock solution to a final, known concentration in each of the prepared buffers.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it by a stability-indicating HPLC method to determine the initial concentration of the intact peptide.
-
Incubation: Incubate the remaining samples at a constant, controlled temperature (e.g., 37°C or your experimental temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial and analyze them by HPLC.
-
Data Analysis: For each pH, plot the natural logarithm of the peptide concentration versus time. The slope of this line will give you the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH at which the degradation rate is at a minimum, which corresponds to the optimal pH for stability.
Protocol 2: Forced Degradation Study
This study will help you identify potential degradation products and validate your analytical method.
-
Sample Preparation: Prepare several vials of Z-Pro-Leu-Gly-NH2 at a known concentration in a suitable solvent system (e.g., water/acetonitrile).
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H2O2 and incubate at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
-
Time-Point Sampling: Take samples at various time points (e.g., 2, 8, 24 hours) and quench the reaction if necessary (e.g., neutralize the acid/base).
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.[14]
Visualizations
Troubleshooting Logic for Peptide Instability
Caption: A flowchart for troubleshooting common stability issues with Z-Pro-Leu-Gly-NH2.
Experimental Workflow for a pH-Rate Stability Study
Caption: The experimental workflow for determining the optimal pH for peptide stability.
References
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2). International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11). Pharma Stability. [Link]
-
Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109. [Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain. [Link]
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of the Japan Society of Colour Material, 79(1), 15-20. [Link]
-
Stability Study Protocol. Egyptian Drug Authority. [Link]
-
Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025, June 7). BioLongevity Labs. [Link]
-
Homandberg, G. A., Weiss, J. A., & Laskowski, M. (1979). Energetics of peptide bond formation at elevated temperatures. Biochemistry, 18(1), 248-253. [Link]
-
Stella, K. E., et al. (2017). Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin. AAPS PharmSciTech, 18(5), 1692-1698. [Link]
-
In vitro protein-peptide assay is not consistent. Please suggest some ideas?. (2020, February 4). ResearchGate. [Link]
-
Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 22(5). [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. [Link]
-
Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(16), 3375-3380. [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(10). [Link]
-
p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. [Link]
-
Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin. ResearchGate. [Link]
-
Understanding Peptide Stability Under Various pH Conditions. (2025, October 30). Peptide Synthesis Blog. [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 15). ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]
-
Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices. StabilityStudies.in. [Link]
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 347, 45-58. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(3), 159-165. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]
-
Maximum Temperature For Peptides That Are Mixed & Unmixed. Dripdok Help Center. [Link]
-
Peptide Hydrolysis. (2023, May 3). Chemistry LibreTexts. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2025, August 10). Pharmaceutical Technology. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTec. [Link]
-
Carbetocin and its degradation products. ResearchGate. [Link]
-
Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Food Chemistry, 125(4), 1335-1341. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Indo American Journal of Pharmaceutical Research, 8(03). [Link]
-
How Does PH Affect Peptide Bonds?. (2025, May 28). YouTube. [Link]
-
Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(16), 2739. [Link]
-
Amino acid. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 13. peptide.com [peptide.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
Minimizing lot-to-lot variability of Carbobenzoxyprolyl-leucyl-glycinamide
Introduction: Navigating the Complexity of Z-PLG Synthesis and Stability
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) is a protected tripeptide of significant interest in biochemical and pharmaceutical research. While its synthesis via Solid-Phase Peptide Synthesis (SPPS) is routine, achieving consistent, high-purity batches with minimal lot-to-lot variability presents a considerable challenge. The inherent chemical nature of its constituent amino acids (Proline, Leucine, Glycine) and the N-terminal Carbobenzoxy (Z) protecting group introduces specific vulnerabilities during synthesis, purification, and storage.
This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common issues encountered with Z-PLG. By understanding the underlying chemical mechanisms driving impurity formation and degradation, users can refine their protocols to ensure the generation of reliable and reproducible experimental data. Our approach is grounded in established principles of peptide chemistry and validated through rigorous analytical characterization, providing a self-validating framework for your experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions researchers face when working with Z-PLG.
Q1: My final Z-PLG product shows a major impurity with a mass loss of -114 Da. What is the likely cause?
A1: A mass loss of approximately 114 Da from the parent Z-PLG molecule strongly indicates the formation of a diketopiperazine (DKP). This is the most common degradation pathway for peptides with a Proline residue at the second position (penultimate) from the N-terminus.[1][2] The reaction involves an intramolecular nucleophilic attack of the N-terminal Proline's free amine onto the amide bond between Leucine and Glycine, cleaving the peptide.[2][3]
-
Mechanism: This cyclization reaction results in the formation of cyclo(Pro-Leu) and the release of Glycinamide. This typically occurs after the Z-group is removed, but conditions during synthesis or storage can lead to its premature cleavage and subsequent DKP formation.
-
Troubleshooting: See the detailed protocol in Part 2, Section 2.1 for strategies to mitigate DKP formation, such as using specific coupling reagents or a simultaneous deprotection/coupling procedure.[4]
Q2: I observe a peak with a mass of [M-H]- in my negative ion mode LC-MS that corresponds to the loss of the Z-group. Is this expected?
A2: While some in-source fragmentation can occur in a mass spectrometer, the consistent presence of a de-protected Pro-Leu-Gly-NH2 peak suggests that the Carbobenzoxy (Z) group may have been prematurely or partially cleaved during your synthesis, workup, or storage. The Z-group is labile under certain conditions.
-
Potential Causes:
-
Acidic Conditions: The Z-group can be cleaved by strong acids.[5] If your protocol involves harsh acidic steps post-synthesis (e.g., during purification), this could be the cause.
-
Hydrogenolysis: The Z-group is highly susceptible to catalytic hydrogenation. Ensure no residual hydrogenation catalysts are present from other steps in your lab workflow.
-
-
Verification: Analyze your sample using a less aggressive ionization technique if available, and review all cleavage and purification steps for sources of strong acid or catalytic metals.
Q3: Why do I see significant lot-to-lot variability in the solubility of my lyophilized Z-PLG powder?
A3: Lot-to-lot variability in solubility is often linked to inconsistencies in the final product's purity and physical form.
-
Purity Profile: The presence of different levels and types of impurities can affect how the bulk material dissolves. Hydrophobic impurities, such as incompletely deprotected species, can lead to aggregation.[6]
-
Residual Solvents & Counter-ions: The type and amount of residual solvents (e.g., from HPLC purification) or counter-ions (like trifluoroacetate, TFA) can significantly impact solubility. Inconsistent lyophilization procedures can lead to varying levels of these residuals.
-
Physical State: Differences in the amorphous vs. crystalline nature of the lyophilized powder from batch to batch can alter dissolution rates.
-
Mitigation: Standardize your purification and lyophilization protocols rigorously. It is crucial to quantify residual solvents and ensure consistent removal across batches.
Q4: My Z-PLG appears to be degrading in my aqueous formulation, even at neutral pH. What degradation pathways should I investigate?
A4: Even at neutral pH, peptides can undergo degradation. For Z-PLG, the primary pathways to investigate are:
-
Hydrolysis: The peptide bonds, particularly the Leu-Gly bond, can be susceptible to slow hydrolysis over time in an aqueous environment, leading to truncated fragments.
-
Oxidation: Although Z-PLG does not contain highly susceptible residues like Met or Cys, oxidative damage can still occur over long-term storage, often initiated by trace metal contaminants or exposure to light.[7]
-
Aggregation: As a Z-protected peptide, Z-PLG has significant hydrophobicity, which can lead to the formation of non-covalent aggregates in solution. This is a physical stability issue but will result in a lower concentration of the active monomer.
A forced degradation study is the most effective way to identify these potential degradation products systematically.[8][9][10]
Part 2: Troubleshooting Guides & In-Depth Analysis
This section provides detailed, step-by-step guidance for identifying and resolving common sources of variability in Z-PLG production.
Issue: High Levels of Diketopiperazine (DKP) Impurity
Symptoms:
-
A major peak in the HPLC chromatogram that elutes earlier than the main product.
-
A mass spectrometry signal corresponding to cyclo(Pro-Leu) or a mass loss of ~114 Da from the deprotected peptide.
Root Cause Analysis: DKP formation is a kinetically favored intramolecular cyclization reaction that occurs once the N-terminal amine of the Proline residue is deprotected. The reaction is particularly rapid for X-Pro sequences.[1][2]
Workflow for DKP Formation
Caption: Mechanism of Diketopiperazine (DKP) formation from the deprotected peptide.
Mitigation Strategies & Protocols:
-
Optimize Coupling of the Third Amino Acid: When coupling the amino acid preceding the Pro-Leu sequence, use coupling reagents that minimize the time the N-terminal amine of Proline is exposed.
-
Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can help suppress DKP formation during coupling steps.
-
Temperature Control: Perform coupling and deprotection steps at reduced temperatures (e.g., 0-4 °C) to slow the rate of the intramolecular cyclization reaction.
-
In Situ Neutralization/Coupling: After deprotection of the Fmoc group (if used for Leu), immediately introduce the activated Z-Pro-OH in the presence of a non-nucleophilic base. This "in situ" acylation traps the reactive amine before it can cyclize.[4]
Issue: Incomplete Reactions & Truncated Sequences
Symptoms:
-
Multiple peaks in the HPLC chromatogram, often with masses corresponding to Z-Pro-OH, Z-Pro-Leu-OH, or des-Gly sequences.
-
Low final yield of the target Z-PLG peptide.
Root Cause Analysis: Incomplete coupling or deprotection steps during SPPS are the primary cause of truncated or deletion sequences.[7][11] Peptide aggregation on the resin, particularly with hydrophobic sequences, can also hinder reagent access.
Troubleshooting Protocol: Monitoring Coupling Efficiency
A qualitative Kaiser test or a quantitative spectrophotometric test (e.g., Fmoc release) should be performed after each coupling step to ensure the reaction has gone to completion.
Step-by-Step Kaiser Test:
-
Collect a small sample of the resin beads (5-10 mg) after the coupling step and wash thoroughly with DCM and Methanol.
-
Add 2-3 drops of Reagent A (5g ninhydrin in 100 mL ethanol).
-
Add 2-3 drops of Reagent B (80g phenol in 20 mL ethanol).
-
Add 2-3 drops of Reagent C (2 mL of 0.001M KCN in 98 mL pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpret Results:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling). The coupling step must be repeated ("double coupling").
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (successful coupling).
-
Process Flow for Ensuring Complete Coupling
Caption: Decision workflow for ensuring complete coupling reactions during SPPS.
Issue: Impurities from the Carbobenzoxy (Z) Group
Symptoms:
-
Presence of benzyl alcohol or related byproducts in the final product.
-
Unwanted side reactions if deprotection is incomplete before a subsequent synthetic step.
Root Cause Analysis: The Z-group, while robust, can be cleaved under specific conditions that might be inadvertently met during synthesis or purification. Its byproducts can also be difficult to remove.
Comparative Stability of Z-Group
| Condition | Stability of Z-Group | Potential Byproduct |
| Strong Acid (e.g., HBr in Acetic Acid) | Labile (Cleaved) | Toluene |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Highly Labile (Cleaved) | Toluene |
| Strong Base (e.g., NaOH) | Generally Stable | N/A |
| Nucleophiles | Generally Stable | N/A |
| Photolysis | Generally Stable | N/A |
Purification Strategy for Z-Protected Peptides:
Due to the hydrophobicity imparted by the Z-group, purification can be challenging.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method.[12]
-
Stationary Phase: C18 or C8 silica. For highly hydrophobic peptides, a C4 column may provide better resolution.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, typically with 0.1% TFA as an ion-pairing agent.
-
-
Normal-Phase Chromatography: For extremely hydrophobic protected peptides that are poorly soluble in aqueous mobile phases, normal-phase chromatography can be an effective alternative.[13]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a polar organic solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).
-
Part 3: Analytical Characterization Protocols
Robust analytical methods are essential for confirming the identity, purity, and stability of Z-PLG.
Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate the main Z-PLG peak from its potential degradation products and synthesis-related impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 15% to 85% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 1 mg/mL.
Protocol: Forced Degradation Study
Forced degradation studies are critical for identifying likely degradation products and demonstrating the specificity of your analytical methods.[8][10][14]
-
Prepare Stock Solution: Create a 1 mg/mL solution of Z-PLG in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using the stability-indicating RP-HPLC method coupled with a mass spectrometer (LC-MS) to identify the masses of any new peaks.
Expected Degradation Products to Monitor:
| Degradation Product | Expected Mass Change | Likely Cause |
| cyclo(Pro-Leu) | -114.1 Da (from deprotected peptide) | Acid/Heat (after Z-group loss) |
| Pro-Leu-Gly-NH₂ | -134.1 Da | Acid/Hydrogenolysis |
| Z-Pro-Leu-OH | +1.0 Da (hydrolysis of amide) | Acid/Base Hydrolysis |
| Z-Pro-OH | -213.3 Da | Acid/Base Hydrolysis |
References
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Szókán, Gy., et al. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. Available at: [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Biotage. Available at: [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]
-
Sato, K., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online. Available at: [Link]
-
Guttman, M., et al. (2014). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. Available at: [Link]
-
Walter, R., et al. (1974). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Chakraborty, S., et al. (2021). Controversy of Peptide Cyclization from Tripeptide. MDPI. Available at: [Link]
-
Harris, P. W. R., et al. (2015). Efficient backbone cyclization of linear peptides by a recombinant asparaginyl endopeptidase. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Solid phase synthesis of cyclic peptides by oxidative cyclative cleavage of an aryl hydrazide linker—Synthesis of stylostatin 1. ResearchGate. Available at: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. PMC. Available at: [Link]
-
Chakraborty, S., et al. (2021). Controversy of Peptide Cyclization from Tripeptide. PMC - NIH. Available at: [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. Available at: [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Kulesha, A., et al. (2005). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
ETH Zurich. (2019). Organic Chemistry II. ETH Zurich. Available at: [Link]
-
Li, Y., et al. (2024). Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. MDPI. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Patterns Of Glycerophospholipids. ResearchGate. Available at: [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]
-
Crommelin, D. J. A., et al. (2002). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Johnson, R. L., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]
-
Vrije Universiteit Amsterdam. (2024). Forced Degradation Products of Liraglutide: A Comparative Study of Similarity Between Originator and Analogue Version by Liquid Chromatography–Mass Spectrometry. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]
-
Singh, S., et al. (2008). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. Available at: [Link]
-
van der Woude, H., et al. (2023). In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. 固相合成 [sigmaaldrich.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 14. research.vu.nl [research.vu.nl]
Technical Support Center: Troubleshooting Low Signal-to-Noise in Peptide Substrate Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to a low signal-to-noise ratio (S/N) in peptide substrate assays. A robust S/N is critical for generating reliable and reproducible data. Here, we will explore the root causes of poor assay performance and provide systematic, field-proven solutions.
Understanding the Signal-to-Noise Ratio
The goal is to maximize the specific signal while minimizing the background noise. This guide will walk you through a logical troubleshooting process to achieve this.
Part 1: Troubleshooting High Background
High background is often the primary contributor to a poor S/N. Let's break down the common culprits and how to address them.
Q1: What are the most common sources of high background in fluorescence-based assays?
High background in fluorescence-based assays can stem from several factors, including the intrinsic fluorescence of assay components, substrate instability, and contaminated reagents.[1][2]
-
Autofluorescence: Assay buffers, the enzyme preparation, or the peptide substrate itself can have inherent fluorescence.[1] Biological samples like plasma or serum contain endogenous fluorophores such as NADH and flavins which can also contribute to the background.[1][3]
-
Substrate Instability: The fluorescent substrate might degrade spontaneously over time, leading to an increase in fluorescence that is independent of enzyme activity.[1]
-
Contaminated Reagents: Buffers and other reagents can be contaminated with fluorescent impurities or be susceptible to microbial growth, both of which can elevate the background signal.[1]
-
Non-Specific Binding: The enzyme or substrate may bind non-specifically to the microplate wells.[1]
Q2: My blank wells (no enzyme) have high fluorescence. What should I do?
This is a clear indication that the issue lies with one of the assay components other than the enzyme.
Troubleshooting Steps:
-
Check Individual Components: Measure the fluorescence of each component of your assay in isolation (buffer, substrate, cofactors, etc.). This will help you pinpoint the source of the high background.
-
Use High-Purity Reagents: Ensure you are using high-purity water and reagents. If you suspect contamination, prepare fresh solutions.[4]
-
Substrate Quality Control:
-
Purity: Use a high-purity peptide substrate. Impurities from the synthesis process can be fluorescent. The sensitivity and selectivity of an in vitro toxin activity measurement method depend directly on the quality of the synthetic peptide mimic.[5]
-
Solubility: Ensure your peptide is fully dissolved. Aggregates can sometimes increase background fluorescence.
-
-
Microplate Selection:
-
Material: Polystyrene plates can sometimes bind free tracer, increasing total polarization.[6] For fluorescence assays, black plates are generally recommended to minimize background and well-to-well crosstalk.[7] For luminescence assays, black microplates exhibit the lowest crosstalk.[7]
-
Well-to-Well Crosstalk: This occurs when the signal from a highly fluorescent well "bleeds" into adjacent wells.[4] To mitigate this, you can include blank wells between your samples to act as a buffer.[7]
-
Part 2: Optimizing the Enzymatic Reaction
A weak specific signal can also lead to a poor S/N. Optimizing the reaction conditions is key to maximizing your signal.
Q3: How do I determine the optimal enzyme and substrate concentrations?
Finding the right balance between enzyme and substrate concentration is crucial and should be done systematically. A common mistake is to vary both simultaneously.[8]
The Michaelis-Menten Model
Understanding the Michaelis-Menten model is fundamental to this process.[9][10] This model describes the relationship between the reaction velocity (v) and the substrate concentration ([S]).[9] The key parameters are:
-
Vmax: The maximum reaction velocity when the enzyme is saturated with the substrate.[11]
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax.[9][11] A lower Km indicates a higher affinity of the enzyme for the substrate.[9]
Step-by-Step Optimization Protocol:
-
Enzyme Titration:
-
Objective: To find an enzyme concentration that results in a linear reaction rate over your desired assay time.
-
Procedure:
-
Fix the substrate concentration. A good starting point is a concentration close to the expected Km.[8] If the Km is unknown, use a concentration that you believe to be non-limiting.
-
Prepare a series of enzyme dilutions (e.g., from 1 nM to 1 µM).[8]
-
Measure the initial reaction velocity for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration. You should see a linear relationship.[8] Choose a concentration from the linear range for your subsequent experiments.
-
-
-
Substrate Titration (Determining Km):
-
Objective: To determine the Km of your substrate.
-
Procedure:
-
Use the optimized enzyme concentration from the previous step.
-
Prepare a series of substrate dilutions, typically spanning from 0.1x to 10x the estimated Km.[12]
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine Km and Vmax.[9]
-
-
Data Summary: Recommended Concentration Ranges
| Component | Starting Concentration Range | Goal |
| Enzyme | 1 nM - 1 µM | Find a concentration in the linear range of the velocity vs. [E] plot. |
| Substrate | 0.1x - 10x Estimated Km | Determine Km and Vmax; for inhibitor screening, use [S] ≤ Km. |
Q4: My reaction seems to stop prematurely. What could be the cause?
A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the substrate is consumed too quickly, the reaction will slow down and plateau.[12] To ensure you are measuring the initial velocity, less than 10% of the substrate should be consumed.[12] If necessary, reduce the enzyme concentration.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure your buffer conditions (pH, ionic strength) are optimal for enzyme stability.[13][14]
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. This can be checked by adding varying concentrations of the product at the start of the reaction.
Part 3: Instrumentation and Assay Format
The choice of assay technology and instrument settings can significantly impact your S/N.
Q5: I'm using a fluorescence polarization (FP) assay and my signal window is small. How can I improve it?
Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled peptide upon binding to another molecule, such as an antibody or when it is modified by an enzyme.[15][16] A small signal window (the difference in polarization between the free and bound/modified peptide) can make it difficult to distinguish signal from noise.
Optimization Strategies for FP Assays:
-
Maximize Size Difference: The change in polarization is dependent on the change in the molecular size of the fluorescent species.[6] Ensure there is a significant size difference between your initial and final peptide forms.
-
Fluorophore Choice: Select a fluorophore with a high quantum yield and stability that is compatible with your detection system.[15]
-
Tracer Concentration: Use the lowest possible concentration of the fluorescent peptide that gives a signal significantly above background (at least 3x the signal of buffer alone).[6]
-
Optimize Assay Conditions: Factors like pH, temperature, and ionic strength can affect binding and, consequently, the polarization signal.[15]
Q6: Are there alternative assay formats that are less prone to background issues?
Yes, radiometric assays are often considered the "gold standard" due to their high sensitivity and low background.[17][18]
Radiometric Filter Binding Assay:
This method involves using a radiolabeled phosphate donor (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[19] The kinase transfers the radiolabeled phosphate to the peptide substrate.[18] The reaction mixture is then spotted onto a filter membrane that binds the peptide, and unbound radiolabeled ATP is washed away.[18] The amount of radioactivity on the filter is then quantified.
Advantages:
-
High Sensitivity and Low Background: Directly measures the phosphorylated product without interference from fluorescent compounds.[17]
-
Universally Applicable: Can be used for virtually any kinase.[17]
Considerations:
-
Requires handling of radioactive materials and appropriate safety precautions.
-
May be lower throughput compared to some fluorescence-based methods.
FAQs
-
Can DMSO concentration affect my assay? Yes, compounds are often dissolved in DMSO. Most enzymatic assays can tolerate up to 5-10% DMSO, but it's crucial to test your specific assay's tolerance.[20] Ensure the final DMSO concentration is consistent across all wells.
-
What is the importance of initial velocity? Measuring the initial, linear portion of the reaction is critical for accurate kinetic analysis.[12][21] At this stage, the substrate concentration is not yet limiting, and there is negligible reverse reaction or product inhibition.[12][22]
-
How do I address autofluorescence from my test compounds? This is a common issue in drug discovery screening. You can measure the fluorescence of your compounds in the absence of the enzyme and substrate and subtract this value from your assay wells. Alternatively, using a red-shifted fluorophore for your substrate can sometimes help, as compound autofluorescence is often more pronounced in the blue-green spectrum.[3]
By systematically working through these troubleshooting guides and understanding the underlying principles of your assay, you can significantly improve your signal-to-noise ratio and generate high-quality, reliable data.
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
- National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Patsnap Synapse. (2025, May 9). Enzyme Kinetics 101: Understanding Michaelis-Menten Principles.
- Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
- TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- Microbe Notes. (2022, June 18). The Michaelis–Menten Model.
- Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- Technology Networks. (2024, July 1). Explore the Principles and Applications of Fluorescence Polarization.
- National Center for Biotechnology Information. (2017, June 2). Further optimization of peptide substrate enhanced assay performance for BoNT/A detection by MALDI-TOF mass spectrometry. PMC - NIH.
- ResearchGate. (2017, March 20). How to optimise enzyme and substrate concentration for enzyme activity?.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Byonoy. (2024, July 31). How to Minimize Luminescence Crosstalk for Precise Assay Results.
- BenchChem. (2025). How to reduce background noise in fluorescence-based renin assays.
- Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
- PubMed Central. (2023, June 16). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing.
- Synapse. (2025, May 9). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements.
- National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PMC - NIH.
- ResearchGate. (2025, August 9). Assay of protein kinases using radiolabeled ATP: A protocol.
- National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Agilent. (2014, April 25). Keys for enabling optimum peptide CharaCterizations.
- Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout.
- ResearchGate. (2015, May 27). How can I reduce luminescence signal which seems too high?.
- RePub, Erasmus University Repository. (2017, December 16). Characterization and subtraction of luminescence background signals in high-wavenumber Raman spectra of human tissue.
- YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background.
- Springer. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
- BenchChem. (n.d.). Improving the signal-to-noise ratio in mass spectrometry of peptides.
- National Center for Biotechnology Information. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central.
- JPT Peptide Technologies. (n.d.). Protocol Protease Substrate Set.
- Sigma-Aldrich. (n.d.). Protocol Protease Substrate Set.
- Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?.
- BenchChem. (n.d.). strategies to reduce background noise in katsumadain A assays.
- ACS Publications. (n.d.). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. Analytical Chemistry.
- YouTube. (2020, December 31). Biacore™ T200 system tutorial: How to set up a kinetic assay. Cytiva.
- Biorunstar. (2026, January 5). How do peptide substrates help in analyzing biological samples in forensics?.
- PMC - PubMed Central. (n.d.). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture.
- YouTube. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting.
- ResearchGate. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Further optimization of peptide substrate enhanced assay performance for BoNT/A detection by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Kinetics 101: Understanding Michaelis-Menten Principles [synapse.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 14. agilent.com [agilent.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. microbenotes.com [microbenotes.com]
- 22. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) Purity Analysis and Quality Control
Welcome to the technical support center for Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purity analysis and quality control of Z-PLG. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Z-PLG Quality Control
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) is a synthetic tripeptide that has been investigated for its potential neurological effects. Ensuring the purity and quality of Z-PLG is paramount for obtaining reliable and reproducible experimental results, as even minor impurities can significantly impact its biological activity. This guide will walk you through the essential analytical techniques and provide insights into potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of Z-PLG?
A1: Impurities in synthetic peptides like Z-PLG can originate from various stages of solid-phase peptide synthesis (SPPS) and subsequent purification.[1] For Z-PLG, you should be particularly aware of:
-
Deletion Sequences: Peptides lacking one of the amino acids (e.g., Z-Pro-Gly-NH₂ or Z-Leu-Gly-NH₂). These arise from incomplete coupling reactions during synthesis.[2]
-
Truncated Sequences: Peptides that are missing amino acids from the C-terminus, which can occur if the synthesis is prematurely terminated.
-
Diketopiperazine (DKP) Formation: The N-terminal Pro-Leu sequence is particularly susceptible to intramolecular cyclization, forming cyclo(Pro-Leu), a diketopiperazine.[3][4][5] This is a common side reaction, especially under basic or thermal stress.
-
Racemization: The chiral center of the proline residue can be susceptible to racemization during the coupling reaction, leading to the formation of diastereomeric impurities (e.g., Z-D-Pro-L-Leu-Gly-NH₂).[6]
-
Incomplete Deprotection: Residual protecting groups from the synthesis that were not completely removed during the final cleavage step.
-
Side-products from the Carbobenzoxy (Z) group: Incomplete removal or side reactions involving the Z-group during deprotection can lead to impurities.
Q2: Which analytical technique is most suitable for routine purity assessment of Z-PLG?
A2: For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and recommended technique.[7] It offers high resolution, sensitivity, and reproducibility for separating Z-PLG from its closely related impurities. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).
Q3: How can I confirm the identity of my Z-PLG sample?
A3: While HPLC can provide a preliminary identification based on retention time, Mass Spectrometry (MS) is essential for confirming the molecular weight and, therefore, the identity of Z-PLG.[8][9] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is ideal. For more detailed structural confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the fragmentation pattern with the expected structure.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for Z-PLG analysis?
A4: Absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Z-PLG and can also be used for purity assessment.[10][11][12][13] ¹H NMR can provide detailed information about the chemical environment of each proton in the molecule, confirming the presence of the proline, leucine, and glycine residues, as well as the carbobenzoxy protecting group. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Troubleshooting Guide
Unexpected results are a common occurrence in analytical chemistry. This section provides a structured approach to troubleshooting common issues encountered during Z-PLG purity analysis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks in HPLC chromatogram | Presence of impurities (deletion sequences, diketopiperazine, etc.). | - Optimize the HPLC gradient to improve separation.- Collect fractions of the impurity peaks and analyze by Mass Spectrometry to identify their structures.- Review the peptide synthesis protocol to identify potential steps causing side reactions. |
| Incorrect molecular weight in Mass Spectrometry | - Presence of adducts (e.g., sodium, potassium).- Sample degradation.- Incorrect peptide sequence. | - Check for common adducts in the mass spectrum.- Ensure proper sample handling and storage to prevent degradation.- Confirm the synthesis protocol and raw materials used. |
| Broad or tailing peaks in HPLC | - Poor sample solubility.- Column degradation.- Inappropriate mobile phase pH. | - Adjust the solvent composition of the sample.- Use a new or thoroughly cleaned HPLC column.- Optimize the pH of the mobile phase. |
| Low recovery of Z-PLG | - Adsorption to vials or column.- Precipitation of the sample. | - Use low-adsorption vials.- Ensure the sample is fully dissolved before injection.- Adjust the mobile phase to improve solubility. |
| Presence of a peak with a mass corresponding to cyclo(Pro-Leu) | Diketopiperazine formation. | - Avoid exposing the sample to high temperatures or basic conditions.- Analyze the sample promptly after preparation. |
Key Experimental Workflows
Workflow for HPLC Purity Analysis
Caption: Workflow for Z-PLG purity analysis using RP-HPLC.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected peaks in Z-PLG HPLC analysis.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Z-PLG Purity
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Z-PLG and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Z-PLG as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Mass Spectrometry for Identity Confirmation
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of Z-PLG in 50% acetonitrile/water with 0.1% formic acid.
-
-
MS Parameters (ESI-Positive Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the [M+H]⁺, [M+Na]⁺, and other relevant adducts for Z-PLG. The theoretical monoisotopic mass of Z-PLG (C₂₁H₃₀N₄O₅) is 434.22 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 435.23.
-
References
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
- Steinauer, R., & Bodanszky, M. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.
- Uchiyama, S., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry, 83(12), 2355-2363.
- Miyazawa, T., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 41(2), 167-173.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
- De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 1-15.
- Journal of Biomolecular Techniques. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(2), 48–59.
- Current Protocols in Protein Science. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.
- Ramireddy, B. R., & Behara, V. B. (2023). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica, 91(1), 10.
- Journal of Food and Drug Analysis. (2015). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis, 23(3), 519-527.
-
Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]
- MDPI. (2022).
-
Slideshare. (2018). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-uplc method. Retrieved from [Link]
- International Journal of Peptide Research and Therapeutics. (2021). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. International Journal of Peptide Research and Therapeutics, 27(3), 1845-1852.
- Journal of Medicinal Chemistry. (2011). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. Journal of Medicinal Chemistry, 54(21), 7583–7596.
- MDPI. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3185.
-
ResearchGate. (2017). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
LCGC. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]
Sources
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Enzyme Activity: A Comparative Analysis of Carbobenzoxy-prolyl-leucyl-glycinamide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate validation of enzyme activity is a cornerstone of reliable and reproducible results. This is particularly true in the study of proteases, a class of enzymes central to a myriad of physiological and pathological processes. Among the proteases of significant interest are bacterial collagenases and matrix metalloproteinases (MMPs), which play critical roles in tissue remodeling, wound healing, and disease progression. The validation of the activity of these enzymes necessitates the use of well-characterized standards. For years, Carbobenzoxy-prolyl-leucyl-glycinamide (Z-PLG) has served as a standard chromogenic substrate for this purpose. However, the landscape of enzyme activity assays is continually evolving, with new substrates and technologies offering potential advantages in sensitivity, specificity, and throughput.
This guide provides an in-depth, objective comparison of Z-PLG with its alternatives, supported by experimental data and protocols. As a self-validating system, this document will not only present methodologies but also elucidate the scientific rationale behind the selection of a particular standard, empowering you to make informed decisions for your specific research needs.
The Standard Bearer: Carbobenzoxy-prolyl-leucyl-glycinamide (Z-PLG)
Z-PLG is a synthetic peptide that has been traditionally used as a chromogenic substrate for determining the activity of certain proteases, most notably bacterial collagenases. Its structure mimics the cleavage site within the collagen triple helix, making it a relevant tool for studying enzymes that degrade this abundant extracellular matrix protein.
The principle behind a Z-PLG-based assay is straightforward. The substrate itself is colorless. Upon enzymatic cleavage of the peptide bond between leucine and glycine, a chromogenic product is released. The rate of the formation of this colored product, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity.
A Comparative Landscape: Z-PLG and Its Alternatives
The selection of an appropriate standard for validating enzyme activity is a critical experimental choice. While Z-PLG has its merits, a comprehensive evaluation of its performance against modern alternatives is essential for optimizing assay design. The primary alternatives to Z-PLG fall into two main categories: other chromogenic substrates and the more recently developed fluorogenic substrates.
Alternative Chromogenic Substrates: The Case of FALGPA
A prominent alternative chromogenic substrate for bacterial collagenase activity is N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA). Similar to Z-PLG, FALGPA is a synthetic peptide that mimics the collagen cleavage site. The principle of the assay is also analogous: cleavage of the peptide by collagenase leads to a change in absorbance that can be monitored over time. Commercial kits utilizing FALGPA are widely available and offer a convenient and relatively sensitive method for measuring the activity of bacterial collagenases, such as those from Clostridium histolyticum.[1] The limit of detection for FALGPA-based assays is typically in the range of 0.02 mU of collagenase.[1]
The Next Generation: Fluorogenic Substrates
Fluorogenic substrates represent a significant advancement in enzyme assay technology, offering substantially higher sensitivity compared to their chromogenic counterparts.[2][3] These substrates are designed with a fluorophore and a quencher molecule held in close proximity. In this intact state, the fluorescence of the fluorophore is suppressed by the quencher through a process known as Fluorescence Resonance Energy Transfer (FRET).[4] Upon enzymatic cleavage of the peptide linker separating the fluorophore and the quencher, they diffuse apart, leading to a dramatic increase in fluorescence. This signal is directly proportional to the enzyme's activity and can be monitored in real-time.
A variety of FRET-based substrates have been developed for both bacterial collagenases and MMPs.[5][6] For instance, a FRET triple-helical peptide (fTHP) substrate has been specifically designed for the selective evaluation of bacterial collagenase activity, demonstrating high efficiency with a kcat/KM of 25,000 M⁻¹s⁻¹.[5] This high catalytic efficiency translates to a highly sensitive assay. Another example is a synthetic substrate with a DABCYL quencher and an AEDANS fluorophore, which has been shown to be exclusively cleaved by Clostridium histolyticum collagenase and not by other common proteases.[2] The sensitivity of fluorogenic assays can be over 100 times greater than traditional methods.
Data-Driven Comparison: Z-PLG vs. Alternatives
To facilitate an objective comparison, the following table summarizes the key performance characteristics of Z-PLG, FALGPA, and a representative FRET-based fluorogenic substrate.
| Feature | Carbobenzoxy-prolyl-leucyl-glycinamide (Z-PLG) | N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) | FRET-based Fluorogenic Substrate |
| Principle | Chromogenic (Colorimetric) | Chromogenic (Spectrophotometric) | Fluorogenic (FRET) |
| Detection | Increase in absorbance of a colored product | Decrease in absorbance at 345 nm | Increase in fluorescence upon cleavage |
| Sensitivity | Moderate | Good (LOD ~0.02 mU)[1] | Very High (often >100-fold more sensitive than chromogenic) |
| Throughput | Moderate | High (amenable to microplate format) | High (amenable to microplate format) |
| Real-time Monitoring | Possible but less sensitive | Yes | Yes, with high sensitivity |
| Specificity | Primarily for bacterial collagenases | Primarily for bacterial collagenases | Can be designed for high specificity to target proteases[5] |
| Cost-effectiveness | Generally cost-effective | Moderate, with commercial kits available | Higher initial cost for substrate synthesis/purchase |
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of any experimental data hinges on the robustness of the protocol. Below are detailed, step-by-step methodologies for validating enzyme activity using Z-PLG (as inferred from similar chromogenic assays), FALGPA, and a generic FRET-based substrate. The causality behind key experimental choices is highlighted to provide a deeper understanding of the assay design.
Protocol 1: Collagenase Activity Assay using a Chromogenic Substrate (Z-PLG Principle)
This protocol is based on the principles of chromogenic assays for collagenase activity.
1. Reagent Preparation:
- Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, pH 7.5. Rationale: Tris provides a stable pH environment, while calcium ions are essential cofactors for the activity of many collagenases.
- Substrate Stock Solution: Prepare a stock solution of the Z-PLG-like chromogenic substrate in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM. Rationale: A stock solution in an organic solvent ensures solubility and stability.
- Enzyme Solution: Prepare a dilution series of the collagenase sample in cold Assay Buffer. Rationale: A dilution series is crucial for determining the linear range of the assay.
2. Assay Procedure:
- Pipette 90 µL of Assay Buffer into each well of a 96-well microplate.
- Add 10 µL of the diluted enzyme samples or a positive control to the respective wells. Include a blank control with 10 µL of Assay Buffer instead of the enzyme.
- Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
- Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
- Initiate the reaction by adding 100 µL of the working substrate solution to each well.
- Immediately measure the absorbance at the appropriate wavelength for the specific chromogenic product in a microplate reader. Take readings every 1-2 minutes for 15-30 minutes.
3. Data Analysis:
- Subtract the absorbance of the blank control from all other readings.
- Plot the absorbance versus time for each enzyme concentration.
- Determine the initial reaction velocity (V₀) from the linear portion of the curve. The enzyme activity is proportional to V₀.
Protocol 2: Collagenase Activity Assay using FALGPA
This protocol is a generalized procedure based on commercially available FALGPA assay kits.[1]
1. Reagent Preparation:
- Collagenase Assay Buffer: Typically provided in commercial kits, often a Tris-based buffer with necessary cofactors. Equilibrate to room temperature before use.
- FALGPA Substrate: Provided as a ready-to-use solution or a powder to be reconstituted. Protect from light.
- Collagenase Standard: A purified collagenase of known activity is usually provided for generating a standard curve.
2. Assay Procedure:
- Add 2-10 µL of the test collagenase sample to the wells of a 96-well plate. Adjust the volume to 100 µL with Collagenase Assay Buffer.
- For a positive control, add a known amount of the provided Collagenase standard.
- For a reagent background control, add 100 µL of Collagenase Assay Buffer.
- Prepare a Reaction Mix containing the FALGPA substrate and Assay Buffer as per the kit's instructions (e.g., 40 µL substrate + 60 µL buffer per reaction).
- Add 100 µL of the Reaction Mix to each well.
- Immediately measure the absorbance at 345 nm in a microplate reader in kinetic mode at 37°C for 5-15 minutes. Low activity samples may require longer reading times.
3. Data Analysis:
- Calculate the change in absorbance per minute (ΔA₃₄₅/min) from the linear portion of the kinetic curve.
- Use the molar extinction coefficient of FALGPA to convert the rate of absorbance change to the rate of substrate hydrolysis, thereby determining the enzyme activity.
Protocol 3: Collagenase Activity Assay using a FRET-based Fluorogenic Substrate
This protocol outlines a general procedure for a FRET-based collagenase assay.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the specific collagenase being tested (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).
- FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
- Enzyme Solution: Prepare serial dilutions of the active collagenase in Assay Buffer immediately before use.
2. Assay Procedure:
- In a 96-well black microplate, add 50 µL of the diluted enzyme solutions. For a blank, add 50 µL of Assay Buffer.
- Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer to a 2X final concentration.
- Start the reaction by adding 50 µL of the 2X substrate solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
- Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-60 minutes at 37°C.
3. Data Analysis:
- Subtract the background fluorescence from the blank wells.
- Plot the relative fluorescence units (RFU) versus time.
- The initial rate of the reaction is determined from the slope of the linear portion of the curve. This rate is directly proportional to the enzyme activity.
Visualizing the Molecular Mechanisms and Workflows
To further clarify the principles and processes described, the following diagrams illustrate the enzymatic reactions and experimental workflows.
Conclusion and Expert Recommendations
The validation of enzyme activity is a critical step in ensuring the integrity of research in both academic and industrial settings. While Carbobenzoxy-prolyl-leucyl-glycinamide (Z-PLG) has historically served as a reliable standard for chromogenic assays of bacterial collagenases, the advent of more sensitive and versatile substrates warrants a careful consideration of the available options.
For routine, cost-sensitive applications where high sensitivity is not paramount, chromogenic substrates like Z-PLG and FALGPA remain viable options. They are particularly useful for measuring the activity of bacterial collagenases and are amenable to high-throughput formats.
However, for applications demanding high sensitivity, such as the detection of low-level enzyme activity in biological samples or for detailed kinetic studies, fluorogenic substrates are the unequivocal choice. The significantly lower limits of detection and the ability to monitor reactions in real-time with high fidelity provide a clear advantage. The initial investment in a fluorogenic substrate is often justified by the superior quality and reliability of the data obtained.
Ultimately, the choice of a standard for validating enzyme activity should be guided by the specific requirements of the experiment. By understanding the principles, advantages, and limitations of each class of substrate, researchers can design more robust and reliable assays, thereby enhancing the overall quality and impact of their scientific endeavors.
References
-
Lauer-Fields, J. L., et al. (2015). Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity. Analytical Biochemistry, 479, 29–36. Available at: [Link]
-
Mallya, M., et al. (2000). An internally quenched fluorescent substrate for collagenase. Journal of Biological Chemistry, 275(15), 11378-11383. Available at: [Link]
-
Al-Abdullah, I. H., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports, 7(1), 44321. Available at: [Link]
-
Assay Genie. (n.d.). Collagenase Activity Assay Kit (Fluorometric) (BN00725). Available at: [Link]
-
3H Biomedical. (n.d.). Collagenase Activity Assay (CAA). Available at: [Link]
-
Stack, M. S., & Gray, R. D. (1989). Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide. Journal of Biological Chemistry, 264(8), 4277-4281. Available at: [Link]
-
Sela-Passwell, N., et al. (2012). Dissecting substrate specificities of the mitochondrial AFG3L2 protease. eLife, 1, e00127. Available at: [Link]
-
Lauer-Fields, J. L., et al. (2011). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 139-155). Humana Press. Available at: [Link]
Sources
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. An internally quenched fluorescent substrate for collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Peptide Substrates: A Comparative Analysis of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG)
For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth comparison of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG), a traditional chromogenic substrate, with other classes of synthetic peptide substrates. By delving into the underlying principles, performance metrics, and practical applications, this document aims to equip you with the necessary knowledge to make informed decisions for your specific research needs.
The Landscape of Synthetic Protease Substrates: A Brief Evolution
The study of proteolytic enzymes, once reliant on complex protein substrates, was revolutionized by the introduction of low molecular-weight synthetic peptides and their ester analogs.[1] These synthetic molecules offered a simplified and more specific means to probe the activity of proteases. Early developments focused on chromogenic substrates, such as Z-PLG, which release a colored product upon cleavage, allowing for spectrophotometric quantification of enzyme activity.
Deep Dive: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG)
Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-PLG, is a tripeptide substrate with the sequence Pro-Leu-Gly. The N-terminus is protected by a carbobenzoxy (Z) group, and the C-terminus is an amide. It has been traditionally used as a substrate for various proteases, most notably collagenases, which are a class of matrix metalloproteinases (MMPs).[7]
The utility of Z-PLG lies in its simplicity. Upon cleavage of the peptide bond, typically between leucine and glycine by collagenase, the resulting fragments can be detected, often through a secondary reaction that produces a colorimetric signal.
Performance Comparison: Z-PLG vs. The Alternatives
The choice of a synthetic substrate hinges on several key performance indicators: specificity, sensitivity, and the nature of the detection method (colorimetric vs. fluorometric). Below is a comparative overview of Z-PLG and other commonly used synthetic peptide substrates.
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
FALGPA is another widely used chromogenic substrate for collagenase activity assays.[8][9][10][11][12] The cleavage of the Leu-Gly bond by collagenase leads to a decrease in absorbance at 345 nm, which can be monitored spectrophotometrically.[8][11][13]
Key Advantages of FALGPA over Z-PLG:
-
Direct Spectrophotometric Readout: The assay with FALGPA is continuous and does not require a secondary reaction to generate a signal, simplifying the experimental workflow.[11]
-
Established Commercial Kits: Numerous commercial kits are available that utilize FALGPA, providing standardized reagents and protocols.[8][9][10][11][12]
Fluorogenic FRET-based Substrates
Fluorogenic substrates represent a significant leap in sensitivity and convenience compared to their chromogenic counterparts.[2][3][4] These substrates are designed with a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore.[2][3][4] Upon enzymatic cleavage, the fluorophore is liberated from the quencher's influence, resulting in a quantifiable increase in fluorescence.[2][3][4][5]
A common example is the Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 substrate, where the tryptophan fluorescence is quenched by the dinitrophenyl (Dnp) group.[14] Cleavage at the Gly-Leu bond separates the two, leading to increased fluorescence.[14]
Key Advantages of Fluorogenic Substrates:
-
Enhanced Sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations.[5]
-
Continuous Monitoring: The increase in fluorescence can be monitored in real-time, facilitating detailed kinetic studies.[2][3][4]
-
Suitability for High-Throughput Screening (HTS): The microplate-based format of fluorometric assays makes them ideal for screening large numbers of samples or potential inhibitors.[2][3][4]
Quantitative Data Summary
The following table summarizes available kinetic data for different synthetic substrates with various collagenases and MMPs. It is crucial to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions (e.g., enzyme source, buffer composition, temperature, and pH) across different studies.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Vertebrate Collagenase | 3 | - | 1.5 | [14] |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Gelatinase | 7 | - | 122.2 | [14] |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | MMP-13 (Collagenase-3) | - | - | 1.09 x 106 | |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2 | MMP-2 (Gelatinase A) | - | - | 3.97 x 105 |
Note: Specific kinetic data for Z-PLG is not as readily available in recent literature, reflecting a shift towards more sensitive and convenient substrates like FALGPA and fluorogenic peptides.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these substrates are employed, detailed step-by-step methodologies for representative assays are outlined below.
General Chromogenic Assay Protocol (Conceptual for Z-PLG)
This protocol is a generalized representation of a chromogenic assay and would require optimization for specific applications with Z-PLG.
Materials:
-
Purified collagenase or sample containing collagenase
-
Z-PLG substrate
-
Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl2, 200 mM NaCl, pH 7.5)
-
Secondary detection reagent (e.g., ninhydrin reagent for detection of free amino groups)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of Z-PLG in an appropriate solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Enzyme Reaction: In a microplate well or cuvette, add the enzyme sample to the pre-warmed Assay Buffer.
-
Initiate Reaction: Add the Z-PLG working solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction, for example, by adding a stop solution (e.g., a strong acid).
-
Color Development: Add the secondary detection reagent and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader or spectrophotometer.
-
Data Analysis: Relate the absorbance to the amount of product formed using a standard curve.
FALGPA-Based Collagenase Activity Assay Protocol
This protocol is based on commercially available kits.[8][9][10][12]
Materials:
-
Collagenase Activity Assay Kit (containing FALGPA substrate, assay buffer, and positive control)
-
Purified collagenase or sample
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 345 nm
Procedure:
-
Reagent Preparation: Bring all kit components to room temperature.
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in Assay Buffer.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing the FALGPA substrate and Assay Buffer according to the kit's instructions.
-
Assay Plate Setup: Add samples, positive controls, and a reagent background control to the wells of the 96-well plate.
-
Initiate and Measure: Add the Reaction Mix to all wells. Immediately start measuring the absorbance at 345 nm in kinetic mode at 37°C for 5-15 minutes.[12]
-
Calculation: Determine the rate of decrease in absorbance (ΔA345/minute). The collagenase activity is proportional to this rate.
Fluorogenic FRET-Based Assay Protocol
This protocol is a general guide for a FRET-based assay.
Materials:
-
Fluorogenic FRET peptide substrate
-
Purified MMP or sample containing the enzyme
-
Assay Buffer (specific to the MMP being studied)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer.
-
Enzyme Activation (if necessary): Some MMPs are secreted as inactive zymogens and require activation (e.g., with APMA).
-
Assay Plate Setup: Add the enzyme sample to the wells of the 96-well plate.
-
Initiate Reaction: Add the FRET substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage process and a typical experimental workflow.
Enzymatic Cleavage of Synthetic Substrates
Caption: Enzymatic cleavage of chromogenic and fluorogenic substrates.
General Experimental Workflow for Protease Activity Assay
Caption: A generalized workflow for a protease activity assay.
Conclusion and Future Perspectives
While Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) has historically served as a valuable tool for studying protease activity, the field has largely transitioned towards more sensitive, convenient, and high-throughput methods. Substrates like FALGPA offer a more direct chromogenic assay, while fluorogenic FRET-based substrates provide superior sensitivity and are amenable to real-time kinetic analysis and large-scale screening applications.
For researchers embarking on studies of protease activity, the selection of a substrate should be guided by the specific requirements of the experiment. For routine, endpoint assays where high sensitivity is not paramount, chromogenic substrates may suffice. However, for detailed kinetic characterization, inhibitor screening, or when working with low abundance enzymes, fluorogenic substrates are the clear choice.
The future of protease substrate design lies in the development of highly specific and efficient probes, likely driven by a synergy of combinatorial chemistry, proteomics, and in silico design.[6] These next-generation substrates will undoubtedly provide deeper insights into the complex roles of proteases in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
-
Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 622, 393–433. [Link]
-
Ghoochani, A., et al. (2023). Deep learning guided design of protease substrates. bioRxiv. [Link]
-
Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. SpringerLink. [Link]
-
Tsuru, D., et al. (1983). Substrate specificity of carboxypeptidase from Watermelon. Journal of Biochemistry, 94(3), 873-880. [Link]
-
Fields, G. B. (2010). Using fluorogenic peptide substrates to assay matrix metalloproteinases. PubMed. [Link]
-
Stack, M. S., & Gray, R. D. (1989). Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide. Journal of Biological Chemistry, 264(8), 4277-4281. [Link]
-
Assay Genie. (n.d.). Collagenase (Collagen Degradation/Zymography) Assay Kit (Fluorometric). Assay Genie. [Link]
-
Dwulet, F. E., et al. (2018). Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets. Islets, 10(4), 169-178. [Link]
-
Neurath, H. (1999). Proteolytic enzymes, past and future. Proceedings of the National Academy of Sciences, 96(20), 10962-10963. [Link]
-
Teramura, N., et al. (2012). Comparative studies on the activities of collagenases from Grimontia hollisae and Clostridium hystoliticum in the hydrolysis of synthetic substrates. Bioscience, Biotechnology, and Biochemistry, 76(7), 1391-1394. [Link]
-
Smith, G. P., & Petrenko, V. A. (1997). Phage Display. Chemical Reviews, 97(2), 391-410. [Link]
-
3H Biomedical. (n.d.). Collagenase Activity Assay (CAA). 3H Biomedical. [Link]
-
Agard, N. J., & Wells, J. A. (2004). Structural and kinetic determinants of protease substrates. Proceedings of the National Academy of Sciences, 101(21), 7903-7908. [Link]
-
Yasuda, Y., et al. (2013). Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. American Journal of Analytical Chemistry, 4(10), 10-17. [Link]
-
Takaesu, G., & Ono, Y. (2017). Identification of Protease Specificity Using Biotin-Labeled Substrates. The Open Biochemistry Journal, 11, 33-41. [Link]
-
Canbay, A., & auf dem Keller, U. (2021). New strategies to identify protease substrates. FEBS Journal, 288(24), 7116-7133. [Link]
-
Eckhard, U., et al. (2013). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry, 288(28), 20184-20194. [Link]
-
Hirose, T., et al. (2018). High-speed atomic force microscopy reveals strongly polarized movement of clostridial collagenase along collagen fibrils. Scientific Reports, 8(1), 1-10. [Link]
-
Dufour, A., & Overall, C. M. (2013). Proteases: History, discovery, and roles in health and disease. Journal of Biological Chemistry, 288(23), 16534-16542. [Link]
-
Zhang, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2096-2104. [Link]
-
Ben-Harosh, Y., et al. (2021). Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications. International Journal of Molecular Sciences, 22(16), 8685. [Link]
-
The BEYONDER. (2023). Historical timeline of major breakthroughs in peptide research and development. ResearchGate. [Link]
-
AMSBIO. (n.d.). Collagenase Activity Colorimetric Assay Kit. AMSBIO. [Link]
-
EUGardencenter. (2023, March 17). What substrate are you going to use? EUGardencenter. [Link]
-
ResearchGate. (n.d.). Degradation of FALGPA by collagenase. ResearchGate. [Link]
-
GraphPad. (n.d.). Michaelis-Menten model. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Antle, V. D., et al. (1996). Substrate Specificity of Glycinamide Ribonucleotide Transformylase from Chicken Liver. Journal of Biological Chemistry, 271(12), 6743-6748. [Link]
-
ResearchGate. (n.d.). The hydrolysis kinetics of collagenase substrate (FALGPA). ResearchGate. [Link]
-
ResearchGate. (n.d.). FALGPA assay for collagenase activities. ResearchGate. [Link]
-
Dębowski, M., et al. (2023). Biogas Production Depending on the Substrate Used: A Review and Evaluation Study—European Examples. Energies, 16(2), 769. [Link]
-
Vacancy Edu. (2026, January 19). PhD Degree (31) -Fully Funded at University of Southampton, England. Vacancy Edu. [Link]
-
Full Media Content. (2026, January 19). Nanometer-thick magnet produced at room temperature using lasers could one day produce better HDDs, faster non-silicon processors. Onlyfans boobs videos Full Media Content. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. themoonlight.io [themoonlight.io]
- 7. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. content.abcam.com [content.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protease Substrates: Carbobenzoxyprolyl-leucyl-glycinamide vs. Fluorogenic Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the traditional chromogenic substrate, Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2), with modern fluorogenic substrates. By examining their underlying mechanisms, performance characteristics, and practical applications, this document aims to equip you with the necessary knowledge to make an informed choice for your specific research needs.
The Central Role of Substrates in Protease Activity Assays
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is integral to a vast array of physiological processes and pathological conditions, making them key targets for therapeutic intervention. The quantification of protease activity is therefore fundamental to understanding their function and for the screening of potential inhibitors. This is achieved through the use of substrates—molecules that are specifically recognized and cleaved by the protease of interest, generating a detectable signal.
The ideal substrate should exhibit high specificity for the target enzyme and be efficiently processed, resulting in a robust and proportional signal. Historically, chromogenic substrates like Z-PLG-NH2 have been widely employed. However, the advent of fluorescence-based technologies has introduced a new generation of highly sensitive fluorogenic substrates that offer significant advantages in many applications.
The Veteran Chromogenic Substrate: Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2)
Carbobenzoxyprolyl-leucyl-glycinamide, often abbreviated as Z-PLG-NH2, is a synthetic tripeptide derivative.[1] Its application as a protease substrate, particularly for collagenases, relies on the cleavage of the peptide bond, typically between the leucine and glycine residues.
Mechanism of Action
The assay principle for Z-PLG-NH2 is based on a colorimetric reaction. In its intact form, the substrate is colorless. Upon enzymatic cleavage, the resulting peptide fragments can be quantified. A common method involves a secondary reaction with ninhydrin, which reacts with the newly exposed primary amine of the glycine residue to produce a deep purple color (Ruhemann's purple). The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the amount of cleaved substrate and thus to the enzyme's activity.
Caption: General mechanism of a FRET-based fluorogenic assay.
Head-to-Head Comparison: Z-PLG-NH2 vs. Fluorogenic Substrates
The choice between a traditional chromogenic substrate and a modern fluorogenic one depends on the specific requirements of the experiment. Below is a comparative analysis of their key performance characteristics.
| Feature | Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) | Fluorogenic Substrates (e.g., FRET-based) |
| Signal Detection | Colorimetric (Absorbance) | Fluorometric (Emission) |
| Sensitivity | Lower | Significantly Higher (up to 100-fold or more) [2] |
| Assay Format | Endpoint (often requires a stopping reagent) | Continuous (real-time monitoring of kinetics) [3] |
| Throughput | Lower, less amenable to automation | High-throughput screening (HTS) compatible [4][5] |
| Interference | Potential for interference from colored compounds | Susceptible to interference from fluorescent compounds and light scattering |
| Kinetic Analysis | More complex due to the two-step reaction (cleavage and color development) | Direct and straightforward determination of kinetic parameters (Km, kcat) [6] |
| Cost | Generally lower | Can be higher, depending on the complexity of the substrate |
Experimental Data Insights
While direct, side-by-side kinetic comparisons of Z-PLG-NH2 and fluorogenic substrates for the same collagenase under identical conditions are scarce in recent literature, a review of published data for representative substrates highlights the performance disparity.
For instance, a widely used FRET-based substrate for several matrix metalloproteinases (MMPs), Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, has been extensively characterized. For MMP-13 (collagenase-3), this substrate exhibits a high specificity constant (kcat/Km) of 4.22 x 10^6 M⁻¹s⁻¹. [7]An elongated version of this substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, shows even greater specificity constants for collagenases, with two- to nine-fold increases compared to its predecessor. [5]In contrast, chromogenic assays using substrates like Pz-Pro-Leu-Gly-Pro-D-Arg are generally less sensitive and provide endpoint measurements rather than real-time kinetics. [4]
Experimental Protocol: A Comparative Collagenase Activity Assay
This protocol provides a framework for comparing the activity of a collagenase using both a chromogenic and a fluorogenic substrate.
Caption: Comparative experimental workflow for chromogenic and fluorogenic assays.
Materials
-
Purified collagenase (e.g., human recombinant MMP-13)
-
Z-PLG-NH2
-
Fluorogenic FRET substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Ninhydrin reagent
-
Stopping solution for chromogenic assay (e.g., 25 mM citric acid)
-
96-well microplates (clear for chromogenic, black for fluorogenic)
-
Spectrophotometer (plate reader)
-
Fluorometer (plate reader)
Procedure
-
Enzyme Preparation: Prepare a stock solution of the collagenase in assay buffer. Perform serial dilutions to obtain a range of working concentrations.
-
Substrate Preparation:
-
Chromogenic: Dissolve Z-PLG-NH2 in the appropriate solvent (e.g., methanol) and then dilute to the final working concentration in assay buffer.
-
Fluorogenic: Dissolve the FRET substrate in DMSO to create a stock solution. Dilute to the final working concentration in assay buffer. Protect from light.
-
-
Assay Setup:
-
Pipette 50 µL of assay buffer into each well of the respective microplates.
-
Add 25 µL of the diluted enzyme solutions to the wells. Include a no-enzyme control.
-
-
Reaction Initiation: Add 25 µL of the respective substrate working solutions to each well to start the reaction.
-
Incubation and Measurement:
-
Chromogenic Assay:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of stopping solution.
-
Add 100 µL of ninhydrin reagent to each well.
-
Heat the plate at 100°C for 20 minutes.
-
Cool to room temperature and measure the absorbance at 570 nm.
-
-
Fluorogenic Assay:
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 325 nm excitation and 393 nm emission for Mca).
-
-
-
Data Analysis:
-
Chromogenic: Subtract the absorbance of the no-enzyme control from the sample readings. Plot absorbance versus enzyme concentration.
-
Fluorogenic: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Plot V₀ versus enzyme concentration.
-
Conclusion and Recommendations
The choice between Carbobenzoxyprolyl-leucyl-glycinamide and fluorogenic substrates is a trade-off between cost, sensitivity, and the nature of the required data.
Z-PLG-NH2 remains a viable option for basic, endpoint assays where high sensitivity is not paramount and cost is a significant consideration. Its utility is primarily in applications where a simple, colorimetric readout is sufficient and real-time kinetic data is not required.
Fluorogenic substrates , on the other hand, are the undisputed choice for applications demanding high sensitivity, continuous monitoring, and compatibility with high-throughput screening platforms. Their ability to provide real-time kinetic data makes them invaluable for detailed enzyme characterization and inhibitor screening in drug discovery. While the initial cost per assay may be higher, the superior quality and depth of the data obtained often justify the investment.
For modern research environments, particularly in drug development and detailed mechanistic studies, the adoption of fluorogenic substrates is strongly recommended. The enhanced sensitivity allows for the use of lower enzyme concentrations, conserving precious reagents, while the continuous assay format provides a more comprehensive understanding of enzyme behavior.
References
- Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters. PubMed. [Link]
- Modified Enzyme Substrates for the Detection of Bacteria: A Review. MDPI. [Link]
- Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity. National Institutes of Health. [Link]
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC. [Link]
- Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. PubMed. [Link]
- pH dependence of the enzymatic processing of collagen I by MMP-1 (fibroblast collagenase), MMP-2 (gelatinase A), and MMP-14 ectodomain. SpringerLink. [Link]
- A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. MDPI. [Link]
- Fluorogenic and chromogenic enzyme substrates in culture media and identification tests. PubMed. [Link]
- Chromogenic Substrates Selective for Activated Protein C. Blood. [Link]
- Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. ResearchGate. [Link]
- Fluorescent peptomer substrates for differential degradation by metalloproteases. bioRxiv. [Link]
- Fluorogenic and chromogenic substrates used in bacterial diagnostics. PubMed. [Link]
- 490 MMP FRET Substrate IV. InnoPep. [Link]
- Collagenase Assay Kits. Chondrex, Inc. [Link]
- High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. PMC. [Link]
- 580 MMP FRET Substrate 8. Eurogentec. [Link]
- Structural insights into triple-helical collagen cleavage by matrix metalloproteinase 1. National Institutes of Health. [Link]
- The Recognition of Collagen and Triple-helical Toolkit Peptides by MMP-13: SEQUENCE SPECIFICITY FOR BINDING AND CLEAVAGE. PMC. [Link]
- Gelatinase B/MMP-9 and neutrophil collagenase/MMP-8 process the chemokines human GCP-2/CXCL6, ENA-78/CXCL5 and mouse GCP-2/LIX and modulate their physiological activities. PubMed. [Link]
- MMP-13 Inhibitor Assay Kit. Chondrex, Inc. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
Navigating the Maze of Protease Specificity: A Comparative Guide to Enzyme Cross-Reactivity with Carbobenzoxyprolyl-leucyl-glycinamide
For researchers, scientists, and drug development professionals navigating the complex world of proteomics, understanding the nuances of enzyme-substrate interactions is paramount. The synthetic peptide, Carbobenzoxyprolyl-leucyl-glycinamide (Cbz-Pro-Leu-Gly-NH2), is a valuable tool in the study of various proteases. However, its utility can be compromised by enzymatic cross-reactivity, leading to ambiguous results and misinterpreted data. This guide provides an in-depth comparison of the performance of various enzymes with this substrate and its analogs, supported by experimental data and protocols, to empower you to make informed decisions in your research.
The Principle of Specificity: Why Cross-Reactivity Matters
Enzyme specificity is the cornerstone of their biological function. It is governed by the precise three-dimensional structure of the enzyme's active site, which forms a complementary shape to its intended substrate. This "lock-and-key" model, while a useful simplification, is more accurately described as an "induced fit," where the binding of the substrate elicits conformational changes in the enzyme for optimal catalysis.
Cross-reactivity occurs when an enzyme cleaves a substrate that is not its primary physiological target. This phenomenon arises from structural similarities between substrates or a degree of flexibility in the enzyme's active site. For a synthetic substrate like Cbz-Pro-Leu-Gly-NH2, understanding which enzymes, beyond the intended target, can hydrolyze it is critical for assay validity and the development of specific inhibitors.
The Prime Suspects: Collagenases and Matrix Metalloproteinases
The Pro-Leu-Gly motif is a hallmark of collagen structure, making Cbz-Pro-Leu-Gly-NH2 a recognized substrate for collagenases , particularly those from bacterial sources like Clostridium histolyticum. These enzymes play a crucial role in breaking down the triple-helical structure of collagen.
Beyond bacterial collagenases, a major class of enzymes to consider for cross-reactivity are the Matrix Metalloproteinases (MMPs) . These zinc-dependent endopeptidases are key players in tissue remodeling and are often implicated in disease states like cancer and arthritis. Several MMPs have been shown to cleave synthetic peptides containing the Pro-Leu-Gly sequence.
dot
Caption: Enzyme-substrate interaction model for protease activity.
A Comparative Look at Enzyme Kinetics with Pro-Leu-Gly Containing Substrates
While specific kinetic data for Cbz-Pro-Leu-Gly-NH2 is not abundant in the literature, we can draw valuable comparisons from studies using structurally similar fluorogenic substrates. These substrates often incorporate a fluorophore and a quencher, where cleavage of the peptide bond leads to a measurable increase in fluorescence.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-12 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | 1.85 x 10⁵ | [1] |
| MMP-13 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | 0.53 x 10⁵ | [1] |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | 0.33 x 10⁵ | [1] |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Hydrolyzes at Gly-Leu bond | [2] |
| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Hydrolyzes at Gly-Leu bond | [2] |
| MMP-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 | 2.18 x 10⁵ | [3] |
| MMP-14 (MT1-MMP) | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Increased specificity constant | [4] |
Note: The data presented is for fluorogenic analogs and not directly for Cbz-Pro-Leu-Gly-NH2. The kcat/Km value, or specificity constant, is a measure of an enzyme's catalytic efficiency. A higher kcat/Km indicates a more efficient enzyme for a given substrate.
Beyond the Usual Suspects: Exploring Other Protease Classes
While MMPs are a primary concern, other protease families may also exhibit cross-reactivity with Cbz-Pro-Leu-Gly-NH2 due to overlapping substrate preferences.
-
Serine Proteases: This large family of enzymes, which includes trypsin, chymotrypsin, and elastase, have diverse specificities. While trypsin and chymotrypsin are unlikely to cleave this substrate efficiently due to their preference for basic or aromatic residues at the P1 position, respectively, some microbial serine proteases or elastase could show activity. Pancreatic elastase is known to cleave at the C-terminus of small, neutral amino acids, but its activity can be influenced by adjacent residues, and proline-containing peptides can sometimes act as inhibitors[4].
-
Cysteine Proteases: Enzymes like papain and cathepsins are another group to consider. Papain has a broad specificity and is known to cleave peptide bonds involving leucine and glycine[5]. Its preference for a large hydrophobic side chain at the P2 position aligns well with the leucine in the Pro-Leu-Gly sequence[5]. Cathepsins, particularly Cathepsin B, have complex specificities that can vary with pH, but they are known to act on a variety of peptide sequences.
-
Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues, including leucine[1]. This makes it a potential candidate for cross-reactivity.
Experimental Workflow: Assessing Enzyme Activity with a Cbz-Pro-Leu-Gly-NH2 Analog
The following is a generalized protocol for a fluorometric assay to determine the kinetic parameters of an enzyme with a substrate analogous to Cbz-Pro-Leu-Gly-NH2, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. This protocol can be adapted for other similar substrates.
dot
Caption: A generalized workflow for determining enzyme kinetic parameters.
Detailed Protocol
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for the enzyme being tested (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5 for many MMPs).
- Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and determine its concentration accurately.
- Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic peptide substrate (e.g., 10 mM in DMSO).
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer to a final volume of 100 µL per well.
- Add varying concentrations of the substrate to different wells. It is recommended to perform serial dilutions to cover a range of concentrations around the expected Km.
- Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding a fixed amount of the enzyme to each well.
- Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore being used.
3. Data Analysis:
- For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
- Plot the initial velocities (V₀) against the corresponding substrate concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
- Calculate the catalytic constant (kcat) from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
- The specificity constant is then calculated as kcat/Km.
Conclusion: A Call for Rigorous Characterization
The synthetic peptide Cbz-Pro-Leu-Gly-NH2 and its analogs are powerful tools for probing the activity of a range of proteases, most notably collagenases and MMPs. However, the potential for cross-reactivity with other enzyme classes, such as certain cysteine and metalloproteinases, necessitates careful consideration and empirical validation. When using this or similar substrates, it is imperative to:
-
Be aware of the potential for off-target cleavage , especially in complex biological samples.
-
Whenever possible, confirm the identity of the active enzyme using specific inhibitors or other orthogonal methods.
-
Perform thorough kinetic analysis to understand the efficiency of the enzyme-substrate interaction.
By approaching the use of such substrates with a critical and informed perspective, researchers can ensure the accuracy and reliability of their findings, ultimately advancing our understanding of the intricate roles of proteases in health and disease.
References
-
Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. (2004). Analytical Biochemistry, 328(2), 166-173. [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2009). Current Protocols in Protein Science, Chapter 21, Unit 21.12. [Link]
-
Thermolysin. (n.d.). Wikipedia. Retrieved from [Link]
-
Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3). (1994). The Journal of Biological Chemistry, 269(33), 20929-20934. [Link]
-
Thompson, A. R. (1973). Restrictions on the binding of proline-containing peptides to elastase. Biochemistry, 12(1), 51-57. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]
A Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) as a Negative Control in Enzyme Assays
For researchers, scientists, and drug development professionals, the integrity of an enzyme assay hinges on the quality of its controls. A well-designed experiment must unequivocally demonstrate that any observed enzymatic inhibition or activity is a direct and specific consequence of the compound under investigation. This guide provides an in-depth comparison of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2), a peptide derivative often employed as a negative control, against its active counterparts and other control strategies. We will explore the mechanistic rationale for its use, present supporting data, and provide detailed protocols to ensure the trustworthiness and validity of your findings.
The Critical Role of the Negative Control
In any enzyme assay, particularly those screening for inhibitors, the negative control serves as the baseline, representing the absence of a specific, intended effect. It is the self-validating element of the protocol, designed to account for non-specific interactions or confounding variables such as solvent effects, compound aggregation, or inherent assay signal instability. An ideal negative control should be structurally and chemically similar to the active compound but devoid of the specific activity being measured. This allows researchers to confidently attribute any observed signal modulation to the specific molecular interactions of their test agent.
Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2): A Profile in Inactivity
Carbobenzoxyprolyl-leucyl-glycinamide, also known as Z-Pro-Leu-Gly-NH2, is a synthetic tripeptide. Its sequence, Pro-Leu-Gly, is of particular interest as it mimics a portion of the collagen cleavage site. However, its utility as a negative control stems from a crucial structural feature: the C-terminal amide group (-CONH2).
The Decisive Role of the C-Terminal Functional Group
Many potent inhibitors of metalloproteinases, such as collagenases, are substrate analogs that incorporate a zinc-binding group (ZBG). This group chelates the essential zinc ion in the enzyme's active site, effectively blocking its catalytic function. One of the most effective ZBGs is the hydroxamate group (-CONHOH).
A seminal study directly compared the inhibitory activity of peptide derivatives with identical sequences (Z-Pro-Leu-Gly) but different C-terminal functional groups against human skin collagenase. The results were unambiguous:
-
Z-Pro-Leu-Gly-NHOH (Hydroxamate): This compound proved to be an effective inhibitor with a 50% inhibitory concentration (IC50) of 40 µM.
-
Z-Pro-Leu-Gly-NH2 (Amide): The corresponding peptide with a C-terminal amide showed little or no inhibition.[1][2]
This stark difference in activity underscores the principle that for this class of inhibitors, the specific interaction of the hydroxamate group with the active site zinc is paramount for inhibitory function. The amide group of Z-PLG-NH2 lacks this critical chelating capability, rendering the molecule largely inert as an inhibitor for this enzyme class.
Inactivity in Complex Biological Milieus
The stability and inertness of the core Pro-Leu-Gly-NH2 sequence have also been observed in complex biological fluids. Studies have shown that while the serum of species like rats can readily degrade H-Pro-Leu-Gly-NH2 (the N-terminally deprotected version of Z-PLG-NH2), it is not degraded upon incubation with human plasma or serum.[3] This inherent stability in human-derived enzymatic environments further validates its use as a negative control in experiments utilizing human serum or plasma.
Comparative Analysis: Z-PLG-NH2 vs. Alternatives
The choice of a negative control should always be tailored to the specific experimental question. While Z-PLG-NH2 is an excellent control for studying hydroxamate-based inhibitors, other scenarios may call for different approaches.
| Control Type | Structure | Principle of Inactivity | Optimal Use Case |
| Z-Pro-Leu-Gly-NH2 | Carbobenzoxy-Pro-Leu-Gly-NH2 | Lacks a critical zinc-binding group (hydroxamate) present in the active inhibitor counterpart.[1][2] | As a direct negative control for peptide hydroxamate inhibitors (e.g., Z-Pro-Leu-Gly-NHOH) in metalloproteinase assays. |
| Scrambled Peptide | Same amino acid composition as the active peptide, but in a randomized sequence. | Assumes that the biological activity is dependent on the specific primary sequence of the amino acids. | To demonstrate that the observed effect of a bioactive peptide is sequence-specific and not due to general physicochemical properties (e.g., charge, hydrophobicity).[4][5] |
| Vehicle Control | The solvent (e.g., DMSO, buffer) used to dissolve the test compound. | Contains no test compound, establishing the baseline signal of the assay. | Essential in all experiments to control for effects of the solvent on enzyme activity. |
| Boiled/Denatured Peptide | The active peptide that has been subjected to heat to destroy its secondary/tertiary structure. | Activity is lost due to denaturation. | Can be used in some enzyme or receptor binding assays to show that the native conformation is required for activity.[4] |
The Gold Standard Alternative: Scrambled Peptides
For demonstrating the sequence-specificity of a novel bioactive peptide, a scrambled peptide control is considered the gold standard.[5] A scrambled peptide is synthesized with the exact same amino acid composition as the functional peptide, but with the amino acid sequence randomized.[5] This makes it the ideal tool for distinguishing sequence-dependent biological activities from non-specific effects.[5] Any significant difference in activity between the functional peptide and its scrambled version strongly supports a sequence-specific mechanism of action.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a fluorogenic metalloproteinase (e.g., collagenase) activity assay, incorporating the proper use of Z-PLG-NH2 as a negative control.
Workflow for a Fluorogenic Protease Assay
Caption: General workflow for a fluorogenic protease inhibitor assay.
Detailed Protocol: Collagenase Inhibition Assay
This protocol is designed to assess the inhibitory potential of test compounds against a metalloproteinase like collagenase using a FRET-based substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5.
- Collagenase Solution: Prepare a stock solution of purified bacterial collagenase in Assay Buffer. The final concentration should be determined empirically to yield a robust linear reaction rate for 30-60 minutes.
- Fluorogenic Substrate: Use a commercially available FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Prepare a stock solution in DMSO and dilute in Assay Buffer to the final working concentration (typically 1-2x Km).
- Test Compound (Positive Inhibitor): Z-Pro-Leu-Gly-NHOH. Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 1000 µM to 1 µM).
- Negative Control Compound: Z-Pro-Leu-Gly-NH2. Prepare a 10 mM stock in DMSO. Test at a high concentration (e.g., 100 µM).
- Vehicle Control: 100% DMSO.
2. Assay Procedure (96-well plate format): a. Set up the plate layout, including wells for "Substrate Blank" (Buffer only), "Enzyme Control" (Enzyme, Buffer, Vehicle), "Vehicle Control" (Enzyme, Substrate, Vehicle), "Negative Control" (Enzyme, Substrate, Z-PLG-NH2), "Positive Inhibitor" (Enzyme, Substrate, Z-PLG-NHOH dilutions), and Test Compounds. b. Add 50 µL of Assay Buffer to all wells. c. Add 1 µL of Vehicle, Negative Control, Positive Inhibitor, or Test Compound stocks to the appropriate wells. d. Add 25 µL of the diluted Collagenase solution to all wells except the "Substrate Blank". e. Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding. f. Initiate the reaction by adding 25 µL of the FRET substrate solution to all wells. g. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. h. Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 60 minutes.
3. Data Analysis: a. For each well, plot fluorescence units (RFU) versus time. b. Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve. c. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)) * 100 d. Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Results
Caption: Logical flow of expected outcomes for controls in a protease assay.
When analyzed, the data should clearly distinguish the active inhibitor from the negative controls. Z-PLG-NHOH should produce a classic dose-response inhibition curve, yielding a measurable IC50 value. In contrast, Z-PLG-NH2, even at high concentrations, should exhibit minimal to no inhibition, with activity levels comparable to the vehicle control. This result validates that the assay is specifically detecting inhibition mediated by the hydroxamate group and not by non-specific effects of the peptide backbone.
Conclusion
The selection of an appropriate negative control is not a trivial step but a cornerstone of rigorous scientific inquiry. Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG-NH2) serves as an exemplary negative control in metalloproteinase assays, particularly when evaluating peptide hydroxamate inhibitors. Its structural similarity to, yet functional divergence from, its active hydroxamate counterpart provides a clear and interpretable baseline. By understanding the mechanistic basis for its inactivity and employing it within a well-structured experimental design, researchers can significantly enhance the confidence, validity, and trustworthiness of their enzyme assay data.
References
-
Walter, R., et al. (1975). Significant differences in the degradation of pro-leu-gly-nh2 by human serum and that of other species (38484). Proceedings of the Society for Experimental Biology and Medicine, 148(3), 98-103. [Link]
-
ResearchGate. (2023). Can a boiled peptide serve as a negative control in biological assays? ResearchGate. [Link]
-
Hong肽生物. (n.d.). Z-Pro-Leu-Gly-NHOH. Shanghai Hong肽 Biotechnology. [Link]
-
Moore, W. M., & Spilburg, C. A. (1986). Peptide hydroxamic acids inhibit skin collagenase. Biochemistry, 25(20), 6011-6014. [Link]
-
Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides. Biopolymers, 40(4), 399-416. [Link]
-
Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 622, 495-518. [Link]
-
Antczak, C., et al. (2020). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules, 25(21), 5236. [Link]
Sources
- 1. Peptide hydroxamic acids inhibit skin collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of changing the hydrophobic S1' subsite of thermolysin-like proteases on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Carbobenzoxyprolyl-leucyl-glycinamide by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Peptide Therapeutics
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH₂), a protected tripeptide, serves as a valuable model and intermediate in peptide chemistry and drug discovery. As with all therapeutic and research-grade peptides, its purity is not merely a quality metric but a critical determinant of its biological activity, safety, and experimental reproducibility. Impurities, which can arise during solid-phase peptide synthesis (SPPS) or subsequent storage, may include truncated sequences, deletion sequences, diastereomers, or residual protecting groups.[1][2] These contaminants can possess their own biological activities, lead to inaccurate quantification, and compromise the integrity of research data.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as the unequivocal gold standard for the analysis of synthetic peptide purity.[1][3] This guide provides an in-depth, comparative analysis of HPLC-based purity assessment for Z-Pro-Leu-Gly-NH₂, explaining the causality behind methodological choices and contrasting it with alternative analytical techniques. We will delve into the foundational principles, provide a detailed experimental protocol, and outline the necessary steps for method validation to ensure a self-validating, trustworthy analytical system.
Part 1: The Core of Purity Determination: Reversed-Phase HPLC
The separation of the target peptide from its closely related impurities is fundamentally a challenge of resolving minute differences in their physicochemical properties. RP-HPLC excels at this by exploiting differences in hydrophobicity.
The Principle of Separation: A Hydrophobic Dance
In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. Z-Pro-Leu-Gly-NH₂ and its impurities are introduced into the system and partition between these two phases.[3] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar molecules are swept through the column more quickly by the mobile phase. By gradually increasing the hydrophobicity of the mobile phase—a technique known as gradient elution—we can sequentially elute molecules from the column in order of increasing hydrophobicity, achieving fine separation.
Deconstructing the HPLC Method: The "Why" Behind the "How"
An effective HPLC method is not a random assortment of parameters but a carefully optimized system where each component serves a specific purpose.
-
Column Selection: The Separation Arena
-
Stationary Phase: For peptides with a molecular weight below 4000 Da, such as Z-Pro-Leu-Gly-NH₂, a C18 (octadecylsilane) column is the most common and effective choice.[] The long alkyl chains of the C18 phase provide excellent hydrophobic retention and resolving power for peptides of this size. C8 columns offer slightly less retention and can be an alternative if the peptide is highly hydrophobic.
-
Particle and Pore Size: Modern columns utilize small, superficially porous or sub-2 µm fully porous particles to maximize efficiency and resolution.[5] A pore size of 160 Å is ideal for peptides and small protein fragments, ensuring the molecules can freely interact with the bonded phase inside the pores.[6]
-
-
Mobile Phase Composition: The Elution Engine The mobile phase is a binary system consisting of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).[7]
-
Mobile Phase A (Aqueous): This is typically HPLC-grade water containing an acidic modifier. The modifier is crucial for two reasons: it controls the ionization state of the peptide and acts as an ion-pairing agent.
-
Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA is the traditional choice. It protonates the peptide's free amines and acidic residues, minimizing secondary interactions with the silica backbone of the column. Furthermore, the trifluoroacetate anion forms an ion pair with the positively charged sites on the peptide, effectively increasing its hydrophobicity and dramatically improving peak shape.[][7]
-
Formic Acid (FA): An alternative is 0.1% formic acid. It is a weaker ion-pairing agent but is fully compatible with mass spectrometry (MS), making it the preferred choice for LC-MS applications where peptide identity confirmation is required alongside purity analysis.[7]
-
-
Mobile Phase B (Organic): Acetonitrile is the overwhelming solvent of choice for peptide separations. Its low viscosity minimizes backpressure, and its UV transparency below 200 nm allows for sensitive detection of the peptide bond.
-
-
Gradient Elution: The Key to Resolution A linear gradient, where the percentage of Mobile Phase B is steadily increased over the course of the run, is essential.[3][8] This ensures that early-eluting polar impurities are well-resolved while later-eluting hydrophobic impurities are eluted in a reasonable time frame as sharp, detectable peaks. A shallow gradient (e.g., an increase of 1% B per minute) is typical for achieving high-resolution separation of complex peptide mixtures.[8]
-
Detection: Visualizing the Separation The peptide bond absorbs strongly in the low UV range. Detection at 215-220 nm provides a universal and sensitive signal for all peptide-related species, ensuring that impurities without aromatic chromophores are not missed.[1][7]
Workflow for HPLC Purity Assessment
The logical flow of a robust purity analysis follows a sequence of preparation, execution, and data interpretation.
Caption: A typical workflow for HPLC-based peptide purity analysis.
Experimental Protocol: HPLC Purity of Z-Pro-Leu-Gly-NH₂
This protocol provides a robust starting point for the analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC or HPLC system with binary pump | Ensures precise gradient formation and low system volume for high resolution. |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size | High-resolution column suitable for tripeptides.[][9] |
| Mobile Phase A | 0.1% TFA in HPLC-Grade Water | Excellent ion-pairing for sharp peaks.[][7] |
| Mobile Phase B | 0.1% TFA in HPLC-Grade Acetonitrile | Standard strong solvent for peptide elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 - 60 °C | Higher temperatures can improve peak shape and reduce viscosity.[7] |
| Detection | UV at 215 nm | Optimal wavelength for detecting the peptide bond.[1] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve lyophilized peptide in Mobile Phase A to 1 mg/mL | Ensures sample is fully dissolved and compatible with initial HPLC conditions.[3] |
| Gradient | 5% to 65% B over 20 minutes | A shallow gradient is crucial for resolving closely related impurities.[8] |
Step-by-Step Methodology:
-
Preparation:
-
Prepare Mobile Phase A and B, filter through a 0.22 µm membrane, and degas.
-
Accurately weigh and dissolve the Z-Pro-Leu-Gly-NH₂ sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
System Setup:
-
Install the specified C18 column and set the column oven temperature to 40 °C.
-
Equilibrate the entire system with 5% Mobile Phase B at 0.3 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Run the 20-minute gradient from 5% to 65% B.
-
Follow the analytical gradient with a high-organic wash (e.g., 95% B for 3 minutes) and a re-equilibration step at 5% B (5 minutes).
-
-
Data Processing:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity by dividing the peak area of the main Z-Pro-Leu-Gly-NH₂ peak by the total area of all peaks, expressed as a percentage.
-
Part 2: Ensuring Trustworthiness: Method Validation
A protocol is only reliable if it is validated. Method validation provides documented evidence that the procedure is fit for its intended purpose.[10] According to USP and ICH guidelines, key parameters must be assessed.[10]
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Main peak should be resolved from all impurity peaks (Resolution ≥ 2.0).[11] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² ≥ 0.999 over a range of 50-150% of the target concentration.[11] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for repeatability (intra-assay).[11] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for the main peptide.[11] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Purity results should not significantly change with minor variations in flow rate, temperature, or mobile phase composition. |
Method Development and Validation Logic
The path from a preliminary method to a fully validated one involves systematic optimization and rigorous testing.
Caption: Logical flow from method development to full validation.
Part 3: Comparative Guide to Purity & Content Analysis
While HPLC is the cornerstone of purity analysis, it is crucial to understand its place among other techniques. A key distinction must be made between purity (% of target peptide relative to other peptides) and net peptide content (% of peptide by mass relative to non-peptide components like water and counter-ions).[12]
| Technique | Principle | Measures | Advantages | Limitations |
| RP-HPLC | Hydrophobic partitioning chromatography | Purity | High resolution, accuracy, and specificity for separating related peptide impurities.[1][13] | Does not provide mass information; does not measure non-peptide components.[1] |
| LC-MS | HPLC coupled with Mass Spectrometry | Purity & Identity | Provides molecular weight confirmation for the main peak and impurities; high sensitivity.[14][15][16] | More complex instrumentation; ion suppression can affect quantification. |
| Amino Acid Analysis (AAA) | Acid hydrolysis followed by amino acid quantification | Net Peptide Content | Considered the gold standard for determining the exact amount of peptide in a sample.[1][15] | Destructive to the sample; cannot distinguish between the target peptide and peptide impurities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field | Purity | Extremely high efficiency and resolution; complementary selectivity to HPLC.[17] | Lower loading capacity; can be less robust than HPLC. |
| Karl Fischer Titration | Coulometric or volumetric titration | Water Content | Highly accurate and specific for water determination.[15] | Measures only water, not other non-peptide components. |
Conclusion
The purity assessment of Carbobenzoxyprolyl-leucyl-glycinamide is a critical quality control step that underpins its reliable use in research and development. Reversed-phase HPLC offers an unparalleled combination of resolution, robustness, and sensitivity for this task. However, a single technique does not tell the whole story. A comprehensive quality assessment integrates the high-resolution purity profile from HPLC with identity confirmation from mass spectrometry and a quantitative measure of peptide mass from amino acid analysis. By understanding the causality behind each experimental choice and rigorously validating the chosen method, researchers can ensure the integrity of their results and the quality of their materials, building a foundation of trust and scientific accuracy.
References
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
BioSuite HPLC Columns for Protein & Peptide Analysis. Waters Corporation. [Link]
-
Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
-
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. [Link]
-
Comprehensive Comparison of Peptide Purity Detection Methods: Mass Spectrometry vs IP Sample Spectrum. Mtoz Biolabs. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Peptide Separations | Reversed-Phase HPLC Columns. Agilent. [Link]
-
HPLC Columns for Peptide Separation. HALO® BIOCLASS. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]
-
Classification of Impurities in Synthetic Peptide Drugs. Medicilon. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. PMC. [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. BioPharmaSpec. [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]
-
Validation and Peptide Mapping. LCGC International. [Link]
-
Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC International. [Link]
Sources
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biovera.com.au [biovera.com.au]
- 12. bachem.com [bachem.com]
- 13. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Comprehensive Comparison of Peptide Purity Detection Methods: Mass Spectrometry vs IP Sample Spectrum [en.biotech-pack.com]
- 15. biosynth.com [biosynth.com]
- 16. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carbobenzoxyprolyl-leucyl-glycinamide Alternatives for Neuropeptidase Research
For decades, Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2), a synthetic peptide, has been a familiar tool in the neuropeptidase researcher's arsenal. Its utility in probing the activity of enzymes like aminopeptidase N (APN, also known as CD13) has provided valuable insights into neuropeptide metabolism and signaling. However, the evolving landscape of neuropeptidase research, driven by the pursuit of higher sensitivity, specificity, and throughput, necessitates a critical evaluation of classic reagents and an exploration of superior alternatives.
This guide provides a comprehensive comparison of Z-Pro-Leu-Gly-NH2 with contemporary alternatives for the study of neuropeptidases, particularly aminopeptidase N. We will delve into the limitations of the traditional substrate, explore the advantages of modern chromogenic and fluorogenic substrates, and discuss potent and specific inhibitors that offer refined experimental control. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal tools for their neuropeptidase research, ultimately accelerating discovery in this critical field.
The Venerable Tool: Understanding Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2)
Z-Pro-Leu-Gly-NH2 is a synthetic tripeptide amide that has been historically used as a substrate for various peptidases, including those involved in the processing of neuropeptides. Its structure, featuring a carbobenzoxy (Z) protecting group on the N-terminal proline, made it a useful tool for studying enzymatic activity where the cleavage of the Pro-Leu bond could be monitored.
However, reliance on Z-Pro-Leu-Gly-NH2 in modern neuropeptidase research is hampered by several key limitations:
-
Lack of Specificity: While it can be cleaved by aminopeptidase N, it is not a highly specific substrate and can be recognized by other proteases, leading to potential ambiguity in experimental results.
-
Low Sensitivity: Assays relying on the detection of cleavage products of Z-Pro-Leu-Gly-NH2 often lack the sensitivity required for detecting low levels of enzyme activity, a critical aspect when working with purified enzymes or low-expression systems.
-
Indirect Detection Methods: The cleavage of Z-Pro-Leu-Gly-NH2 does not inherently produce a readily detectable signal. Assays often require subsequent analytical steps, such as HPLC, to quantify the cleavage products, making them laborious and not amenable to high-throughput screening.
These limitations underscore the need for more advanced and efficient tools for the characterization of neuropeptidase activity.
Modern Alternatives: A Brighter Future for Neuropeptidase Research
The limitations of traditional peptide substrates have spurred the development of a diverse array of alternatives, primarily categorized as chromogenic substrates, fluorogenic substrates, and specific inhibitors. These modern tools offer significant advantages in terms of sensitivity, specificity, and ease of use.
Chromogenic and Fluorogenic Substrates: Illuminating Enzyme Activity
A major advancement in neuropeptidase research has been the development of substrates that generate a colorimetric or fluorescent signal upon cleavage. This direct detection method simplifies experimental workflows and dramatically increases sensitivity.
L-Leucine-p-nitroanilide (Leu-pNA): A Chromogenic Workhorse
L-Leucine-p-nitroanilide is a widely used chromogenic substrate for aminopeptidases. Upon cleavage of the amide bond by the enzyme, it releases p-nitroaniline, a yellow-colored compound that can be easily quantified spectrophotometrically.
Fluorogenic Substrates: The Gold Standard for Sensitivity
Fluorogenic substrates represent the pinnacle of sensitivity in enzyme assays. These molecules consist of a peptide sequence recognized by the target neuropeptidase linked to a fluorophore that is quenched in the intact substrate. Enzymatic cleavage liberates the fluorophore, resulting in a dramatic increase in fluorescence that can be monitored in real-time.
A popular choice for assaying aminopeptidase N activity is L-Alanine 7-amido-4-methylcoumarin (Ala-AMC) . The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling highly sensitive detection of enzyme activity.
Here is a workflow for a typical aminopeptidase N activity assay using a fluorogenic substrate:
Caption: A generalized workflow for an aminopeptidase N activity assay using a fluorogenic substrate.
Aminopeptidase N Inhibitors: Tools for Specificity and Mechanistic Studies
Specific inhibitors are invaluable for confirming the identity of the target enzyme and for dissecting its role in complex biological systems. Several potent and well-characterized inhibitors of aminopeptidase N are commercially available.
-
Bestatin: A natural dipeptide analogue that acts as a potent, competitive inhibitor of aminopeptidase N.[1] It is a widely used tool for studying the biological functions of APN.
-
Tosedostat (CHR-2797): An orally active aminopeptidase inhibitor with demonstrated anti-proliferative effects against various tumor cell lines.[2][3][4][5][6]
-
Actinonin: A naturally occurring antibacterial agent that also inhibits aminopeptidase N.[7][8][9][10][11]
The mechanism of action for many of these inhibitors involves their interaction with the zinc ion at the active site of the metalloprotease.
Caption: Competitive inhibition of Aminopeptidase N.
Performance Comparison: A Data-Driven Analysis
Table 1: Comparison of Aminopeptidase N Substrates
| Substrate | Type | Detection Method | Key Advantages | Kinetic Parameters (for APN) |
| Z-Pro-Leu-Gly-NH2 | Peptide | Indirect (e.g., HPLC) | Historically used | Km and Vmax not readily available |
| L-Leucine-p-nitroanilide | Chromogenic | Spectrophotometry | Simple, quantitative | Km values reported in the µM to mM range |
| L-Alanine-AMC | Fluorogenic | Fluorometry | High sensitivity, real-time | Km values typically in the µM range |
Table 2: Comparison of Aminopeptidase N Inhibitors
| Inhibitor | Type | Mechanism of Action | Inhibition Constant (Ki/IC50 for APN) |
| Bestatin | Dipeptide Analogue | Competitive | Ki: 1.4 µM, 4.1 µM[8][12][13]; IC50: ~5 nM |
| Tosedostat | Small Molecule | Competitive | IC50: 220 nM[2] |
| Actinonin | Natural Product | Competitive | Ki: 1.7 x 10⁻⁷ M[8] |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers looking to compare the activity of different substrates or to characterize the inhibition of aminopeptidase N.
Protocol 1: Comparative Kinetic Analysis of Aminopeptidase N Substrates
This protocol outlines a method to determine the Michaelis-Menten constants (Km and Vmax) for different substrates of aminopeptidase N.
Materials:
-
Purified recombinant aminopeptidase N (APN)
-
Substrates to be tested (e.g., L-Leucine-p-nitroanilide, L-Alanine-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well plates (clear for chromogenic, black for fluorogenic assays)
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve each substrate in a suitable solvent (e.g., DMSO or assay buffer) to create concentrated stock solutions.
-
Prepare Serial Dilutions of Substrates: From the stock solutions, prepare a series of dilutions of each substrate in assay buffer to cover a range of concentrations around the expected Km.
-
Prepare Enzyme Solution: Dilute the purified APN in assay buffer to a final concentration that will yield a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include control wells with assay buffer only (no substrate) and substrate only (no enzyme).
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution to each well to start the reaction.
-
Monitor the Reaction:
-
For chromogenic substrates, measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular time intervals.
-
For fluorogenic substrates, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Protocol 2: Determination of IC50 and Ki for Aminopeptidase N Inhibitors
This protocol describes a method to determine the potency of an inhibitor against aminopeptidase N.
Materials:
-
Purified recombinant aminopeptidase N (APN)
-
A suitable fluorogenic or chromogenic substrate for APN (e.g., L-Alanine-AMC)
-
Inhibitor to be tested
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microplate reader
-
96-well plates
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare Enzyme and Substrate Solutions: Dilute the APN and the substrate in assay buffer to their optimal concentrations (typically, the substrate concentration should be at or below its Km).
-
Set up the Assay Plate:
-
Add a fixed volume of each inhibitor dilution to multiple wells.
-
Include control wells with no inhibitor (enzyme and substrate only) and enzyme only (no substrate).
-
-
Pre-incubation (optional but recommended): Add the diluted enzyme to the wells containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Monitor the Reaction: Measure the absorbance or fluorescence at regular time intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the mechanism of inhibition is known to be competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Conclusion: Embracing the Future of Neuropeptidase Research
While Carbobenzoxyprolyl-leucyl-glycinamide has served the field of neuropeptidase research, the demand for more sensitive, specific, and high-throughput methodologies has led to the development of superior alternatives. Modern chromogenic and fluorogenic substrates, such as L-Leucine-p-nitroanilide and L-Alanine-AMC, offer direct and highly sensitive detection of aminopeptidase N activity. Furthermore, a growing arsenal of potent and specific inhibitors, including Bestatin and Tosedostat, provides researchers with powerful tools to dissect the intricate roles of neuropeptidases in health and disease.
By embracing these advanced reagents and methodologies, researchers can accelerate the pace of discovery, leading to a deeper understanding of neuropeptide signaling and the development of novel therapeutic strategies for a range of neurological and physiological disorders.
References
- Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 260(24), 13154-13162.
- Krige, D., et al. (2008). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions.
- Turner, A. J. (2013). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 349-351). Academic Press.
- Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422.
- Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130.
- Funakoshi, S., et al. (2007). Irreversible Inhibition of CD13/Aminopeptidase N by the Antiangiogenic Agent Curcumin. Cancer Research, 67(19), 9571-9578.
- Králová, V., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9813.
- Xu, Y., et al. (2011). The Effect of Different Species Aminopeptidase N Structure on the Activity Screening of Its Inhibitor. PLoS ONE, 6(11), e27252.
- Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry, 287(44), 36951-36962.
- Drinko, M., et al. (2011). Metallo-aminopeptidase inhibitors. Current Medicinal Chemistry, 18(24), 3784-3801.
- Merkel, J. R., et al. (2020). Systematic Profiling of Peptide Substrate Specificity in N-Terminal Processing by Methionine Aminopeptidase Using mRNA Display and an Unnatural Methionine Analogue. ACS Chemical Biology, 15(3), 659-669.
- Chen, D., et al. (2000). Actinonin, a Naturally Occurring Antibacterial Agent, Is a Potent Deformylase Inhibitor. Biochemistry, 39(6), 1256-1262.
-
ResearchGate. (n.d.). Substrate Specificity and Kinetic Parameters of Aminopeptidase. Retrieved from [Link]
- Štefanić, Z., et al. (2019). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Medicinal Chemistry, 10(7), 1005-1025.
- Khan, I., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia Research, 35(5), 657-662.
- Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Journal of Basic Microbiology, 62(11-12), 1245-1256.
- Hook, V., et al. (2022). Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics. Pharmacological Reviews, 74(3), 617-652.
- Clement, S., et al. (2004). Subinhibitory Concentrations of the Deformylase Inhibitor Actinonin Increase Bacterial Release of Neutrophil-Activating Peptides: a New Approach to Antimicrobial Chemotherapy. Antimicrobial Agents and Chemotherapy, 48(6), 2095-2101.
- Drinkwater, N., et al. (2017). The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach. Scientific Reports, 7(1), 1-13.
- Barkovits, K., et al. (2023). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. Journal of Visualized Experiments, (198), e65719.
- Giglione, C., et al. (2004). Kinetic control of nascent protein biogenesis by peptide deformylase. The EMBO Journal, 23(24), 4939-4948.
- Clements, J. M., et al. (2004). Mechanism of time-dependent inhibition of polypeptide deformylase by actinonin. Biochemistry, 43(34), 11147-11155.
- de la Mora-de la Mora, I., et al. (2014). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 53(19), 3145-3156.
-
ResearchGate. (n.d.). Mechanism of action of tosedostat. Retrieved from [Link]
- Luna-Bárcenas, G., et al. (2014). Kinetics and Conformational Stability Studies of Recombinant Leucine Aminopeptidase. International Journal of Biological Macromolecules, 64, 258-264.
- Senga, Y., et al. (2023). Differential Influences of Endogenous and Exogenous Sensory Neuropeptides on the ATP Metabolism by Soluble Ectonucleotidases in the Murine Bladder Lamina Propria. International Journal of Molecular Sciences, 24(21), 15689.
- Sachs, D. H., & Lotan, R. (1973).
- Allen, M. P., & Johnson, K. A. (1996). Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase. Biochemistry, 35(43), 13833-13840.
- Fricker, L. D., et al. (2014).
-
ResearchGate. (n.d.). How to find Vmax and km from enzyme activity assay?. Retrieved from [Link]
- Luan, Y., & Xu, W. (2007). The structure and main functions of aminopeptidase N. Current Medicinal Chemistry, 14(6), 639-647.
- Štefanić, Z., et al. (2019). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Medicinal Chemistry, 10(7), 1005-1025.
Sources
- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 5. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of time-dependent inhibition of polypeptide deformylase by actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) Substrate Specificity for Calpain Proteases
<Senior Application Scientist Report
Authored by: Gemini Scientific
Publication Date: January 20, 2026
Abstract
This guide provides a detailed comparison of the substrate specificity of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) and its fluorogenic derivatives for the calpain family of proteases. Calpains are calcium-dependent cysteine proteases crucial to numerous cellular signaling pathways.[1][2][3] Understanding the kinetics and specificity of substrates used to measure their activity is paramount for researchers in drug development and cellular biology. This document presents experimental data comparing Z-PLG analogues with other widely-used calpain substrates, offers a comprehensive protocol for a standard fluorometric calpain activity assay, and contextualizes the enzyme's function within cellular signaling.
Introduction: The Role of Calpains and Their Substrates
Calpains are a family of intracellular proteases that are activated by elevated calcium levels.[2][4] Unlike digestive proteases, calpains perform limited, specific cleavage of target proteins, which modifies their function and plays a regulatory role in the cell.[1][3] This controlled proteolysis is integral to processes such as cytoskeletal remodeling, signal transduction, cell mobility, and apoptosis.[1][2][3] Dysregulation of calpain activity has been implicated in a range of pathologies, including neurodegenerative diseases, muscular dystrophy, and cancer.[1][2]
Given their importance, the ability to accurately measure calpain activity is essential. This is typically achieved using synthetic peptide substrates that, upon cleavage, produce a detectable signal. Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) and its derivatives, such as those conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC), are tools for this purpose. However, the choice of substrate can significantly impact experimental outcomes. This guide compares the performance of Z-PLG-related substrates to other common alternatives.
Substrate Specificity of Calpains
Calpains do not recognize a single, unique amino acid sequence.[1] Instead, their specificity is largely determined by the tertiary structure of protein substrates.[1] However, studies with small peptide substrates have revealed distinct preferences at the amino acid positions N-terminal to the cleavage site (P-positions). A consistent finding is a preference for small, hydrophobic amino acids like leucine, valine, and isoleucine at the P2 position, and large hydrophobic amino acids such as phenylalanine and tyrosine at the P1 position.[1]
This preference explains the utility of substrates like Z-PLG, which contains Leucine at the P2 position. However, other sequences may be cleaved more efficiently, highlighting the need for careful substrate selection.
Comparative Analysis of Fluorogenic Calpain Substrates
To provide a clear performance benchmark, this section compares several common fluorogenic substrates for calpain-1 (µ-calpain) and calpain-2 (m-calpain). The key kinetic parameters are the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the catalytic rate constant (kcat). The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a given substrate.
| Substrate | Target Enzyme | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Suc-LLVY-AMC | Calpain | Varies | Varies | High |
| Ac-LLY-AFC | Calpain | Varies | Varies | High |
| Suc-LY-AMC | Calpain I & II | 230 - 7080 | 0.062 - 0.805 | Moderate |
| Internally Quenched Spectrin-derived Peptide | Calpain-1 | 4.6 | 11 | 2.39 x 10⁶ |
Note: Kinetic parameters for Suc-LLVY-AMC and Ac-LLY-AFC are widely cited in assay kits but specific peer-reviewed values can vary significantly between studies. They are generally considered high-efficiency substrates.[5][6][7][8] The data for Suc-LY-AMC demonstrates a broad range of reported kinetics.[9] The spectrin-derived substrate shows very high efficiency for Calpain-1.[10]
Analysis:
-
Suc-LLVY-AMC is one of the most widely used and effective substrates for measuring the chymotrypsin-like activity of calpains and the proteasome.[5][6][7][8][11] Its sequence aligns well with the P2 preference of calpain for leucine.
-
Ac-LLY-AFC is another popular substrate, utilizing a different fluorophore (AFC) which emits at a longer wavelength (~505 nm) compared to AMC (~440-460 nm), potentially reducing interference from autofluorescent compounds.[12]
-
Suc-LY-AMC shows moderate efficiency and has been characterized in comparative kinetic studies, providing a valuable reference point.[9][13]
-
The spectrin-derived substrate is an example of a highly specific, internally quenched substrate designed based on a natural calpain cleavage site.[10] Its very low Kₘ indicates a high affinity for calpain-1, making it extremely sensitive.[10]
While Z-PLG itself is a foundational structure, fluorogenic derivatives like Suc-LLVY-AMC are more practical for quantitative assays and are generally considered superior in terms of sensitivity and efficiency for calpain activity measurement.
Standard Operating Protocol: Fluorometric Calpain Activity Assay
This protocol provides a robust, self-validating method for measuring calpain activity in cell lysates using a fluorogenic substrate such as Suc-LLVY-AMC or Ac-LLY-AFC.
4.1. Principle The assay measures the activity of calpain by detecting the cleavage of a synthetic peptide substrate conjugated to a quenched fluorophore (e.g., AMC or AFC). When the enzyme cleaves the peptide, the fluorophore is released, and its fluorescence can be measured with a plate reader. The rate of fluorescence increase is directly proportional to calpain activity.
4.2. Materials
-
Cell Lysates (prepared with a non-denaturing lysis buffer that prevents calpain auto-activation)[12]
-
Fluorogenic Calpain Substrate (e.g., Suc-LLVY-AMC, Ac-LLY-AFC)
-
Assay Buffer (typically containing a reducing agent like DTT or TCEP)[5][6]
-
Activation Buffer (Assay buffer supplemented with Ca²⁺)[5]
-
Inhibition Buffer (Activation buffer supplemented with a specific calpain inhibitor, e.g., Calpeptin or MDL28170, for negative control)[5]
-
Purified Active Calpain (for positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 400/505 nm for AFC)[5][12]
4.3. Experimental Workflow
Caption: Workflow for a fluorometric calpain activity assay.
4.4. Step-by-Step Procedure
-
Reagent Preparation: Prepare all buffers as required. Warm reagents to room temperature before use, except for the active calpain control, which should be kept on ice.[5] Prepare the final Activation Buffer by adding the reducing agent just before use.[5]
-
Sample Preparation: Thaw cell lysates on ice. If necessary, dilute the lysates in Assay Buffer. A typical protein concentration to start with is >1 mg/mL.[5]
-
Plate Setup:
-
Add 100 µL of Activation Buffer to wells designated for your samples and positive control.
-
Add 100 µL of Inhibition Buffer to wells designated as negative controls (to measure non-calpain protease activity).
-
Add 50 µL of your diluted cell lysate to the corresponding sample and negative control wells.
-
Add 50 µL of diluted active calpain to positive control wells.
-
Add 50 µL of Assay Buffer to blank wells.
-
-
Initiate Reaction: Add 50 µL of the diluted substrate to all wells.
-
Incubation and Measurement: Incubate the plate for 15-60 minutes at 37°C, protected from light.[14] Measure fluorescence using a plate reader. For kinetic assays, readings can be taken every 1-2 minutes. For endpoint assays, a single reading is taken after the incubation period.
4.5. Data Analysis
-
Subtract the fluorescence reading of the blank from all wells.
-
Determine calpain-specific activity by subtracting the average fluorescence of the negative control wells (with inhibitor) from the corresponding sample wells.
-
Activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein or quantified using a standard curve generated with the free fluorophore (e.g., AMC).
Biological Context: Calpain in Cellular Signaling
Calpains are key modulators of signal transduction pathways.[15] An influx of intracellular Ca²⁺, often triggered by receptor activation or cellular stress, activates calpains.[1][4] Once active, calpains cleave a wide array of protein substrates, including kinases, phosphatases, cytoskeletal proteins, and transcription factors.[3] This cleavage can either activate or inactivate the target protein, propagating the signal throughout the cell.
Caption: Simplified overview of calpain's role in signal transduction.
This limited proteolysis by calpain is a critical regulatory mechanism. For example, cleavage of protein kinase C (PKC) can lead to sustained activation, while cleavage of cytoskeletal components like spectrin is essential for cell migration and structural changes.[3][15]
Conclusion
While Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) provides a foundational peptide sequence for calpain recognition, its fluorogenic derivatives, particularly Suc-LLVY-AMC , represent a more sensitive and widely adopted standard for the quantitative measurement of calpain activity. The selection of a substrate should be guided by the specific experimental needs, including the required sensitivity and the potential for off-target cleavage by other cellular proteases. For highly specific applications, substrates designed from natural cleavage sites, such as the spectrin-derived peptide, offer superior performance. The provided protocol offers a reliable framework for comparing these substrates and accurately determining calpain activity in a research setting.
References
-
Calpain - Wikipedia . Wikipedia. [Link]
-
Calpain Function in the Modulation of Signal Transduction Molecules . Semantic Scholar. [Link]
-
Mechanisms and Integration of Signal Pathway: A Role for Calpains? . DigitalCommons@UMaine. [Link]
-
Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders . Frontiers in Cellular Neuroscience. [Link]
-
The Critical Role of Calpain in Cell Proliferation . PMC - NIH. [Link]
-
SensoLyte AMC Calpain Activity Assay Kit Fluorimetric . Eurogentec. [Link]
-
Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates . PubMed. [Link]
-
Understanding the substrate specificity of conventional calpains . PubMed. [Link]
-
Understanding the substrate specificity of conventional calpains . ResearchGate. [Link]
-
Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg . Eurogentec. [Link]
-
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) . UBPBio. [Link]
-
Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg | Peptides . MoBiTec. [Link]
Sources
- 1. Calpain - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 3. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Mechanisms and Integration of Signal Pathway: A Role for Calpains? " by Dorothy E. Croall [digitalcommons.library.umaine.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg [eurogentec.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calpain-1 Substrate, Fluorogenic An internally quenched fluorogenic substrate peptide derived from the calpain-1 cleavage site of α-spectrin. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. usbio.net [usbio.net]
- 14. abcam.co.jp [abcam.co.jp]
- 15. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Kinetic Constants of Synthetic Collagenase Substrates
For researchers, scientists, and drug development professionals actively engaged in protease research, the accurate determination of enzyme kinetics is paramount. This guide provides an in-depth technical comparison of synthetic substrates for bacterial collagenase, with a focus on their kinetic constants, Michaelis constant (K_m), and maximum velocity (V_max). By understanding the principles behind substrate selection and the practical application of kinetic assays, researchers can ensure the generation of robust and reliable data.
The Significance of K_m and V_max in Enzyme Kinetics
In the realm of enzyme kinetics, the Michaelis-Menten model provides a fundamental framework for understanding the relationship between an enzyme and its substrate.[1] The two key parameters derived from this model, K_m and V_max, offer profound insights into an enzyme's catalytic efficiency and its affinity for a substrate.[2]
-
K_m (Michaelis Constant): This constant represents the substrate concentration at which the enzyme operates at half of its maximum velocity.[3] It is an inverse measure of the affinity between the enzyme and the substrate. A lower K_m value signifies a higher affinity, meaning the enzyme can achieve significant catalytic activity even at low substrate concentrations.
-
V_max (Maximum Velocity): This parameter indicates the maximum rate of the enzymatic reaction when the enzyme is fully saturated with the substrate.[3] V_max is directly proportional to the enzyme concentration and reflects the catalytic turnover rate of the enzyme.
The interplay of these two constants is crucial for selecting the appropriate substrate for a given experimental context and for comparing the efficacy of different enzymes or the impact of inhibitors.
A Comparative Analysis of Synthetic Collagenase Substrates
While natural collagen is the physiological substrate for collagenase, its use in routine enzyme assays can be cumbersome due to its insolubility and complex structure.[2] Synthetic peptide substrates that mimic the collagen cleavage site offer a more convenient and reproducible alternative for quantifying collagenase activity.[2]
The ideal synthetic substrate should exhibit high specificity for the target collagenase and possess favorable kinetic parameters that allow for sensitive and accurate measurements. Here, we compare several commonly employed synthetic substrates for bacterial collagenase, primarily from Clostridium histolyticum.
| Substrate Name | Structure | K_m (mM) | V_max (µmol/min) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Cleavage Site | Detection Method |
| FALGPA | N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala | 0.55 ± 0.06 | 0.244 ± 0.02 | Not explicitly provided | Gly-Pro | Spectrophotometric (Absorbance at 345 nm) |
| Pz-PLGPR | 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg | Data not available | Data not available | Data not available | Leu-Gly | Spectrophotometric (Extraction of colored product) |
| Dnp-PLGLWA-D-Arg-NH₂ | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 0.003 (for vertebrate collagenase) | Data not available | 1.5 (µM⁻¹h⁻¹) (for vertebrate collagenase) | Gly-Leu | Fluorometric (Fluorescence increase upon cleavage) |
| CN-Nph-GPA | Cinnamoyl-4-Nitrophenylalanyl-Gly-Pro-Ala | Data not available | Data not available | 4.4 x 10⁷ (M⁻¹min⁻¹) (for β-collagenase) | Nph-Gly | Spectrophotometric |
Note: The kinetic constants can vary depending on the specific collagenase preparation (e.g., Class I vs. Class II), assay conditions (pH, temperature, buffer composition), and the source of the enzyme. The data presented here is compiled from various sources for comparative purposes.
From the available data, FALGPA (N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala) emerges as a well-characterized and commonly utilized substrate for bacterial collagenase assays.[4][5] Its defined K_m and V_max values, coupled with a straightforward spectrophotometric detection method, make it a reliable choice for routine kinetic studies.[4][6]
Experimental Protocol: Determining K_m and V_max of Collagenase using FALGPA
This section provides a detailed, step-by-step methodology for determining the kinetic constants of bacterial collagenase with the synthetic substrate FALGPA. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the experimental data.
I. Reagent and Equipment Preparation
-
Collagenase Assay Buffer: 50 mM TES buffer with 0.36 mM calcium chloride, pH 7.4.
-
Collagenase Stock Solution: Prepare a stock solution of Clostridium histolyticum collagenase (e.g., Sigma-Aldrich C9891) in cold Collagenase Assay Buffer.[7] The final concentration will need to be optimized based on the specific activity of the enzyme lot.
-
FALGPA Substrate Stock Solution: Prepare a stock solution of FALGPA (e.g., Sigma-Aldrich F5135) in the Collagenase Assay Buffer.[5] The exact concentration should be determined based on the desired range of substrate concentrations for the assay, which should bracket the expected K_m.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 345 nm in kinetic mode.
II. Experimental Workflow Diagram
Caption: Workflow for determining collagenase kinetic constants.
III. Step-by-Step Assay Procedure
-
Prepare Substrate Dilutions: Perform a serial dilution of the FALGPA stock solution in Collagenase Assay Buffer to achieve a range of final concentrations in the assay wells. A typical range might be from 0.1 mM to 5 mM to ensure the concentrations bracket the K_m value.[8]
-
Assay Plate Setup: To each well of a 96-well microplate, add the appropriate volume of each FALGPA dilution. Also, include a blank control with only the assay buffer.
-
Enzyme Addition and Reaction Initiation: Equilibrate the plate to the desired assay temperature (e.g., 37°C). To initiate the reaction, add a fixed, predetermined amount of the collagenase stock solution to each well simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 345 nm in kinetic mode.[4] Record the absorbance every 30 seconds for a period of 10-15 minutes.[4] The rate of decrease in absorbance corresponds to the cleavage of the FALGPA substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
For a more accurate determination of K_m and V_max, transform the data into a Lineweaver-Burk plot (1/v₀ versus 1/[S]). The y-intercept of this plot will be 1/V_max, and the x-intercept will be -1/K_m.
-
IV. Causality and Self-Validation
-
Why a range of substrate concentrations? Using a range of substrate concentrations that are both below and above the K_m is crucial for accurately defining the hyperbolic Michaelis-Menten curve and for the linear transformation in the Lineweaver-Burk plot.[8]
-
Why measure initial velocity? The Michaelis-Menten model assumes that the reaction rate is measured before significant product accumulation and substrate depletion occur.[3] Measuring the initial linear rate ensures these conditions are met.
-
Why a blank control? The blank control, containing all components except the enzyme, accounts for any non-enzymatic degradation of the substrate or background absorbance changes, ensuring the measured rates are solely due to enzymatic activity.
-
Why Lineweaver-Burk? While a direct non-linear fit to the Michaelis-Menten plot is possible with appropriate software, the Lineweaver-Burk plot provides a simple and widely understood graphical method for determining K_m and V_max.[9]
Logical Relationships in Substrate Selection
The choice of a synthetic substrate for a collagenase assay is a critical decision that influences the quality and relevance of the experimental data. The following diagram illustrates the key considerations and their logical interdependencies.
Sources
- 1. Substrate specificity of beta-collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 6. journals.uc.edu [journals.uc.edu]
- 7. citeab.com [citeab.com]
- 8. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Carbobenzoxyprolyl-leucyl-glycinamide
For the dedicated researcher, the lifecycle of a synthetic peptide like Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) extends beyond its application in groundbreaking research. The final, and arguably one of the most critical, phases is its proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Carbobenzoxyprolyl-leucyl-glycinamide, ensuring the protection of personnel and the environment.
The "Why" Behind the Waste Protocol: Hazard Identification and Risk Mitigation
Carbobenzoxyprolyl-leucyl-glycinamide is a synthetic tripeptide derivative.[1] While specific toxicological data for this compound is not extensively documented, a precautionary approach is paramount.[2] The primary risks associated with peptide compounds in a laboratory setting stem from their potential biological activity and the chemical properties of their constituent parts.
Core Components of Concern:
-
Peptide Backbone: The biological effects of many research peptides are not fully characterized.[3] Therefore, they should be handled as potentially bioactive materials.
-
Carbobenzoxy (Z) Group: This N-terminal protecting group is a derivative of benzyl alcohol and is typically removed using methods like catalytic hydrogenation or acidolysis. While stable in the final compound, its presence underscores the synthetic chemical nature of the molecule.
-
Physical Form: In its lyophilized powder form, the peptide can be easily aerosolized, creating an inhalation risk.[2][4]
Given these factors, all waste generated from the handling of Carbobenzoxyprolyl-leucyl-glycinamide must be treated as chemical waste.[2][4] Under no circumstances should it be disposed of in regular trash or down the drain.[3][4]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure a closed-loop system of waste management, from the point of generation to final pickup by certified professionals. The key is meticulous segregation and clear communication through labeling.
Part 1: Waste Segregation at the Source
Immediate and proper segregation is the foundation of safe disposal. All items that have come into contact with Carbobenzoxyprolyl-leucyl-glycinamide must be kept separate from general lab waste.[2]
Table 1: Waste Stream Classification for Z-Pro-Leu-Gly-NH2
| Waste Type | Examples | Segregation Container |
| Solid Chemical Waste | Unused or expired peptide powder, contaminated weighing papers, pipette tips, tubes, vials, gloves, and other disposable PPE.[2] | Designated, leak-proof, and clearly labeled solid hazardous waste container.[2] |
| Liquid Chemical Waste | Solutions containing the peptide, solvents used for reconstitution (e.g., DMSO, DMF, water), and contaminated buffers. | Designated, sealed, and clearly labeled liquid hazardous waste container compatible with the solvents used.[5] |
| Sharps Waste | Contaminated needles, syringes, or broken glassware.[6][7] | Puncture-resistant, leak-proof sharps container clearly marked as hazardous waste.[6][7] |
Part 2: Containerization and Labeling
Proper containerization and labeling prevent accidental exposures and ensure compliant disposal.
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste they will hold. For instance, do not store acidic solutions in metal containers.[5][8] Ensure containers have secure, sealable lids.[6]
-
Accurate Labeling: All waste containers must be labeled with the words "Hazardous Waste."[2] The label must also include:
-
The full chemical name: "Carbobenzoxyprolyl-leucyl-glycinamide Waste" or "Z-Pro-Leu-Gly-NH2 Waste."
-
A list of all constituents, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.[7]
-
The specific hazard class (e.g., "Chemical Waste," "Toxic").
-
Part 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[8]
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[5]
-
Containment: Store waste containers in a secondary containment tray to prevent the spread of potential spills.
-
Segregation: Within the SAA, continue to segregate incompatible waste types. For example, keep acids separate from bases and oxidizers away from organic materials.[8]
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[6]
Logical Workflow for Waste Disposal
The decision-making process for handling waste generated from Carbobenzoxyprolyl-leucyl-glycinamide can be visualized as follows:
Sources
- 1. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide24.store [peptide24.store]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Navigating the Unseen: A Guide to Personal Protective Equipment for Carbobenzoxyprolyl-leucyl-glycinamide
In the landscape of drug discovery and development, novel peptides like Carbobenzoxyprolyl-leucyl-glycinamide represent both promise and a series of unknowns. As researchers, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this and other novel peptide compounds, particularly in their lyophilized, powdered form. The protocols outlined here are designed to be self-validating, fostering a culture of safety and scientific integrity.
The Precautionary Principle in Practice
Core Personal Protective Equipment (PPE)
The minimum required PPE for handling Carbobenzoxyprolyl-leucyl-glycinamide in a laboratory setting is outlined below. This selection is based on established guidelines for handling powdered research chemicals of unknown toxicity.[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against airborne powder and accidental splashes during reconstitution.[4][5][6] |
| Hand Protection | Disposable nitrile gloves | Offers chemical resistance to a broad range of substances. Double gloving is recommended when handling the pure compound.[3][4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2][3][4] |
| Foot Protection | Closed-toe shoes | Prevents injury from dropped objects and spills.[1][3] |
Enhanced Precautions for Handling Lyophilized Powder
The primary risk associated with lyophilized peptides is the inhalation of fine powders, which can be easily aerosolized.[4][7] Therefore, enhanced respiratory protection and containment are crucial.
-
Respiratory Protection : When weighing or otherwise manipulating the powdered form of Carbobenzoxyprolyl-leucyl-glycinamide, a NIOSH-approved respirator is essential.[8] The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
-
Containment : All handling of the lyophilized powder should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the release of airborne particles into the laboratory environment.[3][4][9]
Procedural Guidance for Safe Handling
A systematic approach to handling Carbobenzoxyprolyl-leucyl-glycinamide is critical to minimizing exposure risk. The following workflow is designed to be a self-validating system, ensuring safety at each step.
PPE Selection Workflow
Caption: PPE Selection Workflow for Carbobenzoxyprolyl-leucyl-glycinamide.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[2] Assemble all necessary equipment, including vials, spatulas, and solutions for reconstitution.
-
Donning PPE : Put on all required PPE as determined by the workflow above. Ensure gloves are inspected for any tears or defects.
-
Handling the Compound :
-
For the lyophilized powder, carefully open the vial inside the fume hood to prevent aerosolization.
-
Use a dedicated spatula for weighing and transferring the powder.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
-
Post-Handling :
-
Securely cap the vial containing the compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Dispose of contaminated gloves immediately.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of Carbobenzoxyprolyl-leucyl-glycinamide and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[2][3] All waste generated should be treated as hazardous chemical waste.[10]
Waste Segregation and Disposal Workflow
Caption: Waste Segregation and Disposal Workflow.
Key Disposal Steps:
-
Segregation : At the point of generation, separate waste into solid, liquid, and sharps streams.[10]
-
Containerization : Use designated, clearly labeled, and leak-proof containers for each waste stream.[10]
-
Labeling : Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal : Follow your institution's protocols for the final disposal of hazardous chemical waste, which typically involves collection by the EHS department.[4] Never dispose of peptide waste down the drain or in the regular trash.[3][10]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station.[4]
-
Inhalation : Move the affected individual to fresh air.
-
Seek Medical Attention : In all cases of exposure, seek prompt medical attention and provide as much information as possible about the compound.
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with novel compounds like Carbobenzoxyprolyl-leucyl-glycinamide, ensuring both personal safety and the integrity of their research.
References
-
Safe Handling & Lab PPE for Peptides. (n.d.). PurePeptix. Retrieved from [Link]
-
How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptides.org. Retrieved from [Link]
-
Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025, June 7). BioLongevity Labs. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]
-
A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]
-
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
-
Chemical wastes in the peptide synthesis process and ways to reduce them. (n.d.). SpinChem. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Iran J Pharm Res, 21(1), e123879. Retrieved from [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
About National Personal Protective Technology Laboratory (NPPTL). (2025, January 17). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]
Sources
- 1. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide24.store [peptide24.store]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
